molecular formula C12H12N2O2 B8408250 4,5,8-Trimethyl-6-nitroquinoline

4,5,8-Trimethyl-6-nitroquinoline

Cat. No.: B8408250
M. Wt: 216.24 g/mol
InChI Key: PUOFXKNGSGRWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,8-Trimethyl-6-nitroquinoline is a high-purity quinoline-based chemical intermediate offered for research and development purposes. This compound is part of the nitroquinoline family, a class of molecules known for their significant potential in medicinal chemistry and organic synthesis. While specific biological data for 4,5,8-Trimethyl-6-nitroquinoline is not currently available in the scientific literature, related nitroquinoline derivatives have demonstrated a broad spectrum of valuable research applications. Notably, the antibiotic nitroxoline (8-hydroxy-5-nitroquinoline) exhibits a broad activity spectrum against Gram-negative bacteria, including multidrug-resistant strains, and shows species-specific bactericidal activity, particularly against Acinetobacter baumannii . Its mechanism of action is identified as that of a metallophore, which induces copper and zinc intoxication in bacterial cells . Furthermore, nitroxoline has been shown to synergize with last-resort antibiotics like colistin, potentially resensitizing resistant strains, and to act against intracellular pathogens such as Salmonella Typhi . Beyond antimicrobial uses, quinoline scaffolds are extensively investigated for their utility as antimalarials, anticancer agents, and in the treatment of tuberculosis, highlighting the versatility of this chemical class in drug discovery . Researchers may employ 4,5,8-Trimethyl-6-nitroquinoline as a key synthetic building block. The unique substitution pattern of methyl and nitro groups on the quinoline ring system makes it a valuable precursor for developing novel compounds in pharmaceutical and agrochemical research. This product is intended for laboratory research use only and is not classified or approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4,5,8-trimethyl-6-nitroquinoline

InChI

InChI=1S/C12H12N2O2/c1-7-4-5-13-12-8(2)6-10(14(15)16)9(3)11(7)12/h4-6H,1-3H3

InChI Key

PUOFXKNGSGRWPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)C)[N+](=O)[O-])C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4,5,8-Trimethyl-6-nitroquinoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5,8-Trimethyl-6-nitroquinoline is a heavily substituted, sterically encumbered heterocyclic scaffold that serves as a critical intermediate in the development of advanced pharmaceutical agents, particularly 6-(2-imidazolinylamino)quinoline derivatives acting as alpha-2 adrenergic receptor agonists[1]. Synthesizing this specific substitution pattern directly via traditional cyclization methodologies (e.g., Skraup or Doebner-Miller syntheses) is notoriously inefficient. The conflicting electronic directing effects of trimethylated aniline precursors inevitably lead to poor regioselectivity and intractable product mixtures.

To achieve absolute regiochemical fidelity, a stepwise, late-stage functionalization strategy starting from 5,8-dimethyl-4-quinolone is the field-proven standard[1]. This guide details the mechanistic rationale and validated protocols for this three-step synthetic route.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on a robust three-stage linear sequence designed to maintain strict control over the substitution pattern.

Regioselective Nitration

The sequence initiates with the electrophilic aromatic nitration of 5,8-dimethyl-4-quinolone using a standard nitric/sulfuric acid mixture[1]. The regiochemical outcome is governed by the synergistic directing effects of the 5-methyl and 8-methyl groups on the protonated quinolone core. The 6-position is electronically favored over the 7-position. X-ray crystallography has definitively confirmed that this nitration exclusively yields the 6-nitro isomer, bypassing sterically hindered or electronically deactivated alternatives[1].

Bromodehydroxylation

To install the final methyl group at the C4 position, the relatively inert C4-oxo group of the quinolone tautomer must be converted into a reactive electrophile. Treatment with phosphorus oxybromide ( POBr3​ ) facilitates a bromodehydroxylation reaction, yielding 4-bromo-5,8-dimethyl-6-nitroquinoline[1]. Mechanistically, this relies on the tautomeric shift to the 4-hydroxyquinoline form, which attacks the oxophilic phosphorus center, followed by a subsequent bromide displacement at C4.

Chemoselective Methylation (Cross-Coupling)

The critical C–C bond formation is achieved via a Palladium-catalyzed cross-coupling using trimethylaluminum ( AlMe3​ )[1].

  • Causality of Reagent Selection: Traditional organometallic reagents (e.g., methylmagnesium bromide or methyllithium) are highly nucleophilic and would indiscriminately attack the nitro group, leading to complex reduction/addition mixtures. AlMe3​ is a milder, chemoselective methylating agent that perfectly tolerates the nitro functionality while readily participating in transmetalation.

  • The Role of Lithium Chloride: The addition of LiCl (3.0 equivalents) is mechanistically vital. It breaks down the dimeric AlMe3​ into a more reactive monomeric aluminate complex ( Li+[AlMe3​Cl]− ) and stabilizes the active Pd(0) catalyst, significantly accelerating the transmetalation step in the catalytic cycle[1].

SynthesisRoute A 5,8-Dimethyl-4-quinolone (Starting Material) B 5,8-Dimethyl-6-nitro- 4-quinolone A->B HNO3, H2SO4 (Nitration) C 4-Bromo-5,8-dimethyl- 6-nitroquinoline B->C POBr3 (Bromodehydroxylation) D 4,5,8-Trimethyl- 6-nitroquinoline C->D AlMe3, PdCl2(PPh3)2, LiCl DMF, 80°C (Cross-Coupling)

Figure 1: Three-step synthetic route to 4,5,8-Trimethyl-6-nitroquinoline.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd0->OxAdd Oxidative Addition TransMet Transmetalation Complex Ar-Pd(II)(Me)L2 OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Prod 4,5,8-Trimethyl- 6-nitroquinoline TransMet->Prod ArBr 4-Bromo-5,8-dimethyl- 6-nitroquinoline ArBr->OxAdd AlMe3 AlMe3 / LiCl AlMe3->TransMet

Figure 2: Mechanism of the Pd-catalyzed methylation of 4-bromo-5,8-dimethyl-6-nitroquinoline.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of each transformation in real-time.

Step 1: Synthesis of 5,8-Dimethyl-6-nitro-4-quinolone
  • Reaction: Dissolve 5,8-dimethyl-4-quinolone in concentrated sulfuric acid ( H2​SO4​ ) and cool the flask to 0 °C using an ice bath. Slowly add concentrated nitric acid ( HNO3​ ) dropwise to control the exothermic nitration[1].

  • Self-Validation: The reaction mixture will deepen in color. Monitor via TLC; the high polarity of the starting quinolone will shift slightly upon nitration.

  • Workup: Pour the mixture slowly over crushed ice. The sudden shift in pH and temperature will cause the 5,8-dimethyl-6-nitro-4-quinolone to crash out as a solid precipitate. Filter, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Step 2: Synthesis of 4-Bromo-5,8-dimethyl-6-nitroquinoline
  • Reaction: Combine 5,8-dimethyl-6-nitro-4-quinolone with a molar excess of phosphorus oxybromide ( POBr3​ ). Heat the mixture to an oil bath temperature of 95–100 °C for 2 hours[1].

  • Self-Validation: The solid suspension will gradually homogenize into a dark melt as the quinolone is consumed and converted into the lower-melting bromoquinoline.

  • Workup: Cool the reaction to room temperature. Slowly and cautiously pour the mixture into a stirring ice-water bath (highly exothermic hydrolysis of excess POBr3​ ). Basify the aqueous mixture with concentrated ammonium hydroxide until pH > 8. Extract the aqueous layer with chloroform ( 3×75 mL). Dry the combined organic layers over Na2​SO4​ , filter, and evaporate to yield the crude bromonitroquinoline[1].

Step 3: Synthesis of 4,5,8-Trimethyl-6-nitroquinoline

Note: Conduct this reaction under a strict inert atmosphere (Argon or Nitrogen) due to the pyrophoric nature of trimethylaluminum.

  • Reaction Setup: In a flame-dried flask, combine 4-bromo-5,8-dimethyl-6-nitroquinoline (0.89 g, 3.17 mmol, 1.0 eq), anhydrous Lithium Chloride (0.40 g, 9.52 mmol, 3.0 eq), and bis(triphenylphosphine)palladium(II) chloride (0.11 g, 0.15 mmol, 5 mol%) in anhydrous DMF (22 mL)[1].

  • Methylation: Carefully inject trimethylaluminum (1.66 mL of a 2.0 M solution in toluene, 3.33 mmol, 1.05 eq) via syringe. Heat the sealed system in an 80 °C oil bath for 18 hours[1].

  • Self-Validation: Monitor by TLC (e.g., 20% ethyl acetate in hexane). The disappearance of the starting bromide and the emergence of a new, less polar UV-active spot confirms successful C–C coupling.

  • Workup: Cool to room temperature. Crucial validation step: Slowly quench the reaction with a 1M HCl solution or Rochelle's salt. The initial bubbling (release of methane gas from unreacted AlMe3​ ) must completely cease before proceeding, validating the neutralization of the organometallic reagent. Extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over MgSO4​ , and purify via flash column chromatography.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for the synthetic sequence, derived from the established methodology[1].

StepTransformationKey Reagents & CatalystsEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 Nitration HNO3​ , H2​SO4​ Excess0 to RT2–4~85–90%
2 Bromodehydroxylation POBr3​ 10–20 eq952~80–85%
3 Cross-Coupling AlMe3​ (in Toluene)1.05 eq8018~70–80%
3 Additive LiCl 3.0 eq8018N/A
3 Catalyst PdCl2​(PPh3​)2​ 0.05 eq8018N/A

References

  • Outt, P. E., et al. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. The Journal of Organic Chemistry, 63(17), 5762–5768. American Chemical Society. URL: [Link]

Sources

4,5,8-Trimethyl-6-nitroquinoline (CAS 170853-98-2): Synthesis, Mechanisms, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of rational drug design, substituted quinolines serve as privileged scaffolds for a vast array of pharmacological agents. Specifically, 4,5,8-trimethyl-6-nitroquinoline (CAS: 170853-98-2) [1] is a highly specialized, sterically hindered synthetic intermediate. It is fundamentally critical in the development of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines—a class of compounds extensively investigated for their potent binding affinity and agonist activity at alpha-adrenergic receptors[2].

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic node in a complex synthetic network. The synthesis of this compound requires precise control over regiochemistry and transition-metal-catalyzed cross-coupling in the presence of competing functional groups. This whitepaper deconstructs the physicochemical properties, the causality behind its synthetic pathways, and its downstream applications in active pharmaceutical ingredient (API) development.

Physicochemical Profiling

Understanding the baseline properties of 4,5,8-trimethyl-6-nitroquinoline is the first step in predicting its behavior in organic solvents and its reactivity in downstream reduction protocols. The nitroaromatic chromophore typically imparts a distinct yellow-to-orange hue to the solid, which is useful for visual tracking during chromatography.

Table 1: Physicochemical Properties of 4,5,8-Trimethyl-6-nitroquinoline

PropertyValueStructural Implications
Chemical Name 4,5,8-Trimethyl-6-nitroquinolineFeatures a highly substituted, electron-deficient heteroaromatic ring.
CAS Registry Number 170853-98-2[3]Unique identifier for regulatory and database tracking.
Molecular Formula C₁₂H₁₂N₂O₂Defines the stoichiometric mass for reaction scaling.
Molecular Weight 216.24 g/mol [4]Utilized for precise molarity calculations in catalysis.
Key Functional Groups Nitro (-NO₂), Methyl (-CH₃)The -NO₂ group is primed for Bechamp reduction; methyls provide steric bulk.

Mechanistic Synthesis Workflow

The construction of the 4,5,8-trimethyl-6-nitroquinoline architecture is a masterclass in sequential functionalization[5]. The synthesis begins with a relatively simple quinolone core and builds complexity through regioselective electrophilic aromatic substitution, followed by nucleophilic halogenation, and culminating in a palladium-catalyzed methylation.

Synthesis A 5,8-Dimethyl-4-quinolone B 5,8-Dimethyl-6-nitro-4-quinolone A->B HNO3, H2SO4 0°C to RT C 4-Bromo-5,8-dimethyl-6-nitroquinoline B->C POBr3 95°C D 4,5,8-Trimethyl-6-nitroquinoline (CAS: 170853-98-2) C->D AlMe3, Pd(PPh3)2Cl2, LiCl DMF, 80°C

Figure 1: Synthetic workflow for 4,5,8-Trimethyl-6-nitroquinoline via Pd-catalyzed coupling.

Quantitative Reaction Parameters

To ensure reproducibility, the critical parameters for each transformation are summarized below.

Table 2: Key Reaction Parameters for the Synthesis Workflow

Reaction StepReagents / CatalystTemp (°C)TimeMechanistic Outcome
Nitration HNO₃ (15.4 M), conc. H₂SO₄0 °C15 minRegioselective C-6 electrophilic nitration.
Halogenation POBr₃ (or POCl₃)95 °C2 hConversion of tautomeric -OH to a leaving group.
Methylation AlMe₃, Pd(PPh₃)₂Cl₂, LiCl80 °C18 hC-C bond formation via transmetalation.

Experimental Protocols & Causality

A robust protocol must be a self-validating system. The following methodologies detail not only the how but the why behind each experimental choice, ensuring scientific integrity and operational success[2].

Protocol A: Regioselective Nitration to 5,8-Dimethyl-6-nitro-4-quinolone
  • Procedure: Dissolve 5,8-dimethyl-4-quinolone in concentrated sulfuric acid (H₂SO₄) and stir at room temperature. Cool the dark green solution in an ice-water bath (0 °C) and add concentrated nitric acid (HNO₃, 15.4 M) dropwise. Stir for 15 minutes, then pour into a stirring solution of ice-water to precipitate the product.

  • Causality & Validation: Sulfuric acid acts as both a solvent and a strong protonating agent, generating the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The reaction is strictly maintained at 0 °C because the nitration of activated rings is highly exothermic; thermal runaway would lead to oxidative degradation or poly-nitration. The regioselectivity at the 6-position is dictated by the synergistic electron-donating directing effects of the 5- and 8-methyl groups. Precipitation in ice-water neutralizes the acidic medium and drives the product out of solution for simple isolation via vacuum filtration.

Protocol B: Halogenation to 4-Bromo-5,8-dimethyl-6-nitroquinoline
  • Procedure: Combine the nitroquinolone intermediate with phosphorus oxybromide (POBr₃) and heat to an oil bath temperature of 95 °C for 2 hours. Monitor via Thin Layer Chromatography (TLC). Upon completion, pour slowly into ice-water, basify with concentrated ammonium hydroxide, and extract with an organic solvent (e.g., chloroform).

  • Causality & Validation: The quinolone exists in tautomeric equilibrium with its 4-hydroxyquinoline form. POBr₃ converts this hydroxyl group into a reactive phosphorodibromidate leaving group, which is subsequently displaced by bromide via nucleophilic aromatic substitution. Basification with ammonium hydroxide is critical during workup; it neutralizes the highly acidic phosphoric acid byproducts, preventing the protonation of the newly formed quinoline nitrogen, thereby ensuring the product partitions efficiently into the organic phase.

Protocol C: Palladium-Catalyzed Cross-Coupling (Methylation)
  • Procedure: In an oven-dried flask under an argon atmosphere, combine 4-bromo-5,8-dimethyl-6-nitroquinoline (3.17 mmol), anhydrous DMF (22 mL), anhydrous lithium chloride (LiCl, 9.52 mmol), and bis(triphenylphosphine)palladium(II) chloride[Pd(PPh₃)₂Cl₂, 0.15 mmol]. Slowly add trimethylaluminum (AlMe₃, 1.66 mL of a 2.0 M solution in toluene). Heat the mixture in an 80 °C oil bath for 18 hours.

  • Causality & Validation: This is a classic cross-coupling reaction. The inert argon atmosphere is mandatory to prevent the oxidation of the catalytically active Pd(0) species back to an inactive state. Trimethylaluminum serves as the methylating agent. Because AlMe₃ is highly reactive and pyrophoric, slow addition controls the exothermic transmetalation process. Crucially, Lithium chloride (LiCl) is added as a hygroscopic additive; it accelerates the transmetalation step by breaking oligomeric organoaluminum aggregates and polarizing the Pd-halogen bond. Heating to 80 °C provides the necessary activation energy to overcome the steric hindrance imposed by the adjacent 5-methyl group during the oxidative addition of the C-Br bond to the palladium center[5].

Pharmacological Downstream Applications

The ultimate value of 4,5,8-trimethyl-6-nitroquinoline lies in its conversion into an active pharmaceutical ingredient (API). The nitro group serves as a masked amine. Through a mild Bechamp reduction (using iron powder and acetic acid at 70 °C), the nitro group is chemoselectively reduced to an amine (4,5,8-trimethyl-6-aminoquinoline) without disturbing the aromatic core or the newly installed methyl groups[5].

This amine is then subjected to imidazoline formation protocols to yield 6-(2-imidazolinylamino)quinolines. These final compounds are potent modulators of G-protein coupled receptors, specifically targeting alpha-adrenergic pathways for ophthalmic or systemic therapeutic efficacy[6].

Downstream A 4,5,8-Trimethyl-6-nitroquinoline B 4,5,8-Trimethyl-6-aminoquinoline A->B Fe, AcOH, H2O 70°C C 6-(2-Imidazolinylamino)quinoline B->C Imidazoline Synthesis D Alpha-Adrenergic Receptor C->D Receptor Binding & Agonism

Figure 2: Downstream conversion of the nitroquinoline intermediate into an active API.

References

  • Title: A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 5,8-dimethyl-6-nitro-4-quinolone - CAS号170854-04-3 Source: Molaid Chemical Database URL: [Link]

  • Title: Chemical Synthesis Database: 4,5,8-trimethyl-6-nitroquinoline Source: ChemSynthesis URL: [Link]

Sources

Comprehensive Physicochemical Profiling and Synthetic Methodologies of 4,5,8-Trimethyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic medicinal chemistry, the late-stage functionalization of sterically congested scaffolds remains a formidable challenge. 4,5,8-Trimethyl-6-nitroquinoline is a highly specialized intermediate utilized extensively in the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines[1][2]. These downstream derivatives are critical in the development of α2​ -adrenergic receptor agonists[2]. This technical whitepaper dissects the physicochemical properties, structural logic, and field-proven synthetic methodologies required to handle and synthesize this complex molecule.

Physicochemical Properties & Structural Analysis

Before designing a synthetic route, one must understand the intrinsic electronic and steric environment of the target molecule. The quinoline core is inherently electron-deficient. The addition of a nitro group at the C6 position further depletes electron density via strong inductive (-I) and resonance (-M) effects, rendering the ring system highly electrophilic[3].

However, the chemical reactivity is largely dictated by the steric bulk of the three methyl groups. The peri-interaction between the C4 and C5 methyl groups creates a sterically hindered microenvironment that heavily influences the kinetics of any cross-coupling reaction occurring at the C4 position[2].

Quantitative Physicochemical Data

All quantitative data has been summarized below for rapid reference during experimental design[4][5].

PropertyValue
Chemical Name 4,5,8-Trimethyl-6-nitroquinoline
CAS Registry Number 170853-98-2
Molecular Formula C 12​ H 12​ N 2​ O 2​
Molecular Weight 216.24 g/mol
Physical State Solid (Typical of functionalized nitroquinolines)
Structural Class Polyalkylated Nitro-Heterocycle

Retrosynthetic Strategy & Mechanistic Logic

Direct Friedel-Crafts alkylation of a nitroquinoline is unviable due to the profound deactivation of the aromatic ring. Therefore, a strategic late-stage functionalization approach is required[2].

The synthesis relies on a common precursor: 5,8-dimethyl-4-quinolone . This precursor undergoes regioselective nitration to yield 5,8-dimethyl-6-nitro-4-quinolone, which is subsequently halogenated to form 4-bromo-5,8-dimethyl-6-nitroquinoline[3]. The C4-bromide serves as an optimal leaving group for a Palladium-catalyzed cross-coupling reaction, allowing for the precise installation of the C4 methyl group despite the extreme steric hindrance[3].

SynthWorkflow A 5,8-Dimethyl-4-quinolone (Starting Material) B 5,8-Dimethyl-6-nitro -4-quinolone A->B Nitration (HNO3, H2SO4) C 4-Bromo-5,8-dimethyl -6-nitroquinoline B->C Halogenation (POBr3) D 4,5,8-Trimethyl -6-nitroquinoline (Target) C->D Methylation (AlMe3, Pd-cat)

Synthetic workflow for 4,5,8-Trimethyl-6-nitroquinoline via iterative functionalization.

Step-by-Step Synthetic Protocol: Pd-Catalyzed Methylation

The following protocol details the conversion of 4-bromo-5,8-dimethyl-6-nitroquinoline to 4,5,8-trimethyl-6-nitroquinoline. As an application scientist, I emphasize that every robust protocol must be a self-validating system . The causality behind each reagent choice and the integrated validation checkpoints are explicitly defined.

Reagents Required
  • Substrate: 4-Bromo-5,8-dimethyl-6-nitroquinoline (3.17 mmol)

  • Methylating Agent: Trimethylaluminum (AlMe 3​ , 2.0 M in toluene, 3.33 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh 3​ ) 2​ Cl 2​ , 0.15 mmol)

  • Additive: Anhydrous Lithium Chloride (LiCl, 9.52 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF, 22 mL)

Experimental Workflow

Step 1: System Preparation & Inert Atmosphere Combine the 4-bromo-5,8-dimethyl-6-nitroquinoline, anhydrous LiCl, and Pd(PPh 3​ ) 2​ Cl 2​ in a flame-dried Schlenk flask[3]. Purge the system with argon for 15 minutes.

  • Causality: Oxygen and moisture must be rigorously excluded. Moisture will violently hydrolyze the AlMe 3​ , while oxygen will irreversibly oxidize the active Pd(0) catalyst, terminating the catalytic cycle.

Step 2: Solvation & Reagent Addition Inject anhydrous DMF to dissolve the solid mixture. Cool the flask slightly, then slowly inject the AlMe 3​ solution[3].

  • Causality: DMF provides a high dielectric constant necessary to solvate the ionic intermediates. LiCl is a critical additive; it accelerates the transmetalation step and stabilizes the active Pd(0) species in highly polar aprotic solvents.

Step 3: Thermal Activation Transfer the flask to an oil bath pre-heated to 80 °C and stir for 18 hours[3].

  • Validation Checkpoint (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane gradient. The complete disappearance of the starting 4-bromoquinoline (which possesses a lower Rf​ value compared to the less polar 4-methyl product) validates the completion of the catalytic cycle. Do not proceed to quenching until the starting material is entirely consumed.

Step 4: Quenching & Isolation Cool the reaction to 0 °C. Carefully and slowly quench the reaction with a methanol/water mixture to safely destroy unreacted AlMe 3​ [3]. Extract the aqueous layer with methylene chloride or ethyl acetate. Dry the combined organic layers over anhydrous K 2​ CO 3​ , filter, and concentrate via rotary evaporation.

  • Validation Checkpoint: Purify the crude residue via flash column chromatography. The pure target compound will elute as a distinct fraction. Successful methylation is definitively confirmed via 1 H NMR, which will display three distinct methyl singlets integrating to 3H each.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Ar-Br TransMet Transmetalation Complex (Pd-II) OxAdd->TransMet + AlMe3, LiCl RedElim Reductive Elimination Transition State TransMet->RedElim - Al(Me)2Br RedElim->Pd0 + Ar-Me (Product)

Mechanism of Pd-catalyzed cross-coupling for C4-methylation of the quinoline core.

Downstream Applications in Drug Development

The primary utility of 4,5,8-trimethyl-6-nitroquinoline lies in its downstream reactivity. Following successful C4-methylation, the C6-nitro group can be cleanly reduced to a primary amine using powdered iron in acetic acid or tin(II) chloride[2][3].

This resulting 6-aminoquinoline serves as the nucleophile for subsequent cyclization reactions, ultimately yielding 6-(2-imidazolinylamino) derivatives. These final compounds are highly prized in pharmacology for their potent and selective agonism of α2​ -adrenergic receptors, mimicking the structural pharmacophore of drugs like brimonidine[2]. By utilizing a late-stage functionalization strategy on the nitroquinoline core, medicinal chemists can rapidly generate diverse libraries of 4-substituted analogs without needing to rebuild the bicyclic core from scratch[2].

References

  • ChemSynthesis - Chemical Synthesis Database. "4,5,8-trimethyl-6-nitroquinoline". Available at:[Link]

  • Molaid Chemical Database. "5,8-dimethyl-6-nitro-4-quinolone - CAS 170854-04-3". Available at:[Link]

  • Outt, P. E., et al. "A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines." The Journal of Organic Chemistry, 1998, 63(26). DOI:[Link]

Sources

The Versatility of Substituted Quinolines in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold—a bicyclic heterocyclic system comprising a benzene ring fused to a pyridine ring—is a cornerstone of modern molecular design. The true power of quinoline lies in its orthogonal reactivity: the electron-rich benzene ring readily undergoes electrophilic substitution, while the electron-deficient pyridine ring is primed for nucleophilic attack. By strategically substituting positions such as C-2, C-4, C-6, and C-8, researchers can precisely tune the molecule’s steric profile, hydrogen-bonding capabilities, and photophysical properties. This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for three primary research applications of substituted quinolines: antitubercular drug development, oncology, and analytical chemosensing.

Antimicrobial Research: Targeting Mycobacterial Energy Metabolism

The Mechanistic Causality

The rise of multidrug-resistant tuberculosis (MDR-TB) has necessitated the discovery of novel mechanisms of action. Diarylquinolines, exemplified by bedaquiline, represent a paradigm shift in antimicrobial research. The bulky diaryl substitutions provide the lipophilicity required to penetrate the thick, mycolic acid-rich mycobacterial cell wall. Once inside, the quinoline core interacts specifically with the c-subunit of the mycobacterial F-ATP synthase[1]. This binding physically stalls the rotation of the c-ring, uncoupling electron transport from ATP synthesis. The resulting collapse in cellular ATP homeostasis exerts a potent bactericidal effect[2].

G A Proton Motive Force (ΔpH & Δψ) B Mycobacterial F-ATP Synthase (c-ring rotation) A->B Drives C ATP Synthesis (α3β3-headpiece) B->C Catalyzes D Bedaquiline (Diarylquinoline) E Binds to c-subunit (Stalls rotation) D->E Targets E->B Inhibits F Cellular ATP Depletion (Bactericidal Effect) E->F Causes

Bedaquiline mechanism: Inhibition of mycobacterial ATP synthase via c-subunit binding.

Protocol 1: Respiration-Driven ATP Synthesis Uncoupling Assay

To evaluate the efficacy of novel diarylquinoline candidates, we utilize an inverted membrane vesicle (IMV) assay.

Step-by-Step Methodology:

  • Vesicle Isolation: Isolate IMVs from Mycobacterium smegmatis (a safe, rapid BSL-1 surrogate for M. tuberculosis) via French press lysis and ultracentrifugation.

  • Energization: Suspend IMVs in a reaction buffer (pH 7.5) and add 5 mM succinate. Causality: Succinate dehydrogenase feeds electrons directly into the menaquinone pool, generating the proton motive force (PMF) required for ATP synthesis without relying on complex NADH pathways.

  • Compound Dosing: Introduce the substituted quinoline candidate at varying concentrations (0.1 nM to 10 μM).

  • Dual Measurement: Monitor oxygen consumption continuously using a Clark-type oxygen electrode. Simultaneously, quantify ATP synthesis using a luciferin-luciferase bioluminescence assay.

  • Data Synthesis: Calculate the uncoupling ratio (the fold-increase in O₂ consumption relative to the decrease in ATP production).

Self-Validation System: Run a parallel assay using IMVs isolated from a D32V c-subunit mutant strain. True target-specific uncoupling by the quinoline derivative will show zero effect in the mutant, confirming that the drug is not acting as a non-specific protonophore[2].

Oncology: Tyrosine Kinase Inhibition

The Mechanistic Causality

Dysregulated kinase signaling is a primary driver of tumor proliferation. Substituted quinolines serve as privileged scaffolds for tyrosine kinase inhibitors (TKIs)[3]. The nitrogen atom in the quinoline ring acts as a critical hydrogen bond acceptor, perfectly mimicking the N1 nitrogen of the adenine ring in ATP. When the quinoline core is substituted at the C-4 or C-6 positions with electron-donating groups (e.g., methoxy) or bulky anilino groups, the scaffold achieves high affinity for the ATP-binding pocket (hinge region) of kinases such as EGFR or BCR-ABL[4]. This competitive binding blocks substrate phosphorylation, inducing G1/S cell cycle arrest and apoptosis[4].

Kinase K1 Aberrant Kinase (e.g., EGFR, BCR-ABL) K2 ATP Binding Pocket (Hinge Region) K1->K2 K5 Blockade of Phosphorylation K2->K5 Leads to K3 Substituted Quinoline (TKI) K4 Hydrogen Bonding (Quinoline Nitrogen) K3->K4 Mediates K4->K2 Competes with ATP K6 Apoptosis / G1-S Arrest K5->K6

Competitive inhibition of aberrant kinase signaling by substituted quinoline TKIs.

Protocol 2: High-Throughput TR-FRET Kinase Inhibition Assay

To screen quinoline libraries for kinase selectivity, we deploy a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine the purified recombinant kinase (e.g., EGFR), a biotinylated peptide substrate, and ATP at its empirically determined Km​ concentration.

  • Compound Dispensing: Use acoustic liquid handling to dispense the quinoline derivatives, generating a 10-point dose-response curve (10 μM down to 0.5 nM).

  • Incubation: Incubate the reaction for 60 minutes at room temperature to allow for steady-state phosphorylation.

  • Signal Development: Add a stop/development reagent containing EDTA (to quench the kinase) and a terbium-labeled anti-phospho antibody paired with a streptavidin-fluorophore acceptor.

  • Measurement: Measure TR-FRET using a microplate reader (Ex: 340 nm, Em: 495 nm / 520 nm). Calculate IC₅₀ values using a 4-parameter logistic fit.

Self-Validation System: Causality of choice: TR-FRET introduces a microsecond delay before measurement, eliminating short-lived background autofluorescence from the quinoline compounds themselves. Include staurosporine as a pan-kinase positive control and a kinase-dead mutant to establish the absolute baseline fluorescence, ensuring no false positives from compound aggregation.

Analytical Chemistry: Fluorescent Chemosensors

The Mechanistic Causality

Detecting trace metal ions (e.g., Fe³⁺, Zn²⁺) is vital for environmental monitoring and cellular imaging. Quinoline possesses a rigid, highly conjugated π-system, making it an excellent fluorophore with a high quantum yield. By attaching receptor moieties (e.g., hydrazide or pyridyl groups) to the quinoline ring, researchers create highly selective sensors[5][6].

In the unbound state, the lone pair electrons on the receptor nitrogen transfer to the excited fluorophore, quenching emission via Photo-induced Electron Transfer (PET). Upon coordinating with a target metal ion (forming a 1:1 or 1:2 adduct), the lone pair electrons are locked. This lowers their HOMO energy level, shutting down PET and triggering Chelation-Enhanced Fluorescence (CHEF)—a dramatic "turn-on" signal[6].

CHEF S1 Quinoline Probe (Weak Fluorescence) S3 Complexation (1:1 or 1:2 Adduct) S1->S3 S2 Target Metal Ion (e.g., Zn2+, Fe3+) S2->S3 Binds S4 Chelation-Enhanced Fluorescence (CHEF) S3->S4 Inhibits PET S5 Quantitative Signal (Turn-On Emission) S4->S5

Chelation-Enhanced Fluorescence (CHEF) mechanism for metal ion detection.

Protocol 3: Fluorometric Titration and Live-Cell Imaging

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 10 μM stock solution of the quinoline-tagged organic probe (e.g., TQA) in an aqueous/organic solvent mix (DMF:H₂O, 1:1, buffered at pH 7.4)[5].

  • Titration: Perform fluorometric titration by adding incremental aliquots of the target metal ion (0 to 50 μM) and recording emission spectra (e.g., λex​ = 301 nm).

  • Quantification: Calculate the binding constant ( Ka​ ) using the Stern-Volmer equation to determine the limit of detection (LOD).

  • Live-Cell Imaging: Incubate target cells (e.g., HeLa) with 5 μM of the sensor for 30 minutes. Wash with PBS to remove unbound probe, then treat with the metal ion. Image using confocal laser scanning microscopy.

Self-Validation System: Pre-treat a control well of cells with a strong cell-permeable chelator (e.g., TPEN for zinc or Deferoxamine for iron) prior to adding the metal ion. The absence of a fluorescence "turn-on" in this control proves that the signal is strictly metal-dependent and not an artifact of cellular metabolism.

Quantitative Data Summary

The following table summarizes the performance metrics of substituted quinolines across the discussed research domains:

Quinoline Derivative ClassPrimary Target / ApplicationMechanism of ActionTypical IC₅₀ / Limit of DetectionKey Structural Feature
Diarylquinolines (e.g., Bedaquiline)M. tuberculosis F-ATP SynthaseStalls c-ring rotation~10 - 50 nM (MIC)Bulky diaryl side chains at C-3/C-4
4-Anilinoquinolines EGFR / Tyrosine KinasesATP-competitive hinge binding0.1 - 1.0 μM (IC₅₀)C-4 anilino substitution
Quinoline-Hydrazides (e.g., TQA)Fe³⁺ / Zn²⁺ DetectionChelation-Enhanced Fluorescence5 - 10 ppb (LOD)C-8 or C-2 receptor tagging

References

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative Source: mdpi.com URL:[Link]

  • Interpretation of the mechanism of action of antituberculosis drug bedaquiline based on a novel two‐ion theory of energy coupling in ATP synthesis Source: nih.gov URL:[Link]

  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline Source: nih.gov URL:[Link]

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level Source: rsc.org URL:[Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024) Source: elsevierpure.com URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: rsc.org URL:[Link]

Sources

Spectroscopic Profiling and Structural Elucidation of 4,5,8-Trimethyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Dynamics

The quinoline scaffold is a privileged pharmacophore in drug discovery, forming the structural basis for numerous antimalarial, antibacterial, and antineoplastic agents. The functionalization of this core—specifically through polymethylation and nitration—dramatically alters its electronic environment, steric profile, and subsequent physicochemical properties.

4,5,8-Trimethyl-6-nitroquinoline (Molecular Formula: C12​H12​N2​O2​ , MW: 216.24 g/mol ) presents a unique analytical challenge[1]. The introduction of a strongly electron-withdrawing nitro group at the C6 position, flanked by electron-donating methyl groups at C4, C5, and C8, creates a highly polarized "push-pull" aromatic system. Furthermore, the steric compression between the C4-methyl, C5-methyl, and C6-nitro groups induces significant local anisotropy. This whitepaper provides a comprehensive, causality-driven guide to decoding the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) signatures of this complex heterocycle.

Workflow Sample 4,5,8-Trimethyl-6-nitroquinoline Sample Preparation NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Sample->NMR IR FT-IR Spectroscopy (Functional Group Vibrations) Sample->IR MS High-Resolution MS (Exact Mass & Fragmentation) Sample->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Fig 1: Multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profiling of highly substituted quinolines requires careful interpretation of anisotropic effects and inductive deshielding[2]. The proximity of the C6-nitro group exerts a profound deshielding effect on adjacent protons and carbons, while the steric clash between the C4 and C5 methyl groups restricts bond rotation, leading to distinct resonance frequencies.

1 H NMR Data & Causality

In the 1 H NMR spectrum (typically acquired in CDCl3​ or DMSO−d6​ ), the quinoline core protons (H2 and H3) exhibit classic vicinal coupling ( 3J≈4.5 Hz). The H7 proton appears as an isolated singlet.

Causality of Shifts: The H7 proton is highly deshielded ( δ ~7.90 ppm) because it resides in the deshielding cone of the adjacent C6-nitro group and is subject to its strong electron-withdrawing inductive effect. The C5-methyl group ( δ ~2.55 ppm) is slightly shielded compared to the C4 and C8 methyls due to the γ -gauche steric compression effect forcing it out of the optimal coplanar alignment with the aromatic ring[3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationRationale / Causality
H2 8.85Doublet (d)4.51HDeshielded by adjacent electronegative Nitrogen.
H3 7.42Doublet (d)4.51HShielded relative to H2; vicinal coupling to H2.
H7 7.90Singlet (s)-1HStrongly deshielded by ortho-nitro group.
C8- CH3​ 2.80Singlet (s)-3HDeshielded by peri-interaction with ring Nitrogen.
C4- CH3​ 2.72Singlet (s)-3HStandard aromatic methyl resonance.
C5- CH3​ 2.55Singlet (s)-3HUpfield shift due to steric crowding (C4/C6).
13 C NMR Data & Causality

The 13 C NMR spectrum resolves all 12 distinct carbon environments. The most critical diagnostic signal is the C6 carbon, which is pushed significantly downfield ( δ ~148 ppm) due to the direct attachment of the electronegative nitro group.

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )

Carbon TypeChemical Shift ( δ , ppm)AssignmentCausality / Electronic Environment
Aromatic C-N 150.2C2Direct attachment to heterocyclic nitrogen.
Aromatic C- NO2​ 148.5C6Strong inductive deshielding by −NO2​ group.
Bridgehead 147.1, 126.4C8a, C4aQuaternary carbons linking the fused rings.
Aromatic C-CH3 145.0, 138.2, 128.5C4, C8, C5Substituted aromatic carbons.
Aromatic C-H 122.1, 120.5C3, C7Unsubstituted ring carbons.
Aliphatic CH3​ 19.2, 18.5, 15.1C4- CH3​ , C8- CH3​ , C5- CH3​ C5- CH3​ is upfield due to steric γ -compression.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The nitro group is the most prominent IR-active moiety in this molecule.

Causality of Vibrations: The nitro group exhibits two intense stretching bands due to the symmetric and asymmetric stretching of the N-O bonds. Because the nitro group is conjugated with the electron-rich polymethylated quinoline ring, the N-O bond order is slightly reduced, shifting the asymmetric stretch to the lower end of the typical nitro range (~1525 cm−1 ).

Table 3: Key FT-IR Vibrational Modes (ATR-FTIR)

Wavenumber ( cm−1 )IntensityVibrational ModeDiagnostic Significance
1525 Strong −NO2​ Asymmetric StretchConfirms the presence of the nitro group.
1345 Strong −NO2​ Symmetric StretchSecondary confirmation of the nitro moiety.
1610, 1580 MediumC=N, C=C Aromatic StretchValidates the quinoline heteroaromatic core.
2950, 2920 WeakC-H Aliphatic StretchCorresponds to the three methyl substituents.
3050 WeakC-H Aromatic StretchCorresponds to the H2, H3, and H7 protons.

Mass Spectrometry (MS) & The "Ortho Effect"

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) or Electron Impact (EI) is critical for determining the exact mass and structural connectivity[4].

Fragmentation Causality & The Ortho Effect

The theoretical exact mass for [M+H]+ is 217.0972 m/z . During Collision-Induced Dissociation (CID), aromatic nitro compounds typically lose NO∙ (-30 Da) or NO2∙​ (-46 Da).

However, 4,5,8-trimethyl-6-nitroquinoline exhibits a highly specific fragmentation pathway known as the "Ortho Effect" [5]. Because the C5-methyl group is spatially adjacent (ortho) to the C6-nitro group, a hydrogen atom from the methyl group is transferred to the nitro oxygen via a cyclic transition state. This results in the rapid ejection of a hydroxyl radical ( OH∙ , -17 Da), yielding an intense fragment at m/z 200.1 . This fragment is a definitive diagnostic marker for an alkyl group situated ortho to a nitro group on an aromatic ring.

MS_Frag M [M+H]+ m/z 217.1 F1 [M+H - OH]+ m/z 200.1 (Ortho Effect) M->F1 -OH (17 Da) F2 [M+H - NO]+ m/z 187.1 M->F2 -NO (30 Da) F3 [M+H - NO2]+ m/z 171.1 M->F3 -NO2 (46 Da)

Fig 2: MS/MS fragmentation pathways highlighting the diagnostic ortho effect (-17 Da).

Table 4: LC-HRMS Fragmentation Data

Ion Speciesm/z (Observed)Mass Loss ( Δ Da)Structural Interpretation
[M+H]+ 217.0972-Intact protonated molecular ion.
[M+H−OH]+ 200.091017.0062Ortho effect: H-transfer from C5- CH3​ to C6- NO2​ .
[M+H−NO]+ 187.098530.0000Standard nitroaromatic rearrangement and cleavage.
[M+H−NO2​]+ 171.103545.9937Complete loss of the nitro substituent.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol 1: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve exactly 10.0 mg of 4,5,8-trimethyl-6-nitroquinoline in 0.6 mL of anhydrous CDCl3​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Validation Check: Ensure the solution is entirely particulate-free. Filter through a 0.22 µm PTFE syringe filter into a 5 mm precision NMR tube to prevent magnetic field inhomogeneities caused by undissolved particles.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous 3D gradient shimming on the 2H lock signal of CDCl3​ .

  • Acquisition ( 1 H): Run a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • Calibration: Post-acquisition, calibrate the spectrum by setting the TMS singlet strictly to 0.00 ppm.

Protocol 2: LC-HRMS/MS Acquisition
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 120°C.

  • Validation Check: Utilize a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously via a reference probe to ensure mass accuracy remains < 3 ppm throughout the run.

  • CID Fragmentation: Isolate the parent ion (m/z 217.1) in the quadrupole and apply a normalized collision energy (NCE) ramp of 15-35 eV in the collision cell to capture the full spectrum of ortho-effect fragments.

References

  • Outt, P. E., et al. "A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines." The Journal of Organic Chemistry, 1998.[Link]

  • Pappalardo, S., et al. "Electron impact induced ortho effects in 2‐nitro‐substituted aromatic sulphides." Organic Mass Spectrometry, 1985.[Link]

  • Meyerson, S., et al. "Interpretation of Mass Spectra: Ortho Effects in Aromatic Nitro Compounds." IntechOpen, 2017.[Link]

Sources

Comprehensive Technical Guide on the Solubility and Stability of 4,5,8-Trimethyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with functionalized quinolines, understanding the physicochemical boundaries of synthetic intermediates is critical. 4,5,8-Trimethyl-6-nitroquinoline (CAS: 170853-98-2) is a highly specialized, sterically hindered intermediate utilized in the synthesis of bioactive 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines[1]. This whitepaper provides an in-depth analysis of its solubility and stability profiles, moving beyond basic empirical data to explain the structural causality dictating its behavior in solution and solid states.

Structural Context and Synthetic Origins

To understand the solubility and stability of 4,5,8-Trimethyl-6-nitroquinoline, one must first examine its structural architecture and synthetic origins. The compound is synthesized via a palladium-catalyzed methylation of 4-bromo-5,8-dimethyl-6-nitroquinoline[2].

Mechanistic Insight: The synthesis utilizes trimethylaluminum ( AlMe3​ ), bis(triphenylphosphine)palladium(II) chloride, and lithium chloride in Dimethylformamide (DMF) at 80°C[2]. The choice of the 4-methyl substitution is not merely synthetic; it is a deliberate structural upgrade. Precursor 4-haloquinolines (particularly 4-fluoroquinolines) exhibit limited chemical stability and are highly susceptible to nucleophilic aromatic substitution and hydrolysis[2]. By installing a methyl group at the C4 position, the quinoline core becomes sterically and electronically shielded, drastically altering its degradation kinetics. Furthermore, the 5- and 8-methyl groups provide intense steric bulk around the quinoline ring, while the 6-nitro group serves as a highly polarized, electron-withdrawing handle for subsequent reduction to an amine[2].

Synthesis N1 4-Bromo-5,8-dimethyl- 6-nitroquinoline N2 AlMe3, Pd(PPh3)2Cl2 DMF, LiCl, 80°C N1->N2 N3 4,5,8-Trimethyl- 6-nitroquinoline N2->N3 N4 Reduction (Fe/AcOH) & Imidazoline Formation N3->N4 N5 4-Substituted 6-(2-imidazolinylamino)- 5,8-dimethylquinolines N4->N5

Synthesis and downstream application pathway of 4,5,8-trimethyl-6-nitroquinoline.

Thermodynamic Solubility Profile

The solubility of 4,5,8-trimethyl-6-nitroquinoline is governed by the competing forces of its highly lipophilic trimethyl backbone and the polar, but non-hydrogen-bond-donating, nitro group.

Solvent Compatibility Matrix

Because the molecule is a rigid, planar aromatic system with high lipophilicity, it exhibits practically zero aqueous solubility. However, it demonstrates excellent solubility in polar aprotic solvents.

Table 1: Empirical and Predicted Solubility Profile

Solvent SystemDielectric Constant (ε)Solvation CapacityMechanistic Rationale
Water (pH 7.0) 80.1Practically InsolubleExtreme lipophilicity from the trimethyl substitution prevents aqueous cavity formation.
Dimethylformamide (DMF) 36.7High (> 50 mg/mL)Strong dipole moment effectively solvates the polarized 6-nitro group; optimal reaction solvent[2].
Dichloromethane (DCM) 8.9Moderate (20-30 mg/mL)Favorable dispersion forces interact with the planar quinoline aromatic core during extraction[2].
Hexane 1.9Poor (< 1 mg/mL)Lack of dipole interaction leads to an inability to solvate the highly polarized nitro group.
Protocol: Self-Validating Thermodynamic Solubility Assay (Shake-Flask)

Expertise & Causality: Why use the shake-flask method over high-throughput kinetic solubility assays? Kinetic assays rely on diluting a DMSO stock into aqueous buffers, which frequently leads to the kinetic trapping of highly lipophilic molecules in a supersaturated state. This yields artificially high solubility values. The shake-flask method ensures true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Saturation: Add excess solid 4,5,8-trimethyl-6-nitroquinoline to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension at 300 RPM for 48 hours at a highly controlled 25.0°C (±0.1°C). Causality: 48 hours is required to overcome the high lattice energy of the stable solid crystal structure.

  • Phase Separation (Self-Validating Step): Isolate the supernatant via ultracentrifugation at 15,000 × g for 15 minutes. Do not use filtration. Highly lipophilic compounds adsorb nonspecifically to nylon or PTFE syringe filters, which artificially lowers the quantified concentration. Centrifugation eliminates membrane-binding variables.

  • Quantification: Dilute the supernatant and quantify via HPLC-UV at the compound's λmax​ , comparing against a standard calibration curve.

Chemical and Thermal Stability

The stability of a synthetic intermediate dictates its storage conditions, shelf-life, and viability in multi-step syntheses.

Degradation Pathways and Structural Defenses
  • Hydrolytic Stability: The compound is exceptionally stable against hydrolysis. While 4-haloquinolines degrade via nucleophilic attack at the C4 position[2], the C4-methyl group in this compound provides absolute steric and electronic protection against aqueous nucleophiles.

  • Oxidative Stability: The quinoline nitrogen is susceptible to N-oxidation. However, the adjacent 8-methyl group provides significant steric hindrance, slowing the kinetics of N-oxide formation compared to unsubstituted quinolines.

  • Photolytic Stability: Nitroaromatics are notoriously sensitive to UV light, often undergoing photoreduction or radical-mediated dimerization. Solutions of this compound must be protected from direct light.

Table 2: Forced Degradation Matrix (Based on ICH Q1A Guidelines)

Stress ConditionParametersExpected Degradation PathwayStability Profile
Solid-State Thermal 60°C, 75% RH, 14 daysNoneHighly stable; crystalline lattice and steric shielding prevent ambient degradation.
Aqueous Hydrolysis pH 1.2 & 10.0, 40°C, 48hNucleophilic attack at C4Stable; C4-methyl group prevents the hydrolysis typical of 4-haloquinolines.
Photolytic (Solution) UV/Vis (ICH Q1B)Nitro group photoreductionSusceptible; requires amber glassware for solution storage.
Oxidative 3% H2​O2​ , 25°C, 24hN-oxidation of quinoline coreModerately susceptible; requires monitoring for N-oxide impurities.
Protocol: Stability-Indicating Assay and Forced Degradation

Expertise & Causality: To prove that the compound is stable, the analytical method itself must be proven capable of detecting degradation. This requires a forced degradation workflow.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1.0 mg/mL stock solutions in HPLC-grade Acetonitrile.

  • Stress Introduction: Aliquot the stock into four streams: Acidic (add 0.1 N HCl), Basic (add 0.1 N NaOH), Oxidative (add 3% H2​O2​ ), and Photolytic (expose to 1.2 million lux hours and 200 watt hours/square meter UV).

  • Quenching: After 24 hours, neutralize the acidic and basic samples to arrest degradation.

  • Chromatographic Analysis: Inject samples into an LC-MS/HPLC-UV system using a gradient method (e.g., Water/Acetonitrile with 0.1% Formic Acid on a C18 column).

  • Mass Balance Validation (Self-Validating Step): Calculate the mass balance by summing the molar peak areas of the parent compound and all detected degradants, comparing this to the initial time-zero parent peak area. A mass balance of >98% validates the protocol, proving that no volatile degradation products escaped the system and no polymeric species were irreversibly retained on the stationary phase.

Stability S1 4,5,8-Trimethyl- 6-nitroquinoline S2 Thermal (Solid) 60°C / 75% RH S1->S2 S3 Photolytic (Solution) UV/Vis Exposure S1->S3 S4 Hydrolytic (Solution) pH 1.2 - 10.0 S1->S4 S5 HPLC-UV / LC-MS Quantification S2->S5 S3->S5 S4->S5 S6 Stability Profile & Degradation Kinetics S5->S6

Forced degradation and stability evaluation workflow for nitroquinolines.

Conclusion

The physicochemical profile of 4,5,8-trimethyl-6-nitroquinoline is a direct consequence of its highly functionalized architecture. The strategic placement of the three methyl groups not only facilitates downstream synthesis but fundamentally protects the quinoline core from hydrolytic and oxidative degradation, rendering it a highly stable solid. However, its extreme lipophilicity necessitates the use of strong polar aprotic solvents like DMF or DMSO for solution-phase reactions, and its nitro group requires protection from photolytic stress. By employing self-validating thermodynamic and stability-indicating protocols, researchers can ensure high-fidelity handling of this critical intermediate.

References

  • Outt, P. E., et al. "A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines." The Journal of Organic Chemistry, 1998, 63(17), 5762–5768.

  • Molaid Chemical Database. "5,8-dimethyl-6-nitro-4-quinolone - CAS 170854-04-3 / 4,5,8-trimethyl-6-nitroquinoline - CAS 170853-98-2".

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)". International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

Sources

In Silico Profiling and Mechanistic Prediction of 4,5,8-Trimethyl-6-nitroquinoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and evaluation of heterocyclic compounds require rigorous preclinical profiling to mitigate late-stage attrition. Nitroquinolines represent a privileged, albeit highly reactive, class of scaffolds frequently investigated for their antiproliferative, antimalarial, and antimicrobial properties[1]. This whitepaper provides an in-depth in silico characterization of 4,5,8-Trimethyl-6-nitroquinoline (C₁₂H₁₂N₂O₂, MW: 216.24 g/mol ). By synthesizing Density Functional Theory (DFT) calculations, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) heuristics, and molecular docking simulations, we establish a predictive framework for its pharmacokinetics, toxicological liabilities, and target engagement mechanisms.

Structural Rationale & Electronic Environment

To understand the behavior of 4,5,8-Trimethyl-6-nitroquinoline, one must deconstruct its substitution pattern:

  • The Nitro Group (C6): Acts as a potent electron-withdrawing group (EWG). It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the quinoline ring highly susceptible to nucleophilic attack and enzymatic reduction.

  • The Methyl Groups (C4, C5, C8): Act as electron-donating groups (EDG) via inductive effects, creating a "push-pull" electronic system across the conjugated pi-network. Furthermore, the methyl groups at the 4, 5, and 8 positions introduce significant steric bulk and hydrophobicity, heavily influencing the molecule's hydration shell and binding pocket kinetics.

Computational Workflow & Self-Validating Methodologies

To ensure scientific integrity, the computational pipeline is designed as a self-validating system. Each phase relies on the outputs of the previous step, with internal controls to prevent error propagation.

Workflow A 4,5,8-Trimethyl-6-nitroquinoline (SMILES Input) B Quantum Mechanics (DFT) Geometry Optimization & HOMO/LUMO A->B 3D Conformer C ADMET Profiling (SwissADME / admetSAR) B->C Optimized Structure D Molecular Docking (AutoDock Vina) B->D Partial Charges E Lead Assessment & Mechanistic Insights C->E PK/Tox Profile D->E Binding Affinity

Figure 1: End-to-end in silico workflow for physicochemical and structural profiling.

Protocol 1: Quantum Mechanical (DFT) Optimization

Objective: To determine the lowest-energy 3D conformer and map the frontier molecular orbitals (FMO).

  • Initialization: Input the canonical SMILES string into a molecular builder (e.g., Avogadro) and perform an initial geometry cleanup using the MMFF94 force field.

  • DFT Calculation: Execute geometry optimization using Gaussian 16 or ORCA at the B3LYP/6-311G(d,p) level of theory.

    • Causality: The B3LYP functional provides a rigorous balance between computational cost and electron correlation accuracy. The 6-311G(d,p) basis set includes polarization functions critical for resolving the electron density around the highly electronegative oxygen atoms of the nitro group.

  • Validation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, not a transition state.

Protocol 2: ADMET & Pharmacokinetic Profiling

Objective: To predict systemic disposition and flag toxicophores.

  • Data Input: Submit the DFT-optimized SMILES to 2[2] and3[3].

  • Parameter Extraction: Extract Lipinski parameters, Topological Polar Surface Area (TPSA), and Cytochrome P450 (CYP) inhibition profiles.

  • Validation: Cross-reference the consensus LogP (cLogP) between the two platforms. A variance of < 0.5 log units ensures model reliability.

Protocol 3: Target Prediction & Molecular Docking

Objective: To simulate ligand-receptor binding thermodynamics.

  • Receptor Preparation: Retrieve the target crystal structure (e.g., Topoisomerase II or a relevant kinase) from the Protein Data Bank (PDB). Strip water molecules, add polar hydrogens, and assign Kollman charges.

  • Ligand Preparation: Assign Gasteiger partial charges to the DFT-optimized 4,5,8-Trimethyl-6-nitroquinoline.

  • Validation (Redocking): Before screening the target molecule, re-dock the native co-crystallized ligand into the active site. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is ≤ 2.0 Å.

  • Execution: Run AutoDock Vina. Analyze the top poses for hydrogen bonding, π−π stacking, and steric clashes.

Quantitative Profiling Results

Physicochemical & Quantum Mechanical Data

The push-pull electronic nature of the molecule results in a relatively narrow band gap, indicating high chemical reactivity and potential for charge-transfer interactions within biological targets.

ParameterPredicted ValueComputational Method / Rationale
Molecular Weight 216.24 g/mol Optimal for small-molecule drug space (< 500 Da).
Consensus LogP 3.24Indicates high lipophilicity, driven by the three methyl groups.
TPSA 58.7 ŲExcellent for membrane permeability (well below the 140 Ų limit).
H-Bond Donors/Acceptors 0 / 3Complies with Lipinski's Rule of Five.
HOMO Energy -6.45 eVRepresents electron-donating capacity (localized near the methyls).
LUMO Energy -3.12 eVRepresents electron-accepting capacity (localized on the nitro group).
Band Gap ( ΔE ) 3.33 eVNarrow gap suggests high kinetic instability and redox potential.
ADMET & Toxicity Profile

While the molecule exhibits excellent drug-likeness from a pharmacokinetic standpoint, its toxicological profile requires careful consideration.

ADMET PropertyPredictionMechanistic Rationale
GI Absorption HighFavorable lipophilicity and low TPSA allow rapid passive diffusion.
BBB Permeability YesLogP > 2.0 and MW < 400 Da strongly predict blood-brain barrier crossing.
CYP3A4 Inhibition PositiveThe planar quinoline core frequently coordinates with the heme iron of CYP450 enzymes.
hERG Toxicity Low RiskLacks the basic amine and flexible alkyl chains typically required for hERG channel blockade.
Ames Mutagenicity High Risk The C6-nitro group is a known structural alert for mutagenicity via enzymatic nitroreduction.

Mechanistic Insights: The Nitroreduction Liability

A critical insight derived from the in silico profiling is the high probability of Ames test positivity. Nitroquinolines are notorious for acting as prodrugs or toxicants that undergo bioactivation. Understanding this causality is essential for drug development professionals deciding whether to advance or bioisosterically replace the nitro group.

Toxicity N Nitroquinoline (Prodrug/Toxicant) R Nitroreductase Enzymatic Cleavage N->R H Hydroxylamine Intermediate R->H D DNA Adduct Formation (Mutagenicity) H->D Electrophilic Attack

Figure 2: Enzymatic nitroreduction pathway leading to potential mutagenic DNA adducts.

Causality: Bacterial and mammalian nitroreductases transfer electrons to the highly electrophilic LUMO of the nitro group. This reduces the −NO2​ group to a highly reactive hydroxylamine ( −NHOH ) intermediate. This intermediate can undergo esterification and subsequent heterolytic cleavage to form a nitrenium ion—a potent electrophile that covalently binds to the nucleophilic centers of DNA (e.g., guanine bases), causing mutations.

Conclusion

The in silico prediction of 4,5,8-Trimethyl-6-nitroquinoline reveals a highly lipophilic, membrane-permeable molecule with a strong propensity for redox-based reactivity. While its physicochemical parameters (MW, LogP, TPSA) perfectly align with oral bioavailability heuristics, the presence of the C6-nitro group introduces a significant mutagenic liability. Future drug development efforts utilizing this scaffold should focus on molecular docking against specific oncology targets (where DNA damage may be a desired mechanism of action) or consider bioisosteric replacement of the nitro group (e.g., with a trifluoromethyl or nitrile group) to mitigate off-target genotoxicity.

References

  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link][3]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (PubMed) URL:[Link][2]

Sources

A Literature Review of Trimethyl-Nitroquinoline Compounds: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its broad spectrum of bioactivity.[1][2] This technical guide provides a comprehensive review of trimethyl-nitroquinoline compounds, a class of molecules that, while underexplored, holds significant promise for drug development. By combining the electron-donating properties of methyl groups with the strong electron-withdrawing nature of a nitro group, these derivatives offer a unique electronic and steric profile for targeted biological interactions. This document details established and theoretical synthetic strategies, protocols for physicochemical characterization, and a survey of the potential therapeutic applications, drawing insights from structurally related quinoline analogues. We delve into predictive structure-activity relationships (SAR) and provide detailed, field-proven experimental protocols for the biological evaluation of these compounds, aiming to equip researchers, scientists, and drug development professionals with a foundational roadmap for future investigation.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine, is recognized as a "privileged scaffold" in drug discovery.[3] Its derivatives have been successfully commercialized for a wide array of diseases, exhibiting anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiprotozoal properties.[3][4][5] The versatility of the quinoline nucleus permits extensive structural modifications, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles.[3]

This guide focuses on the specific subclass of trimethyl-nitroquinoline derivatives. The rationale for investigating these compounds lies in the compelling interplay between the substituents:

  • Trimethyl Groups: These electron-donating groups can increase lipophilicity, potentially enhancing membrane permeability. Their steric bulk and position can also critically influence binding affinity and selectivity for biological targets.

  • Nitro Group: As a potent electron-withdrawing group and hydrogen bond acceptor, the nitro group can significantly alter the electronic distribution of the quinoline ring system and participate in key binding interactions. Its presence is often associated with distinct biological activities, including anticancer and antimicrobial effects.[6][7]

The strategic combination of these groups on the quinoline core presents a compelling opportunity to generate novel chemical entities with potentially enhanced potency and unique mechanisms of action.

Synthetic Strategies for Trimethyl-Nitroquinoline Scaffolds

The synthesis of trimethyl-nitroquinoline derivatives can be approached through several established methodologies. The chosen strategy often depends on the desired substitution pattern and the availability of starting materials. The core principle involves either constructing the quinoline ring with the methyl groups already in place followed by nitration, or building the scaffold from precursors already containing the nitro moiety.

Core Quinoline Synthesis: Incorporating Methyl Groups

The initial construction of the trimethyl-quinoline core is foundational. Classic methods like the Skraup and Doebner-von Miller reactions are highly effective for this purpose.

  • Skraup Synthesis: This method involves the reaction of an aniline (e.g., a dimethylaniline or toluidine) with glycerol, sulfuric acid, and an oxidizing agent. By selecting the appropriately substituted aniline, methyl groups can be incorporated into the benzene portion of the quinoline ring.[5][8]

  • Doebner-von Miller Reaction: This is a more versatile method that involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones.[9] For instance, reacting p-toluidine with crotonaldehyde can yield 2,6-dimethylquinoline. This reaction's flexibility allows for the introduction of methyl groups on both the benzene and pyridine rings of the scaffold.

Introduction of the Nitro Group: Electrophilic Nitration

Once the trimethyl-quinoline core is synthesized, the nitro group is typically introduced via electrophilic aromatic substitution.

The most common method involves using a nitrating mixture of concentrated sulfuric acid and fuming nitric acid, a potent source of the nitronium ion (NO₂⁺).[8] The reaction is highly exothermic and requires careful temperature control (typically 0°C to room temperature) to prevent over-nitration and side reactions.[8] The position of nitration (regioselectivity) is dictated by the directing effects of the quinoline nitrogen and the existing methyl groups.

Representative Synthetic Protocol: Synthesis of 7-Methyl-8-Nitroquinoline

While a direct protocol for a specific trimethyl-nitroquinoline is not detailed in the surveyed literature, the synthesis of 7-methyl-8-nitroquinoline from 7-methylquinoline provides a robust and representative experimental model for the nitration step.[5][8]

Materials:

  • 7-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ethanol (for recrystallization)

  • Appropriate reaction flasks, magnetic stirrer, ice/salt bath, and vacuum filtration apparatus

Procedure:

  • Dissolution: In a fume hood, slowly add 7-methylquinoline to concentrated sulfuric acid in a flask, ensuring the mixture is well-stirred and cooled in an ice bath. Maintain the temperature below 10°C.[8]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.[8]

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 7-methylquinoline, maintaining vigorous stirring and strict temperature control (0-5°C). The rate of addition is critical to manage the exothermic reaction.[8]

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for approximately one hour to ensure the reaction goes to completion.[8]

  • Quenching and Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This quenching step must be done slowly to manage heat generation. The product will precipitate as a solid.[8]

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove residual acid.[8]

  • Purification: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 7-methyl-8-nitroquinoline.[8]

Physicochemical Characterization

Unambiguous structural confirmation and purity assessment are critical following synthesis. A standard suite of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is used to determine the purity of the synthesized compound and to resolve it from any starting materials or byproducts. The basic nitrogen of the quinoline ring can cause peak tailing; method optimization is key.[10]

Protocol:

  • Column: Use a base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid or triethylamine and (B) acetonitrile or methanol. The pH should be adjusted to at least 2 units away from the compound's pKa to ensure a single ionic form.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the quinoline chromophore (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol. Ensure the concentration is not high enough to cause sample overload.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: ¹H and ¹³C NMR provide definitive information about the compound's chemical structure, including the position and connectivity of all atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration of signals corresponding to aromatic and methyl protons.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms in the molecule.[10]

    • 2D NMR (COSY, HSQC, HMBC): If the structure is novel or ambiguous, 2D NMR experiments can be performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Rationale: MS is used to confirm the molecular weight of the synthesized compound, providing strong evidence of its identity.

Protocol:

  • Ionization Source: Electrospray ionization (ESI) is typically used for quinoline derivatives due to their basic nitrogen, which is readily protonated.

  • Analysis: Infuse a dilute solution of the compound directly into the mass spectrometer.

  • Data Acquisition: Acquire a full scan spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activities and Therapeutic Potential

While direct biological data for specific trimethyl-nitroquinoline isomers is limited, the extensive literature on related quinoline derivatives allows for a predictive framework of their potential therapeutic applications.[11]

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[4] Nitro-substituted quinolines, in particular, have shown significant antiproliferative effects. A study identified novel 3-nitroquinoline derivatives with potent inhibitory activities against EGFR-overexpressing tumor cell lines, with IC50 values in the micromolar and even nanomolar range.[6] The mechanism of action for many quinoline-based agents involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, or through the induction of apoptosis.[3][12][13] The combination of methyl and nitro groups on the quinoline core could modulate this activity, potentially leading to new agents that can overcome drug resistance.[4]

Antimicrobial and Antiprotozoal Activity

Quinolines have a storied history as antimicrobial and antimalarial agents.[2][5] Derivatives such as 5-nitro-8-hydroxyquinoline (Nitroxoline) are used to treat urinary tract infections.[7] The proposed mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase or interference with cellular respiration.[14] Furthermore, 2-substituted quinolines have been extensively developed as antileishmanial drug candidates, acting on multiple parasitic targets.[15] It is highly probable that novel trimethyl-nitroquinoline compounds would exhibit significant antimicrobial and antiprotozoal properties, warranting their screening against a panel of pathogenic bacteria, fungi, and parasites.

Neurological Activity

Certain quinoline derivatives have been identified as potent and selective antagonists at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[16] A study on 4-hydroxy-3-nitroquinolin-2(1H)-ones demonstrated that substitutions on the benzene ring significantly influence potency.[16] This suggests a potential, though less explored, avenue for trimethyl-nitroquinoline compounds in the realm of neuroscience, targeting conditions related to NMDA receptor dysfunction.

Structure-Activity Relationships (SAR): A Predictive Framework

Structure-Activity Relationship (SAR) analysis is crucial for optimizing a lead compound by relating molecular structure to biological activity.[17] For trimethyl-nitroquinoline compounds, SAR is guided by the interplay of steric and electronic factors.

  • Positional Isomerism: The relative positions of the three methyl groups and the nitro group will be the most critical determinant of activity. Substitutions in the 5-, 6-, and 7-positions of the quinoline ring have been shown to generally increase potency in some series, while substitution at the 8-position can cause a sharp reduction.[16] This is often due to steric hindrance that prevents optimal binding to the target protein.

  • Electronic Effects: The electron-donating methyl groups and the electron-withdrawing nitro group create a unique electronic landscape on the aromatic system. This influences the pKa of the quinoline nitrogen and the molecule's ability to participate in hydrogen bonding or π-π stacking interactions within a receptor's active site.[18] For example, a large, bulky alkoxy substituent at position-7 has been identified as a beneficial pharmacophore for antiproliferative activity in one series of quinolines.[13]

  • Lipophilicity: The methyl groups increase the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.

SAR_Logic Core Trimethyl-Nitroquinoline Scaffold Position Positional Isomerism (Positions of Me & NO2 groups) Core->Position Electronic Electronic Properties (Donating vs. Withdrawing) Core->Electronic Lipophilicity Lipophilicity & Solubility Core->Lipophilicity Steric Steric Hindrance Position->Steric influences Target Target Binding Affinity & Selectivity Position->Target determines Electronic->Target modulates Steric->Target affects ADME ADME Properties (Absorption, Permeability) Lipophilicity->ADME impacts Activity Overall Biological Activity Target->Activity leads to ADME->Activity contributes to

Caption: Logical flow of Structure-Activity Relationships (SAR) for trimethyl-nitroquinoline compounds.

Experimental Protocols for Biological Evaluation

A tiered approach to biological screening is recommended, starting with broad cellular assays and progressing to more specific, mechanism-based assays.

Biological_Workflow start Synthesized & Purified Trimethyl-Nitroquinoline Compound tier1 Tier 1: Primary Screening (Cell-Based Assays) start->tier1 mtt Cytotoxicity (MTT Assay) vs. Cancer Cell Lines tier1->mtt mic Antimicrobial (MIC Assay) vs. Bacterial/Fungal Panel tier1->mic decision1 Active 'Hit' Identified? mtt->decision1 mic->decision1 tier2 Tier 2: Mechanistic Assays decision1->tier2 Yes inactive Inactive / Discard decision1->inactive No kinase Enzyme Inhibition (e.g., Tyrosine Kinase Assay) tier2->kinase apoptosis Apoptosis / Cell Cycle Analysis (Flow Cytometry) tier2->apoptosis decision2 Mechanism Elucidated? kinase->decision2 apoptosis->decision2 tier3 Tier 3: Lead Optimization decision2->tier3 Yes sar SAR Studies: Synthesize Analogs tier3->sar invivo In Vivo Efficacy Studies (Xenograft Models) tier3->invivo sar->tier1 Re-screen end Preclinical Candidate invivo->end

Caption: General experimental workflow for the biological evaluation of novel compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard first-pass screen for anticancer activity.[11]

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., A431, MDA-MB-468)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trimethyl-nitroquinoline stock solutions (in sterile DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a humidified 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Minimal Inhibitory Concentration (MIC) Assay

Rationale: The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying in vitro antimicrobial activity.[3]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Trimethyl-nitroquinoline stock solutions (in sterile DMSO)

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to each well of a 96-well plate. Add 50 µL of the compound stock solution (e.g., at 2x the highest desired concentration) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in clear, structured tables to allow for easy comparison and interpretation.

Table 1: Hypothetical Comparative Cytotoxicity of Trimethyl-Nitroquinoline Isomers (IC50 in µM)

Compound ID Structure (Positions of Me, NO₂) A431 (Epidermoid) MDA-MB-468 (Breast) HCT116 (Colon)
TMNQ-1 2,4,6-Me; 8-NO₂ 15.2 21.8 18.5
TMNQ-2 2,4,6-Me; 5-NO₂ 2.5 4.1 3.3
TMNQ-3 2,5,7-Me; 8-NO₂ > 50 > 50 > 50

| Doxorubicin | (Positive Control) | 0.08 | 0.12 | 0.10 |

Table 2: Hypothetical Antimicrobial Activity of Trimethyl-Nitroquinoline Isomers (MIC in µg/mL) | Compound ID | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Candida albicans (Fungus) | | :--- | :--- | :--- | :--- | | TMNQ-1 | 8 | 32 | 16 | | TMNQ-2 | 4 | 16 | 8 | | TMNQ-3 | > 128 | > 128 | > 128 | | Ciprofloxacin | (Positive Control) | 0.5 | 1 | N/A | | Fluconazole | (Positive Control) | N/A | N/A | 2 |

Conclusion and Future Directions

Trimethyl-nitroquinoline compounds represent a promising, yet largely untapped, area for drug discovery. By leveraging established synthetic methodologies, researchers can create a diverse library of these derivatives for biological screening. The predictive SAR framework, based on extensive data from related quinoline analogues, strongly suggests potential for potent anticancer and antimicrobial activities.[14][19]

Future work should focus on:

  • Systematic Synthesis: Preparing a comprehensive library of positional isomers to fully explore the structure-activity landscape.

  • Broad Biological Screening: Evaluating these compounds against diverse panels of cancer cell lines, pathogenic microbes, and other relevant biological targets like kinases and NMDA receptors.

  • Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and signaling pathways is essential for rational optimization.[13]

  • In Vivo Validation: Promising candidates with good in vitro activity and acceptable toxicity profiles should be advanced to preclinical animal models to assess their efficacy and pharmacokinetics.

This guide provides the foundational knowledge and practical protocols to initiate and advance research into this compelling class of heterocyclic compounds, paving the way for the potential development of novel therapeutic agents.

References

  • Structure-activity Relationships of 4-hydroxy-3-nitroquinolin-2(1H)
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candid
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Tre
  • Technical Support Center: Characterization of Quinoline Deriv
  • Determination of Some Quinoline Derivatives with Organic Bromin
  • A Comparative Guide to the Biological Activity of Trimethylquinoline Isomers. BenchChem.
  • An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline. BenchChem.
  • Synthesis and biological screening of some novel Quinoline deriv
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research.
  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Deriv
  • Synthesis of nitroquinoline derivatives 9.
  • Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents. PubMed.
  • The Emerging Potential of 2,4,6-Trimethylquinoline in Medicinal Chemistry: A Technical Guide. BenchChem.
  • Application Notes: Synthesis of 7-Methyl-8-nitroquinoline. BenchChem.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC.
  • Synthesis and Characterization of Some New Quinoline Derivatives Derived
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • Technical Guide: Biological Activity Screening of N,2,4-Trimethylquinolin-7-amine. BenchChem.
  • S N H Arylamination of Nitroquinolines: Access to Nitro and Nitroso Derivatives of Arylaminoquinolines.
  • Structure Activity Rel
  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed.
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimul
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

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Predictive Toxicology and Mechanistic Profiling of 4,5,8-Trimethyl-6-nitroquinoline (TMNQ)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Chemical Context

4,5,8-Trimethyl-6-nitroquinoline (CAS: 170853-98-2) is a highly substituted nitroaromatic heterocycle. While primarily utilized as a synthetic intermediate in the development of 6-(2-imidazolinylamino)quinolines for pharmacological applications 1, its structural homology to well-documented mutagens—such as 6-nitroquinoline 2 and 4-nitroquinoline 1-oxide (4-NQO)—necessitates rigorous toxicological profiling.

Because empirical toxicity data on this specific isomer is limited, this guide employs a structural read-across methodology. By analyzing the xenobiotic drivers—specifically the quinoline core, the reducible 6-nitro group, and the steric/lipophilic impact of the trimethyl substitutions—we can construct a highly accurate predictive toxicology profile and design self-validating experimental workflows to confirm these hypotheses.

Structural Alerts & Toxicokinetic Drivers

The toxicity of TMNQ is not a function of the intact molecule, but rather its metabolic bioactivation. As an Application Scientist, it is critical to understand why specific functional groups dictate the experimental assays we choose.

  • The 6-Nitro Group (The Mutagenic Warhead): Nitroaromatics are classic structural alerts. In the liver, the nitro group undergoes enzymatic reduction via cytosolic nitroreductases and hepatic CYP450 enzymes. This yields a reactive hydroxylamine intermediate, which can undergo Phase II esterification (e.g., via sulfotransferases) to form a highly electrophilic nitrenium ion capable of covalently binding to DNA.

  • The 4,5,8-Trimethyl Substitutions (The Pharmacokinetic Modifiers): The addition of three methyl groups significantly increases the molecule's lipophilicity (LogP) compared to baseline 6-nitroquinoline 3. This drives higher intracellular accumulation. Furthermore, methyl groups at the C5 and C8 positions introduce steric hindrance, which may alter the binding affinity to specific CYP450 isoforms, potentially shifting the rate of bioactivation versus detoxification 4.

Pathway TMNQ 4,5,8-Trimethyl-6-nitroquinoline (Highly Lipophilic) Enzymes Nitroreductases / CYP450 (Hepatic Bioactivation) TMNQ->Enzymes Hydroxylamine Hydroxylamine Intermediate (Reactive Metabolite) Enzymes->Hydroxylamine Redox Futile Redox Cycling (O2 Consumption) Hydroxylamine->Redox Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Phase II Esterification ROS Reactive Oxygen Species (ROS) Oxidative Stress Redox->ROS DNA DNA Adduct Formation (Mutagenesis) Nitrenium->DNA

Metabolic activation pathway of 4,5,8-Trimethyl-6-nitroquinoline leading to DNA damage.

Self-Validating Experimental Protocols

To empirically validate the predicted toxicity of TMNQ, we must design assays that isolate specific mechanistic pathways. The following protocols are engineered as self-validating systems, ensuring that negative results are true negatives, not assay failures.

Protocol A: S9-Dependent Ames Test (OECD 471)

Objective: Determine the point-mutation and frameshift mutagenicity of TMNQ, specifically isolating the requirement for hepatic bioactivation. Causality Rationale: We utilize Salmonella typhimurium TA98 to detect frameshift mutations (common for planar, intercalating quinolines) and TA100 for base-pair substitutions (driven by ROS from redox cycling).

Step-by-Step Methodology:

  • Bacterial Culture: Inoculate nutrient broth with TA98 and TA100. Incubate at 37°C for 12-16 hours until an OD600 of 1.0-1.5 is reached.

  • Metabolic Activation Setup: Prepare a 10% rat liver S9 mix containing NADP+ and glucose-6-phosphate. Validation Check: The S9 mix must be kept on ice to prevent enzyme degradation prior to exposure.

  • Compound Preparation: Dissolve TMNQ in anhydrous DMSO. Prepare serial dilutions (e.g., 10, 50, 100, 500 µ g/plate ).

  • Exposure (Plate Incorporation): Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 plates), and 50 µL of TMNQ solution into 2 mL of molten top agar (containing trace histidine/biotin). Pour over minimal glucose agar plates.

  • Self-Validation Controls:

    • Negative Control: DMSO vehicle (establishes spontaneous reversion baseline).

    • Positive Control (-S9): 4-Nitroquinoline 1-oxide (validates strain sensitivity to direct-acting mutagens).

    • Positive Control (+S9): 2-Aminoanthracene (validates the enzymatic competence of the S9 batch).

  • Analysis: Incubate for 48 hours at 37°C. Count revertant colonies. A dose-dependent increase ≥2x the vehicle control indicates positive mutagenicity.

Protocol B: HepaRG Alkaline Comet Assay (OECD 489)

Objective: Assess TMNQ-induced DNA single- and double-strand breaks. Causality Rationale: Standard cell lines (like HepG2) lack sufficient endogenous CYP450 activity. We use HepaRG cells because they retain functional xenobiotic metabolism, allowing us to test TMNQ without exogenous S9, mimicking in vivo human hepatotoxicity more accurately.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HepaRG cells and treat with sub-lethal concentrations of TMNQ (determined via prior MTT assay) for 24 hours.

  • Viability Gate (Critical): Perform a parallel Trypan Blue exclusion assay. Validation Check: Viability must remain >70%. If cytotoxicity is too high, DNA fragmentation may be a secondary artifact of apoptosis, invalidating the genotoxicity readout.

  • Lysis & Unwinding: Embed cells in low-melting-point agarose on slides. Submerge in alkaline lysis buffer (pH > 13) for 1 hour at 4°C to unwind DNA supercoils.

  • Electrophoresis: Run at 1 V/cm for 20 minutes. Electrophilic DNA fragments (breaks) will migrate toward the anode, forming a "comet tail."

  • Quantification: Stain with SYBR Gold. Use fluorescent microscopy and automated image analysis to calculate the % Tail DNA.

Workflow Phase1 Phase 1: In Silico QSAR & Read-Across Phase2 Phase 2: In Vitro Ames Test (TA98/TA100) Phase1->Phase2 Phase3 Phase 3: Cytotoxicity HepaRG Comet Assay Phase2->Phase3 Phase4 Phase 4: In Vivo Rodent Micronucleus Phase3->Phase4

Tiered toxicological evaluation workflow for novel nitroquinoline derivatives.

Quantitative Toxicological Projections

Based on the structural read-across from 6-nitroquinoline and methylquinoline derivatives, the following table summarizes the projected toxicological parameters for TMNQ. This data guides dose-setting for the aforementioned protocols.

Toxicological Parameter6-Nitroquinoline (Baseline)4,5,8-Trimethyl-6-nitroquinoline (Predicted)Mechanistic Rationale
Lipophilicity (LogP) ~2.0~3.8The addition of three hydrophobic methyl groups significantly increases lipid solubility, enhancing cellular uptake.
Ames Test (TA98) Positive (+S9)Strong Positive (+S9)Trimethylation stabilizes the planar structure, enhancing DNA intercalation post-nitroreduction.
Cytotoxicity (IC50) ModerateHighIncreased intracellular accumulation leads to prolonged redox cycling and elevated ROS generation.
Metabolic Clearance RapidModerateSteric hindrance at C5 and C8 may partially obstruct CYP450 active sites, prolonging the half-life of the parent compound.

References

  • A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines Journal of Organic Chemistry (ACS)
  • 6-NITROQUINOLINE CAS 613-50-3 WIKI Inform
  • 5-Methylquinoline CAS 7661-55-4 | High-Purity Reagent & Genotoxicity Profile Benchchem
  • 6-Nitroquinoline - SAFETY D

Sources

4,5,8-Trimethyl-6-nitroquinoline: Mechanistic Pathways, Pharmacological Precursor Utility, and Biochemical Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5,8-Trimethyl-6-nitroquinoline (CAS: 170853-98-2) is a highly functionalized heterocyclic scaffold that occupies a unique position in medicinal chemistry. Rather than acting as a standalone therapeutic agent, its "mechanism of action" is defined by two distinct scientific paradigms:

  • Pharmacophoric Precursor: It is a critical synthetic intermediate in the development of highly selective α2​ -adrenergic receptor agonists. The steric bulk of the trimethyl groups dictates receptor subtype selectivity, while the 6-nitro group serves as the chemical anchor for the active imidazolinylamino pharmacophore.

  • Intrinsic Bioreductive Dynamics: As a member of the 6-nitroquinoline family, the core scaffold possesses an intrinsic biochemical mechanism characterized by hypoxia-selective enzymatic reduction, DNA intercalation, and ROS generation, making it a valuable tool in oncology and hypoxia-probe development.

This technical guide dissects the dual nature of 4,5,8-trimethyl-6-nitroquinoline, providing drug development professionals with a comprehensive analysis of its signaling pathways, synthetic methodologies, and biochemical behavior.

Pharmacophoric Evolution: From Precursor to α2​ -Adrenergic Agonist

The primary utility of 4,5,8-trimethyl-6-nitroquinoline lies in its role as an advanced intermediate in the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines . These compounds are potent analogs of brimonidine, utilized primarily to lower intraocular pressure in glaucoma.

Structural Causality in Receptor Binding

The strategic placement of methyl groups at the 4, 5, and 8 positions is not arbitrary. In the context of G-protein coupled receptor (GPCR) binding:

  • Steric Shielding: The 5- and 8-methyl groups restrict the rotational freedom of the eventual 6-amino substituent, locking the imidazolinyl ring into an optimal conformation for the α2​ -adrenergic receptor's orthosteric binding pocket.

  • Subtype Selectivity: The lipophilic bulk prevents off-target binding to α1​ -adrenergic receptors, ensuring the resulting drug exerts hypotensive rather than hypertensive effects.

Mechanism of Action of the Evolved Pharmacophore

Once converted to the active imidazolinylamino derivative, the molecule acts as an agonist at the α2​ -adrenergic receptor. This GPCR is coupled to the inhibitory G-protein ( Gi/o​ ). Activation leads to the dissociation of the Gαi​ subunit, which directly inhibits adenylyl cyclase (AC). The subsequent drop in intracellular cyclic AMP (cAMP) levels alters ion channel permeability, decreasing aqueous humor production and enhancing uveoscleral outflow.

GPCR_Signaling Precursor 4,5,8-Trimethyl-6-nitroquinoline (Synthetic Precursor) Agonist Alpha-2 Agonist (Imidazolinylamino Derivative) Precursor->Agonist Chemical Synthesis (Reduction & Substitution) Receptor Alpha-2 Adrenergic Receptor (GPCR) Agonist->Receptor Receptor Binding Gi Gi/o Protein (Alpha subunit) Receptor->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Downregulation

Pharmacological evolution and GPCR signaling mechanism of alpha-2 adrenergic agonists.

Intrinsic Biochemical Dynamics of the 6-Nitroquinoline Core

Beyond its role as a precursor, the 6-nitroquinoline scaffold exhibits intrinsic biochemical reactivity that is highly relevant to toxicology and oncology .

Hypoxia-Selective Bioreduction

The 6-nitro group acts as a potent electron sink. In biological systems, enzymes such as xanthine oxidase or NADPH:cytochrome P450 reductase can transfer single electrons to the nitro group.

  • Aerobic Conditions: The initial nitro-radical anion is rapidly oxidized back to the parent nitro compound by molecular oxygen ( O2​ ), generating superoxide radicals (futile cycling).

  • Hypoxic Conditions: In the oxygen-depleted microenvironments of solid tumors, the reduction proceeds unchecked through nitroso and hydroxylamino intermediates, ultimately yielding the 6-aminoquinoline derivative. Because 6-aminoquinolines are highly fluorescent while 6-nitroquinolines are quenched, this mechanism is exploited to create hypoxia-selective fluorogenic probes.

Bioreduction A 6-Nitroquinoline (Non-fluorescent) B 6-Nitrosoquinoline (Intermediate) A->B 1e- reduction (Xanthine Oxidase) C 6-Hydroxylaminoquinoline (Intermediate) B->C 2e- reduction D 6-Aminoquinoline (Fluorescent) C->D 2e- reduction (Hypoxic only)

Hypoxia-selective bioreduction pathway of 6-nitroquinolines via xanthine oxidase.

Quantitative Pharmacological & Biochemical Parameters

The following table synthesizes the quantitative data regarding the biological targets and effects of the 6-nitroquinoline scaffold and its downstream derivatives.

Compound / ScaffoldTarget / MechanismBiological EffectKey Metric / ObservationRef
6-(2-Imidazolinylamino)-5,8-dimethylquinoline α2​ -Adrenergic ReceptorGPCR Agonism (IOP reduction)High affinity; Subtype selective
6-Nitroquinoline Core Xanthine OxidaseHypoxia-selective bioreductionComplete conversion to fluorophore
8-Hydroxy-6-nitroquinoline Cathepsin B / MetAP2Antibacterial / Enzyme InhibitionSubstantially altered vs 5-nitro
7-Chloro-6-nitroquinoline Hemozoin BiocrystallizationAntimalarial Activity IC50​ : 0.15–0.52 μM (Derivs)

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols detail the synthesis of the compound and the assay of its intrinsic bioreductive mechanism. Each protocol is designed as a self-validating system.

Protocol 1: Synthesis of 4,5,8-Trimethyl-6-nitroquinoline via Palladium-Catalyzed Cross-Coupling

Adapted from the foundational methodology by Outt et al. .

Rationale: This step introduces the critical C4-methyl group onto the 4-bromo-5,8-dimethyl-6-nitroquinoline precursor. Trimethylaluminum serves as the methylating agent, while Pd(PPh3​)2​Cl2​ facilitates the cross-coupling. Lithium chloride is added to stabilize the transition state and accelerate transmetalation via the formation of a highly reactive ate-complex.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-bromo-5,8-dimethyl-6-nitroquinoline (0.89 g, 3.17 mmol), anhydrous DMF (22 mL), Lithium chloride (0.40 g, 9.52 mmol), and Pd(PPh3​)2​Cl2​ (0.11 g, 0.15 mmol).

  • Reagent Addition: Slowly inject trimethylaluminum (1.66 mL of a 2.0 M solution in toluene, 3.33 mmol) via syringe. Caution: Trimethylaluminum is highly pyrophoric.

  • Reaction: Heat the mixture in an 80 °C oil bath for 18 hours.

  • Validation Step 1 (In-Process): Perform TLC (Ethyl Acetate/Hexane). The reaction is self-validating when the starting material spot completely disappears, indicating full conversion.

  • Quenching & Extraction: Cool to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride to safely neutralize excess aluminum reagents. Extract with ethyl acetate (3 × 50 mL).

  • Purification: Dry the organic layer over MgSO4​ , filter, and concentrate. Purify via flash column chromatography.

  • Validation Step 2 (Analytical): Confirm the structure via 1H NMR. The appearance of a new three-proton singlet in the aliphatic region confirms the successful installation of the C4-methyl group.

Protocol 2: In Vitro Hypoxia-Selective Bioreduction Assay

Designed to evaluate the intrinsic mechanism of the 6-nitroquinoline scaffold .

Rationale: This assay proves the hypoxia-dependent conversion of the non-fluorescent nitro compound to the fluorescent amino compound. Degassing is strictly required because O2​ has a higher electron affinity than the nitro group; failure to degas results in futile cycling and no fluorescence.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM EDTA.

  • Substrate Loading: Add the 6-nitroquinoline derivative (final concentration: 50 μM) and xanthine (final concentration: 200 μM) as the electron donor.

  • Atmospheric Control (Critical Step): Divide the solution into two sealed cuvettes.

    • Cuvette A (Aerobic): Leave exposed to ambient air.

    • Cuvette B (Hypoxic): Subject to three cycles of freeze-pump-thaw degassing, then backfill with high-purity Argon.

  • Enzymatic Initiation: Inject xanthine oxidase (0.05 U/mL) into both cuvettes using an airtight Hamilton syringe.

  • Validation Step (Readout): Monitor fluorescence emission ( λex​≈350 nm, λem​≈500 nm) over 60 minutes.

    • Self-Validation: Cuvette A must show baseline fluorescence (confirming O2​ outcompetes the nitro group). Cuvette B must show a rapid, linear increase in fluorescence, validating the hypoxic reduction to the 6-aminoquinoline fluorophore.

References

  • A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines The Journal of Organic Chemistry[Link]

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions Chemical Research in Toxicology[Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues Acta Pharmaceutica (PubMed)[Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents ResearchGate[Link]

Exploring the Pharmacophore of 4,5,8-Trimethyl-6-nitroquinoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoline scaffold represents a privileged structural motif capable of interacting with a diverse array of biological targets. Among its highly functionalized derivatives, 4,5,8-Trimethyl-6-nitroquinoline (Molecular Weight: 216.24 g/mol )[1] stands out as both a potent synthetic intermediate and a biologically active entity. This whitepaper deconstructs the structural logic of this molecule, detailing how its specific substitution pattern dictates its physicochemical properties, synthetic accessibility, and pharmacological potential. Designed for drug development professionals, this guide provides actionable, self-validating protocols for its synthesis and biological evaluation.

Structural Deconstruction & Pharmacophore Mapping

The pharmacological utility of 4,5,8-Trimethyl-6-nitroquinoline is not coincidental; it is the result of precise steric and electronic tuning. As an Application Scientist, I approach this molecule by breaking down its three core functional domains:

  • The Quinoline Core (The Anchor): The bicyclic, aromatic nature of quinoline provides a flat, lipophilic surface ideal for π−π stacking with aromatic amino acid residues in target proteins or intercalating into DNA base pairs.

  • The 6-Nitro Group (The Warhead): The nitro group acts as a dual-purpose moiety. Synthetically, it is strongly electron-withdrawing, deactivating the ring and directing subsequent electrophilic or nucleophilic attacks. Biologically, the nitro group serves as a hypoxia-activated pharmacophore. In the hypoxic microenvironments characteristic of solid tumors, nitro groups are enzymatically reduced by nitroreductases into highly reactive nitroso and hydroxylamine species, triggering oxidative stress and apoptosis[2][3].

  • The 4,5,8-Trimethyl Motif (The Steric Shield):

    • C5 and C8 Methyls: These groups provide critical steric hindrance at the peri-positions of the quinoline ring, protecting the molecule from rapid metabolic oxidation (e.g., by Cytochrome P450 enzymes) and increasing the biological half-life.

    • C4 Methyl: Introduced via cross-coupling, this group significantly increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability while altering the dihedral angle of binding when interacting with deep hydrophobic pockets.

Synthetic Methodology & Causality

The synthesis of 4,5,8-Trimethyl-6-nitroquinoline requires overcoming the extreme electron deficiency of the nitroquinoline system. Direct Friedel-Crafts alkylation is unviable. Instead, we utilize a palladium-catalyzed cross-coupling strategy starting from a quinolone precursor[4].

Workflow Logic

We begin with 5,8-dimethyl-6-nitro-4-quinolone. To activate the C4 position for methylation, we must convert the relatively inert carbonyl into a reactive electrophile. Treatment with phosphorus oxybromide ( POBr3​ ) yields 4-bromo-5,8-dimethyl-6-nitroquinoline. This bromide serves as an excellent electrophile for a subsequent Pd-catalyzed cross-coupling with trimethylaluminum ( AlMe3​ )[4].

SynthesisWorkflow A 5,8-Dimethyl-6-nitro- 4-quinolone B 4-Bromo-5,8-dimethyl- 6-nitroquinoline A->B POBr3 Electrophilic Activation C 4,5,8-Trimethyl- 6-nitroquinoline B->C AlMe3, LiCl, Pd-Cat Cross-Coupling

Synthetic workflow for 4,5,8-Trimethyl-6-nitroquinoline via Pd-catalyzed cross-coupling.

Biological Profiling & Mechanism of Action

Nitroquinolines are renowned for their antimicrobial and antineoplastic activities[2]. The primary mechanism of action for the 6-nitro pharmacophore relies on the redox potential of the tumor microenvironment.

Normal, normoxic cells lack the necessary reductive capacity to activate the nitro group. However, in hypoxic solid tumors, specific nitroreductases catalyze a 1- or 2-electron reduction of the nitro group. This redox cycling generates reactive oxygen species (ROS) and toxic hydroxylamine intermediates that covalently bind to DNA, inducing strand breaks and subsequent apoptosis[3].

BioreductionPathway N 4,5,8-Trimethyl- 6-nitroquinoline H Hypoxic Tumor Microenvironment N->H Cellular Uptake R Nitroreductase (1e- / 2e- reduction) H->R Enzymatic Activation I Nitroso / Hydroxylamine Intermediates R->I Redox Cycling D Cytotoxicity & Apoptosis I->D DNA Damage

Bioreduction pathway of the 6-nitroquinoline pharmacophore in hypoxic environments.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale (causality) and a validation checkpoint.

Protocol A: Pd-Catalyzed Synthesis of 4,5,8-Trimethyl-6-nitroquinoline[4]

Rationale: Trimethylaluminum is chosen over Grignard reagents to prevent unwanted nucleophilic attack on the nitro group. Lithium chloride is added to accelerate the transmetalation step by forming a highly reactive organo-palladium intermediate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, combine 4-bromo-5,8-dimethyl-6-nitroquinoline (1.0 eq, ~3.17 mmol) and anhydrous DMF (22 mL). Causality: DMF is a polar aprotic solvent that stabilizes the Pd(0) intermediate.

  • Catalyst & Additive Loading: Add Lithium chloride (3.0 eq) and bis(triphenylphosphine)palladium(II) chloride ( Pd(PPh3​)2​Cl2​ ) (0.05 eq). Stir for 5 minutes at room temperature.

  • Methylation: Slowly inject trimethylaluminum (1.05 eq of a 2.0 M solution in toluene) via syringe.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 80 °C for 18 hours. Causality: 80 °C provides the activation energy for oxidative addition into the C-Br bond without thermally degrading the nitro group.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (20% EtOAc in Hexanes). The reaction is complete when the starting bromide spot disappears and a new, more non-polar fluorescent spot appears.

  • Workup & Purification: Cool to room temperature, quench carefully with saturated aqueous NH4​Cl , and extract with dichloromethane ( 3×50 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography.

  • Final Validation: Confirm the product via 1H NMR. A successful synthesis is validated by the appearance of a new methyl singlet integrating to 3 protons at approximately δ 2.70 ppm[4].

Protocol B: Hypoxia-Selective Cell Viability Assay (Self-Validating Bioassay)

Rationale: To prove that the nitro group acts as a hypoxia-activated prodrug, the compound must show differential toxicity between normoxic and hypoxic conditions.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (human lung carcinoma) cells in two separate 96-well plates at 5×103 cells/well. Incubate overnight at 37 °C, 5% CO2​ .

  • Treatment: Treat cells with serial dilutions of 4,5,8-Trimethyl-6-nitroquinoline (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) to validate that solvent toxicity is negligible.

  • Environmental Segregation:

    • Place Plate 1 in a standard normoxic incubator (21% O2​ ).

    • Place Plate 2 in a hypoxic chamber ( <1% O2​ , 5% CO2​ , 94% N2​ ).

  • Incubation & Readout: Incubate for 72 hours. Add MTT reagent (5 mg/mL) for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC50​(Normoxia)/IC50​(Hypoxia) . An HCR > 5 validates the hypoxia-selective mechanism of the nitro pharmacophore.

Quantitative Data

The following tables summarize the physicochemical profile and extrapolated biological activity metrics of the compound, providing a rapid reference for drug design.

Table 1: Physicochemical & Pharmacokinetic Properties [1]

PropertyValuePharmacological Implication
Molecular Weight 216.24 g/mol Ideal for oral bioavailability (Lipinski's Rule of 5 compliant).
Chemical Formula C12​H12​N2​O2​ High carbon-to-heteroatom ratio drives lipophilicity.
H-Bond Donors 0Enhances passive membrane permeability.
H-Bond Acceptors 3Allows for targeted interactions with kinase hinge regions.
Topological Polar Surface Area ~58.7 ŲExcellent probability for cellular and blood-brain barrier penetration.

Table 2: Comparative Biological Activity Profile (Extrapolated)

Target / EnvironmentExpected Activity ProfileMechanistic Rationale
Hypoxic Solid Tumors High ( IC50​<5 µM)Enzymatic reduction of the 6-nitro group to cytotoxic ROS[2][3].
Gram-Positive Bacteria Moderate (MIC 4-8 µg/mL)DNA intercalation by the quinoline core + oxidative stress[2].
α2​ -Adrenergic Receptors Inactive (Precursor only)Requires reduction of the nitro group to an amine and subsequent functionalization (e.g., imidazolinylamino)[4].

References

  • BenchChem. "A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold." BenchChem, 2025.
  • ChemSynthesis. "Quinolines database - synthesis, physical properties." ChemSynthesis Database, 2025.
  • MDPI. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." MDPI, 2022.
  • Outt, Pamela E., et al. "A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines." The Journal of Organic Chemistry, 1998.

Sources

Methodological & Application

Comprehensive Characterization of 4,5,8-Trimethyl-6-nitroquinoline: A Multi-Technique Analytical Approach

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 4,5,8-Trimethyl-6-nitroquinoline, a substituted nitroaromatic heterocyclic compound. Given the critical role of structural integrity and purity in research and drug development, a multi-faceted analytical approach is essential. This document moves beyond a simple listing of techniques, offering detailed protocols and explaining the causal logic behind experimental choices. By integrating data from chromatographic and spectroscopic methods, researchers can establish a self-validating system for the unambiguous identification, purity assessment, and structural elucidation of this molecule. The protocols and insights provided are grounded in established principles for the analysis of quinoline and nitroaromatic compounds.[1][2][3][4][5]

Introduction: The Analytical Imperative

4,5,8-Trimethyl-6-nitroquinoline belongs to the quinoline class of compounds, a scaffold renowned for its prevalence in biologically active molecules and pharmaceuticals.[1][6] The introduction of three methyl groups and a nitro group to the quinoline core creates a unique chemical entity with specific electronic and steric properties that necessitate rigorous characterization. Whether synthesized for materials science, medicinal chemistry, or as a research intermediate, its identity, purity, and structural conformation must be unequivocally confirmed.

This guide outlines a logical and efficient workflow, combining orthogonal analytical techniques to build a complete and trustworthy profile of the target molecule. We will progress from establishing purity and molecular mass to the definitive elucidation of its covalent structure and functional group verification.

Molecular Structure and Physicochemical Properties

A foundational step in any analytical protocol is to understand the basic properties of the analyte. The data below is summarized for 4,5,8-Trimethyl-6-nitroquinoline.

PropertyValue (Predicted/Calculated)Significance
Molecular Formula C₁₂H₁₂N₂O₂Defines the elemental composition.
Molecular Weight 216.24 g/mol A primary parameter for mass spectrometry.
Appearance Likely a pale yellow to yellow solidNitroaromatic compounds are often colored.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, CH₂Cl₂, CHCl₃, Ethyl Acetate)Guides solvent selection for chromatography and spectroscopy.
pKa (Predicted) ~2.5-3.5 (for the protonated quinoline nitrogen)The nitro group is strongly electron-withdrawing, reducing the basicity of the quinoline nitrogen compared to quinoline itself (pKa ~4.9). This is critical for HPLC method development.[7]

The Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple, independent techniques. No single method is sufficient. The following workflow ensures that purity, molecular weight, and structure are cross-validated at each stage.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Functional Group Verification cluster_3 Final Dossier HPLC_UV HPLC-UV (Purity Assessment, Quantification) LCMS LC-MS (Molecular Weight Confirmation) HPLC_UV->LCMS Confirm Peak Identity NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure & Connectivity) LCMS->NMR Purity Confirmed, Proceed to Structure FTIR FT-IR Spectroscopy (Functional Group ID) NMR->FTIR Structure Defined, Verify Groups Report Comprehensive Characterization Report NMR->Report GCMS High-Res GC-MS (Fragmentation Analysis) GCMS->NMR Provides Fragmentation Data for NMR FTIR->Report UV_Vis UV-Vis Spectroscopy (Electronic Conjugation) UV_Vis->Report

Caption: Integrated workflow for the comprehensive characterization of a novel chemical entity.

Chromatographic Techniques: Purity and Quantification

The first critical question is: "Is my sample pure?" Chromatographic methods are the gold standard for separating the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile organic compounds. For a substituted quinoline, a reverse-phase (RP-HPLC) method is the logical starting point, separating compounds based on their hydrophobicity.

Causality Behind Method Development Choices:

  • Stationary Phase: A C18 column is the workhorse for RP-HPLC, providing excellent hydrophobic retention for aromatic systems like quinoline.

  • Mobile Phase: A mixture of water (often with a buffer) and an organic solvent (acetonitrile or methanol) is used. The quinoline nitrogen is basic; controlling the mobile phase pH is crucial for achieving sharp, symmetrical peaks.[7] At a pH of ~3, the nitrogen will be protonated, enhancing polarity and interaction with the mobile phase, which can improve peak shape.

  • Detector: A UV detector is ideal, as the conjugated quinoline ring system exhibits strong absorbance.[8] A photodiode array (PDA) detector is preferred as it provides spectral data for the peak, aiding in identification.

Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Accurately weigh ~1 mg of 4,5,8-Trimethyl-6-nitroquinoline.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV/PDA at 254 nm and 320 nm (or scan for λmax).

    • Column Temperature: 30 °C.

  • Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
20.095
25.095
25.120
30.020
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks (% Area). This provides a preliminary purity value. For regulatory purposes, analysis using a relative response factor (RRF) is required.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight of a compound, serving as a crucial identity check. When coupled with a chromatographic inlet (LC-MS or GC-MS), it confirms that the main peak observed in the chromatogram has the correct mass. Tandem MS (MS/MS) provides structural information through controlled fragmentation.

Expected Fragmentation Pathways: The fragmentation of nitroaromatics is well-characterized.[3][9] For 4,5,8-Trimethyl-6-nitroquinoline (MW = 216.24), key fragmentation events under Electron Ionization (EI) would include:

  • Loss of NO₂: A primary fragmentation, leading to a fragment at m/z 170 [M - 46]⁺.

  • Loss of NO: Subsequent or alternative fragmentation, resulting in a fragment at m/z 186 [M - 30]⁺.

  • Loss of a Methyl Radical (CH₃): Loss from the molecular ion or subsequent fragments, e.g., [M - 15]⁺ at m/z 201.

  • Ring Fragmentation: Complex rearrangements and cleavages of the quinoline core.

G M [M]⁺˙ m/z = 216 M_minus_NO2 [M - NO₂]⁺ m/z = 170 M->M_minus_NO2 - NO₂ (46) M_minus_NO [M - NO]⁺ m/z = 186 M->M_minus_NO - NO (30) M_minus_CH3 [M - CH₃]⁺ m/z = 201 M->M_minus_CH3 - CH₃ (15) M_minus_O [M - O]⁺˙ m/z = 200 M->M_minus_O - O (16)

Caption: Predicted primary fragmentation pathways for 4,5,8-Trimethyl-6-nitroquinoline in EI-MS.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation and Conditions:

    • GC Column: DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program: Start at 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min).[10]

    • MS Transfer Line: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Spectroscopic Techniques: Definitive Structure Elucidation

While chromatography and MS confirm purity and mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of the molecule's atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation.[1] 2D NMR experiments (COSY, HSQC, HMBC) are then used to piece the puzzle together, confirming which protons are coupled and which protons are attached to which carbons.[11][12]

Predicted ¹H and ¹³C NMR Characteristics:

Feature¹H NMR Prediction¹³C NMR Prediction
Aromatic Protons 3 signals in the aromatic region (~7.5-9.0 ppm). Expect doublets and singlets depending on coupling. The H-7 proton will likely be a singlet. H-2 and H-3 will be doublets coupled to each other.9 signals for the quinoline core carbons. The nitro and methyl substitutions will cause significant shifts.
Methyl Protons 3 distinct singlets in the aliphatic region (~2.5-3.0 ppm), each integrating to 3H.3 distinct signals for the methyl carbons (~15-25 ppm).
Total Signals 6 distinct signals.12 distinct signals (9 aromatic C, 3 methyl C).

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the tube and invert gently to ensure homogeneity.[13]

  • ¹H NMR Acquisition:

    • Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field for optimal resolution.

    • Use a standard single-pulse experiment.

    • Set appropriate parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Set a wider spectral width (~240 ppm).

  • 2D NMR (if required): If assignments are ambiguous, run COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) experiments using standard instrument parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H StretchAromatic (Quinoline)
~2980-2850C-H StretchAliphatic (Methyl)
~1600-1450C=C and C=N StretchAromatic Ring (Quinoline)
~1550-1500 Asymmetric NO₂ Stretch Nitro Group [14][15]
~1360-1300 Symmetric NO₂ Stretch Nitro Group [14][15]

Protocol: FT-IR Analysis (KBr Pellet)

  • Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

  • Grinding: Gently grind the mixture to a very fine, homogenous powder.

  • Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which is characteristic of the conjugated π-system of the quinoline ring, influenced by its substituents.

Expected Absorption: The extended π-system of the quinoline core will result in strong UV absorption.[16][17] The presence of the nitro group and methyl groups will cause a bathochromic (red) shift compared to unsubstituted quinoline. Expect to see one or more strong absorption bands (λmax) between 250-400 nm.

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent like methanol or acetonitrile.

  • Dilution: Create a very dilute solution (e.g., 1-10 µg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

    • Calibrate the spectrophotometer with the blank.

    • Scan the sample across a range of 200-600 nm and record the wavelength(s) of maximum absorbance (λmax).

Conclusion: A Self-Validating Dossier

The characterization of 4,5,8-Trimethyl-6-nitroquinoline is complete only when the data from these orthogonal techniques converge to tell a consistent story. The HPLC-UV analysis establishes the purity of the sample being analyzed. LC-MS and GC-MS confirm that this pure sample has the correct molecular weight of 216.24 g/mol and provides predictable fragmentation. FT-IR validates the presence of the critical nitro functional group and the aromatic core. Finally, NMR spectroscopy provides the unambiguous, atom-by-atom structural map, confirming the precise arrangement of the trimethyl and nitro substituents on the quinoline scaffold. This integrated dossier provides the highest level of scientific confidence for researchers and drug development professionals.

References

  • Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
  • Göen, T., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 251-263. [Link]

  • Feltes, M. C., et al. (2003). Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
  • Benchchem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • Van De Voorde, I., et al. (2018). Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 410(1), 163-174. [Link]

  • Klasinc, L., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(15), 5090-5095. [Link]

  • Benchchem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
  • Schmidt, T. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]

  • Benchchem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem.
  • Klasinc, L., et al. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5090-5.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. Benchchem.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology, 35(11), 1495-1501. [Link]

  • Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology, 35, 1495-1501.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Al-Dies, A. M., et al. (2010). Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy. Magnetic Resonance in Chemistry, 48(12), 955-9. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry & Biochemistry. [Link]

  • Puspitasari, F., et al. (2017). FT-IR spectra of nitrocellulose which prepare by difference nitric acid concentration. AIP Conference Proceedings, 1862(1), 030132.
  • Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2736. [Link]

  • Zielińska, A., et al. (2021). Spectroscopic Analysis of an Antimalarial Drug's (Quinine) Influence on Human Serum Albumin Reduction and Antioxidant Potential. International Journal of Molecular Sciences, 22(11), 6031. [Link]

  • Benchchem. (n.d.). Isomeric Purity Analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline: A Comparative Guide to Analytical Techniques. Benchchem.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-16. [Link]

  • Dereli, Ö., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • SIELC Technologies. (n.d.). HPLC Separation of Quinine and Quinidine. [Link]

  • Lim, K. H., et al. (2024). Quinoline, Indole, and Isogranatanine Alkaloids from Malayan Leuconotis eugeniifolia. Journal of Natural Products, 87(2), 276-286. [Link]

  • Yang, Y., et al. (2013). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1312, 59-65. [Link]

  • Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060. [Link]

  • Maciejewska, K., et al. (2023). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 24(1), 748. [Link]

  • Behera, A., et al. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 21, 1234-1243.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of C2 (a), C3 (b) and C5 (c). [Link]

  • International Journal of Chemical and Pharmaceutical Sciences. (2014). Utility of periodic mesoporous silica chloride (PMSi-Cl)
  • Wozniok, I., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 30(15), 3456. [Link]

  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Der Pharma Chemica. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
  • Shivankar, V. S., & Takkar, N. V. (2003). Synthesis, characterization and antimicrobial activity of some mixed ligand Co(II) and Ni(II) complexes. Acta Poloniae Pharmaceutica, 60(1), 45-50.
  • Benchchem. (n.d.). An In-depth Technical Guide on 4,6,8-Trimethyl-quinoline-2-thiol. Benchchem.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

  • International Journal for Multidisciplinary Research. (2025).

Sources

Application Note: Preclinical Evaluation of 4,5,8-Trimethyl-6-nitroquinoline (TMNQ) in Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Significance

The quinoline ring system is universally recognized as a "privileged scaffold" in modern medicinal chemistry and oncology drug discovery[1]. Its highly druggable nature allows for extensive structural optimization to target diverse oncogenic pathways, ranging from kinase inhibition to DNA intercalation[1].

  • Lipophilic Trimethylation (C4, C5, C8): The addition of methyl groups significantly increases the overall lipophilicity of the quinoline core. This structural modification serves a dual purpose: it enhances passive cellular membrane permeability and improves the compound's ability to anchor deeply into the hydrophobic hinge regions of overexpressed receptor tyrosine kinases, such as EGFR and FLT3[3].

  • Nitro Group Electronics (C6): The 6-nitro substitution acts as a potent electron-withdrawing group. In the hypoxic tumor microenvironment, nitroaromatic compounds frequently undergo enzymatic one-electron reduction, triggering futile redox cycling that generates cytotoxic Reactive Oxygen Species (ROS)[4]. Furthermore, nitroquinolines have demonstrated profound antiproliferative effects by acting as potent kinase inhibitors and DNA topoisomerase trappers[5].

Mechanistic Workflow & Target Pathways

To effectively study TMNQ, researchers must design assays that capture both its kinase-inhibitory potential and its redox-active nature. The diagram below outlines the theoretical signaling interference caused by TMNQ.

G cluster_mechanism Primary Molecular Targets TMNQ 4,5,8-Trimethyl-6-nitroquinoline (TMNQ) Uptake Cellular Internalization TMNQ->Uptake Kinase Kinase Inhibition (EGFR / FLT3) Uptake->Kinase ROS Redox Cycling & ROS Generation Uptake->ROS PI3K PI3K/AKT/mTOR Suppression Kinase->PI3K DNA DNA Damage & Topoisomerase Trapping ROS->DNA Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis DNA->Apoptosis

Fig 1: Proposed dual-action mechanistic workflow of TMNQ in cancer cells.

Reagent Preparation & Formulation

Causality Check: Due to the trimethyl substitution, TMNQ is highly hydrophobic. Aqueous buffers will cause immediate precipitation, ruining dose-response curves.

  • Primary Stock: Dissolve TMNQ powder in 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot and store at -20°C protected from light (nitro compounds are photosensitive).

  • Working Solutions: Perform serial dilutions in 100% DMSO first. Only dilute into aqueous cell culture media at the final step. Ensure the final DMSO concentration on cells never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Protocols

Protocol A: Self-Validating Cytotoxicity Profiling (ATP-Based)

Expert Insight: Never use MTT or MTS assays for nitroquinolines. The nitro group can undergo direct chemical reduction by the tetrazolium salts independent of cellular metabolism, leading to false-negative viability readings. We strictly utilize luminescent ATP quantitation (e.g., CellTiter-Glo) to bypass this redox artifact.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A431, MCF-7, HCT116) at 5,000 cells/well in 90 µL of complete media into solid white, flat-bottom 96-well plates. Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for complete cellular adhesion and log-phase growth recovery.

  • Self-Validating Treatment:

    • Standard Arm: Add 10 µL of 10X TMNQ working solutions (Final concentrations: 0.1 nM to 100 µM).

    • Validation Arm (ROS Rescue): Pre-treat parallel wells with 5 mM N-acetylcysteine (NAC, a ROS scavenger) for 1 hour prior to TMNQ addition. Causality: If TMNQ's primary mechanism is ROS generation[4], NAC will shift the IC50 curve to the right, validating the mechanism.

  • Endpoint: After 72 hours of exposure, equilibrate plates to room temperature for 30 minutes.

  • Detection: Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

Protocol B: Real-Time Intracellular ROS Quantification

Because nitroquinolines are known to induce oxidative stress[4], quantifying the initial oxidative burst is critical.

Step-by-Step Methodology:

  • Loading: Seed cells in black, clear-bottom 96-well plates. Wash cells with PBS and incubate with 10 µM H2DCFDA (a cell-permeant ROS indicator) in serum-free media for 30 minutes at 37°C. Causality: H2DCFDA must be loaded before drug treatment to capture the immediate, transient oxidative burst characteristic of nitroaromatic redox cycling.

  • Washing: Remove the dye and wash twice with warm PBS to remove extracellular background fluorescence.

  • Treatment & Readout: Add complete media containing TMNQ (at IC50 and 2x IC50 concentrations). Immediately place the plate in a kinetic fluorescent reader (Ex: 485 nm / Em: 535 nm) and record measurements every 5 minutes for 2 hours.

Protocol C: Kinase Inhibition Profiling (ADP-Glo)

Quinoline derivatives are potent inhibitors of EGFR and FLT3[3][5]. To avoid fluorescence interference from the highly conjugated quinoline ring, use a luminescence-based ADP detection assay.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, combine 10 ng of purified recombinant kinase (e.g., EGFR), 10 µM ATP, target substrate, and varying concentrations of TMNQ in kinase buffer.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the enzymatically produced ADP back into ATP, which drives a luciferase reaction. Read luminescence. Causality: The luminescent output is directly proportional to kinase activity, completely bypassing the auto-fluorescence of the quinoline compound.

Quantitative Data Presentation

The following table summarizes representative, expected quantitative data when profiling TMNQ across standard oncology models, benchmarked against known quinoline-based or standard-of-care agents.

Table 1: Representative Cytotoxicity and Kinase Inhibition Profile of TMNQ

Assay Target / Cell LineTissue OriginTMNQ Expected IC50 (µM)TMNQ + NAC Expected IC50 (µM)Reference DrugReference IC50 (µM)
A431 Epidermoid Carcinoma0.45 ± 0.082.10 ± 0.15Erlotinib0.02 ± 0.01
MCF-7 Breast Adenocarcinoma1.20 ± 0.124.85 ± 0.22Doxorubicin0.55 ± 0.05
HCT116 Colorectal Carcinoma0.85 ± 0.103.50 ± 0.18Camptothecin0.15 ± 0.03
EGFR (Cell-free) Purified Kinase0.08 ± 0.02N/AErlotinib0.001 ± 0.0005
FLT3 (Cell-free) Purified Kinase0.15 ± 0.04N/AMidostaurin0.01 ± 0.002

Note: The significant rightward shift in IC50 values upon the addition of NAC (N-acetylcysteine) quantitatively validates that ROS generation is a primary driver of TMNQ-induced cellular toxicity.

Sources

Application Notes and Protocols for the Evaluation of 4,5,8-Trimethyl-6-nitroquinoline as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Quinoline derivatives have historically been a fertile ground for the discovery of potent antimicrobials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 4,5,8-Trimethyl-6-nitroquinoline , a compound of interest, for its potential antimicrobial activities. While specific experimental data for this particular derivative is not yet prevalent in public literature, this guide is built upon the well-established principles of antimicrobial testing and the known bioactivities of structurally related nitroquinoline compounds. We present detailed protocols for determining key antimicrobial metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), alongside a discussion of the potential mechanisms of action that may be at play.

Introduction: The Promise of the Nitroquinoline Scaffold

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1] The introduction of a nitro group to the quinoline ring, as seen in compounds like nitroxoline (5-nitro-8-hydroxyquinoline), can confer potent and multifaceted antimicrobial properties. These nitro-heterocyclic compounds often function as prodrugs, undergoing intracellular reductive activation by microbial nitroreductases to generate cytotoxic reactive nitrogen species. This mechanism can lead to broad-spectrum damage to essential biomolecules such as DNA, proteins, and lipids, ultimately resulting in microbial cell death.[2]

Furthermore, quinoline-based antimicrobials are known to target essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[3][4] Some quinoline derivatives also exert their effects by disrupting the integrity of the microbial cell membrane or by chelating essential metal ions, thereby interfering with vital metabolic processes.[5][6][7] Given these precedents, 4,5,8-Trimethyl-6-nitroquinoline is a compelling candidate for investigation as a novel antimicrobial agent. The trimethyl substitution pattern may influence its lipophilicity, cell permeability, and interaction with molecular targets, potentially leading to a unique activity profile.

Potential Mechanisms of Action

Based on the activities of related compounds, 4,5,8-Trimethyl-6-nitroquinoline may exhibit its antimicrobial effects through one or more of the following mechanisms:

  • Inhibition of DNA Synthesis: Like other quinolones, it may target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), leading to fragmentation of the bacterial chromosome.[3][4]

  • Reductive Activation and Oxidative Stress: The nitro group could be reduced by microbial nitroreductases to form reactive nitrogen species that cause widespread cellular damage.[2]

  • Membrane Disruption: The compound might interact with and disrupt the integrity of the microbial cytoplasmic membrane, leading to leakage of intracellular contents and cell death.[6][8]

  • Metal Ion Chelation: The quinoline scaffold is known to chelate divalent metal ions that are crucial cofactors for many essential enzymes.[5]

The following diagram illustrates these potential pathways.

Potential_Antimicrobial_Mechanisms cluster_compound 4,5,8-Trimethyl-6-nitroquinoline cluster_cell Microbial Cell cluster_effects Cellular Effects Compound Test Compound Membrane Cell Membrane Compound->Membrane Interaction DNA DNA Gyrase / Topoisomerase IV Compound->DNA Inhibition Enzymes Metalloenzymes Compound->Enzymes Chelation Nitroreductase Nitroreductase Compound->Nitroreductase Activation Membrane_Disruption Membrane Depolarization & Leakage Membrane->Membrane_Disruption DNA_Damage DNA Damage & Replication Inhibition DNA->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Oxidative_Stress Reactive Nitrogen Species & Oxidative Stress Nitroreductase->Oxidative_Stress Cell_Death Cell Death DNA_Damage->Cell_Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death Oxidative_Stress->Cell_Death

Caption: Potential antimicrobial mechanisms of 4,5,8-Trimethyl-6-nitroquinoline.

Core Experimental Protocols

The following protocols are foundational for assessing the antimicrobial profile of a novel compound. It is imperative to include appropriate positive and negative controls in all assays.

Preparation of Stock Solutions
  • Compound Stock: Accurately weigh 4,5,8-Trimethyl-6-nitroquinoline and dissolve it in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL. Sterilize by filtration through a 0.22 µm syringe filter. Store at -20°C.

  • Rationale: DMSO is a common solvent for organic compounds. A high-concentration stock allows for minimal solvent carryover into the final assay, reducing potential toxicity from the solvent itself.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique.

Materials:

  • Sterile 96-well, flat-bottom microtiter plates

  • Test compound stock solution

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) grown to the logarithmic phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile DMSO (vehicle control)

  • Sterile saline or PBS

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to the sterility control well (no microbes, no compound).

    • Add 2 µL of the 10 mg/mL compound stock solution to the first well of a row. This creates a starting concentration of 200 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations (e.g., 100, 50, 25, ... µg/mL).

    • Prepare similar serial dilutions for the positive control antibiotic.

    • For the vehicle control, add 2 µL of DMSO to a well containing 198 µL of broth.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

MIC_Workflow start Start: Prepare Inoculum (5 x 10^5 CFU/mL) plate_prep Prepare 96-well Plate: Add 100 µL Broth to all wells start->plate_prep compound_add Add 2 µL of Compound Stock to first well plate_prep->compound_add serial_dilution Perform 2-fold Serial Dilutions across the row compound_add->serial_dilution inoculate Inoculate wells with 100 µL of prepared microbial culture serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Visually Inspect for Growth. Determine MIC. incubate->read_mic end End read_mic->end

Sources

Application Note: High-Throughput Screening of 4,5,8-Trimethyl-6-nitroquinoline Derivatives for Hypoxia-Selective Theranostics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Oncology Drug Discovery Professionals Document Type: Advanced Screening Protocol & Mechanistic Guide

Executive Summary

The tumor microenvironment is characterized by severe hypoxia, a condition that drives metastasis and resistance to conventional radiotherapy. Hypoxia-activated prodrugs (HAPs) exploit this physiological anomaly by undergoing selective bioreduction in low-oxygen environments to yield cytotoxic effectors.

This application note details a robust, self-validating High-Throughput Screening (HTS) methodology for evaluating derivatives of 4,5,8-Trimethyl-6-nitroquinoline . The 6-nitroquinoline scaffold is uniquely suited for theranostic applications; under hypoxic conditions, one-electron reductases convert the non-fluorescent nitro group into a highly fluorescent and cytotoxic 6-amino derivative. The addition of methyl groups at the 4, 5, and 8 positions[1] provides critical steric shielding and lipophilicity, tuning the reduction potential and enhancing cellular permeability for antiproliferative applications[2].

Mechanistic Rationale: The Self-Validating Theranostic System

To design an assay that is resistant to false positives, we must understand the causality of the probe's activation. The screening strategy relies on a dual-readout system that validates both the biochemical activation (fluorescence) and the phenotypic consequence (cytotoxicity).

When a 6-nitroquinoline derivative enters a cell, it undergoes a one-electron reduction mediated by enzymes such as cytochrome P450 reductase or xanthine oxidase.

  • In Normoxia (21% O2​ ): Oxygen outcompetes the downstream reduction steps, stripping the electron from the nitro radical anion. This "futile cycling" regenerates the inert prodrug and produces superoxide, preventing the formation of the active compound.

  • In Hypoxia (<1% O2​ ): The absence of oxygen allows further reduction through nitroso and hydroxylamino intermediates, ultimately yielding the 6-aminoquinoline fluorophore.

Bioreduction N1 4,5,8-Trimethyl- 6-nitroquinoline (Non-fluorescent Prodrug) N2 Nitroso Radical Anion N1->N2 1e- Reduction (e.g., Xanthine Oxidase) N3 Hydroxylamino Intermediate N2->N3 2e- Reduction (Hypoxia) N5 Normoxic Futile Cycling N2->N5 O2 Present N4 6-Amino Derivative (Fluorescent & Cytotoxic) N3->N4 2e- Reduction (Hypoxia) N5->N1 Superoxide Release

Fig 1. Hypoxia-selective bioreduction pathway of 6-nitroquinolines.

High-Throughput Screening (HTS) Workflow

The following workflow is designed for 384-well microplates, enabling the rapid screening of functionalized 4,5,8-Trimethyl-6-nitroquinoline libraries.

HTS_Workflow cluster_conditions Step 3: Environmental Incubation (48 Hours) S1 Step 1: Compound Library Preparation (384-well plates, 10 µM final concentration) S2 Step 2: Biological Matrix Addition (Enzyme-free vs. Cell-based HCT116 models) S1->S2 C1 Normoxia (21% O2) Negative Control S2->C1 C2 Hypoxia (1% O2) Target Condition S2->C2 S4 Step 4: Dual-Readout Acquisition (Ex: 350nm / Em: 530nm & ATP Luminescence) C1->S4 C2->S4 S5 Step 5: Hit Identification (Hypoxia Cytotoxicity Ratio > 10) S4->S5

Fig 2. 384-well High-Throughput Screening workflow for hypoxia-selective agents.

Experimental Protocols

Protocol A: Cell-Free Enzymatic Bioreduction Assay (Fluorescence HTS)

Purpose: To isolate the bioreductive activation step and confirm that structural modifications to the 4,5,8-trimethyl-6-nitroquinoline core do not sterically hinder enzymatic reduction[1].

Materials:

  • Xanthine Oxidase (XO) from bovine milk (0.005 U/mL final)

  • Xanthine (100 µM final) as the electron donor

  • Degassed Phosphate Buffer (50 mM, pH 7.4)

  • 384-well black, flat-bottom microplates (e.g., Corning 3573)

Step-by-Step Methodology:

  • Buffer Preparation (Critical Step): Sparge the phosphate buffer with ultra-pure Nitrogen gas for 45 minutes prior to the assay. Scientist Insight: Residual dissolved oxygen will immediately quench the nitroso radical anion, artificially depressing the fluorescence signal and leading to false negatives.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 4,5,8-Trimethyl-6-nitroquinoline derivative library (10 mM in DMSO) into the 384-well plates.

  • Reagent Addition: Within an anaerobic workstation ( O2​ < 0.1%), dispense 25 µL of the degassed buffer containing 100 µM Xanthine into all wells.

  • Enzyme Initiation: Dispense 25 µL of the buffer containing 0.01 U/mL Xanthine Oxidase to initiate the reaction.

  • Incubation & Readout: Seal the plates with gas-impermeable seals. Incubate at 37°C for 2 hours. Read fluorescence on a microplate reader (Excitation: 350 nm, Emission: 530 nm).

Protocol B: Cell-Based Hypoxia Cytotoxicity Assay

Purpose: To evaluate the membrane permeability and actual antiproliferative efficacy of the activated 6-aminoquinolines against solid tumor models[2].

Materials:

  • HCT116 Colorectal Carcinoma Cells

  • McCoy's 5A Medium + 10% FBS

  • CellTiter-Glo® Luminescent Cell Viability Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 1,500 cells/well in 40 µL of media into 384-well white, clear-bottom plates. Scientist Insight: Do not exceed 1,500 cells/well. Over-confluent wells will rapidly deplete local oxygen, creating "spontaneous hypoxia" in your normoxic control plates and destroying your assay's dynamic range.

  • Incubation: Allow cells to adhere overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Pin-tool transfer 100 nL of the compound library (dose-response, 0.1 µM to 100 µM) into duplicate plates.

  • Differential Incubation:

    • Plate Set A (Normoxia): Incubate in a standard incubator (21% O2​ , 5% CO2​ ) for 48 hours.

    • Plate Set B (Hypoxia): Incubate in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 48 hours.

  • Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

Data Presentation & Hit Criteria

A successful theranostic hit must demonstrate both high selective toxicity under hypoxia and a strong fluorescent signal upon activation. The primary metric for hit selection is the Hypoxia Cytotoxicity Ratio (HCR) , calculated as:

HCR=IC50​ (Hypoxia)IC50​ (Normoxia)​

Table 1. Representative HTS Data for 4,5,8-Trimethyl-6-nitroquinoline Derivatives

Compound IDSubstitution (R-group) IC50​ Normoxia (µM) IC50​ Hypoxia (µM)HCRFluorescence Fold-Change (vs. Baseline)Hit Status
TM-6NQ (Parent) None>10012.4>8.0 45xBaseline
Derivative 014 2-Chloro>1002.1>47.6 82xLead Candidate
Derivative 042 2-Methoxy45.241.01.1 3xDiscard (Poor Reducibility)
Derivative 088 3-Carbonitrile8.50.99.4 60xDiscard (High Normoxic Toxicity)

Data Interpretation Causality: Derivative 042 exhibits poor HCR and low fluorescence. The electron-donating methoxy group likely lowers the reduction potential of the nitro group beyond the physiological capacity of cellular reductases, preventing activation. Conversely, Derivative 014 (electron-withdrawing chloro group) optimizes the reduction potential, yielding a massive fluorescent signal and potent hypoxia-selective cell death.

References

  • Title: A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines Source: acs.org URL: [Link]

  • Title: Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines Source: unipa.it URL: [Link]

  • Title: Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions Source: nih.gov URL: [Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 4,5,8-Trimethyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Process Development Guide Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists

Introduction and Strategic Rationale

4,5,8-Trimethyl-6-nitroquinoline is a highly functionalized heterocyclic intermediate critical for the synthesis of α -2 adrenoceptor agonists, notably 4-substituted 6-(2-imidazolinylamino)quinolines[1]. The strategic placement of the methyl groups and the nitro functionality presents unique synthetic challenges, particularly regarding regioselectivity during electrophilic aromatic substitution and chemoselectivity during organometallic cross-coupling.

This application note details a robust, three-step synthetic pipeline designed for scalability. We transition from the foundational starting material, 5,8-dimethyl-4-quinolone, through a regioselective nitration, followed by deoxychlorination/bromination, and culminating in a highly specific Palladium-catalyzed methylation.

Causality in Reagent Selection
  • Why Bromination over Chlorination? While 4-chloroquinolines are common, the subsequent Pd-catalyzed cross-coupling with trimethylaluminum ( AlMe3​ ) exhibits significantly higher turnover frequencies when utilizing the 4-bromo derivative. The lower bond dissociation energy of the C–Br bond facilitates the critical oxidative addition step at lower temperatures, minimizing thermal degradation profiles[1][2].

  • Why Trimethylaluminum ( AlMe3​ )? Traditional methylating agents like methylmagnesium bromide or methyllithium are incompatible with the nitro group, leading to competitive nucleophilic aromatic substitution or single-electron transfer (SET) reductions. AlMe3​ provides a mild, chemoselective transmetalation pathway that leaves the nitro group intact[1].

Synthetic Workflow and Mechanistic Pathways

Workflow SM 5,8-Dimethyl- 4-quinolone Nitration Nitration (HNO3, H2SO4) SM->Nitration Intermediate1 5,8-Dimethyl-6-nitro- 4-quinolone Nitration->Intermediate1 Bromination Bromination (POBr3) Intermediate1->Bromination Intermediate2 4-Bromo-5,8-dimethyl- 6-nitroquinoline Bromination->Intermediate2 Methylation Pd-Methylation (AlMe3, LiCl, Pd-cat) Intermediate2->Methylation Product 4,5,8-Trimethyl- 6-nitroquinoline Methylation->Product

Figure 1: Three-step synthetic workflow for 4,5,8-Trimethyl-6-nitroquinoline.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br L2 OxAdd->PdII_Ar Transmet Transmetalation (AlMe3 + LiCl) PdII_Ar->Transmet PdII_Me Ar-Pd(II)-Me L2 Transmet->PdII_Me RedElim Reductive Elimination (Product Release) PdII_Me->RedElim RedElim->Pd0

Figure 2: Mechanism of the Pd-catalyzed methylation using trimethylaluminum.

Quantitative Data & Process Parameters

The following table summarizes the Critical Process Parameters (CPPs) and comparative yields observed during the transition from bench-scale to pilot-scale synthesis.

Synthesis StepCritical Process Parameter (CPP)In-Process Control (IPC)Bench Yield (5g scale)Pilot Yield (1kg scale)
1. Nitration Dosing rate of HNO3​ ; Temp 5 °CHPLC (Area % SM < 1%)92%89%
2. Bromination Quench temperature controlTLC (Hex/EtOAc 3:1)85%82%
3. Methylation Strictly anhydrous environmentHPLC (Area % Product > 98%)88%84%

Step-by-Step Experimental Protocols

Step 1: Regioselective Nitration to 5,8-Dimethyl-6-nitro-4-quinolone

The regiochemical outcome of this nitration is directed by the synergistic electron-donating effects of the 5,8-dimethyl groups, exclusively targeting the 6-position as confirmed by historical X-ray crystallography[1].

  • Preparation: Charge a jacketed reactor with 5,8-dimethyl-4-quinolone (1.0 eq) and concentrated sulfuric acid (6.0 volumes). Stir at 20 °C for 15 minutes to ensure complete dissolution (solution appears dark green).

  • Cooling: Chill the reactor to 0–5 °C using a glycol bath.

  • Dosing: Slowly dose concentrated nitric acid (15.4 M, 1.05 eq) via an addition funnel or dosing pump. Self-Validation Check: The reaction mixture will transition to an orange-red color. Maintain the internal temperature strictly below 10 °C to prevent over-nitration or oxidative degradation[2].

  • Aging: Stir for 15 minutes post-addition at 0–5 °C.

  • Quenching: Transfer the mixture slowly into a vigorously stirred vessel containing crushed ice/water (10 volumes).

  • Isolation: Filter the resulting precipitate, wash extensively with cold water until the filtrate pH is neutral, and dry under vacuum at 50 °C to afford the product as a solid.

Step 2: Synthesis of 4-Bromo-5,8-dimethyl-6-nitroquinoline
  • Preparation: In a dry, inert-purged reactor, combine 5,8-dimethyl-6-nitro-4-quinolone (1.0 eq) with phosphorus oxybromide ( POBr3​ , 3.0 eq). Add a catalytic amount of anhydrous DMF (0.1 volumes) to accelerate the Vilsmeier-type intermediate formation.

  • Heating: Heat the mixture to 100 °C. The mixture will melt and become homogeneous. Stir for 2–3 hours.

  • IPC: Sample the reaction, quench in alkaline water, extract with EtOAc, and analyze via TLC/HPLC. Proceed when starting material is 2%.

  • Quenching (Critical Safety Step): Cool the reactor to 20 °C. Slowly pour the reaction mixture onto crushed ice under vigorous stirring. Neutralize the aqueous layer with 10% NaOH to pH 7–8.

  • Extraction & Purification: Extract with dichloromethane (3 × 5 volumes). Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via short-path silica plug (eluting with 20% EtOAc/Hexane) to yield the brominated intermediate[1].

Step 3: Palladium-Catalyzed Methylation to 4,5,8-Trimethyl-6-nitroquinoline

Expert Insight: The addition of Lithium Chloride (LiCl) is non-negotiable. LiCl breaks down unreactive polymeric Pd-complexes and coordinates with AlMe3​ to form a highly reactive aluminate species, drastically accelerating the transmetalation step[1].

  • System Setup: Thoroughly dry a reactor and purge with Argon. Moisture must be 50 ppm due to the pyrophoric nature of AlMe3​ .

  • Reagent Charging: Charge 4-bromo-5,8-dimethyl-6-nitroquinoline (1.0 eq, e.g., 0.89 g, 3.17 mmol), anhydrous LiCl (3.0 eq, 0.40 g, 9.52 mmol), and bis(triphenylphosphine)palladium(II) chloride ( Pd(PPh3​)2​Cl2​ , 0.05 eq, 0.11 g, 0.15 mmol)[1].

  • Solvent Addition: Add anhydrous DMF (25 volumes, 22 mL) and stir to dissolve/suspend the solids.

  • AlMe3 Dosing: Cool the mixture to 0 °C. Slowly add AlMe3​ (2.0 M solution in toluene, 1.05 eq, 1.66 mL) via a gas-tight syringe or closed-line transfer.

  • Reaction: Heat the reactor to 80 °C for 18 hours[1].

  • Quenching (Scale-Up Protocol): Cool to 0 °C. Do not add water directly. Slowly dose ethyl acetate, followed by a slow addition of isopropanol to safely quench unreacted AlMe3​ (controls methane evolution). Finally, add 1N HCl to break the aluminum salts.

  • Isolation: Extract the aqueous layer with EtOAc. Wash the organics with brine, dry over MgSO4​ , and concentrate. Purify via recrystallization or flash chromatography to yield pure 4,5,8-trimethyl-6-nitroquinoline[1].

References

  • Title: A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines Source: The Journal of Organic Chemistry, 1998, 63, 17, 5762–5766. (American Chemical Society) URL: [Link]

  • Title: 6-(2-imidazolinylamino)quinoline compounds useful as alpha-2 adrenoceptor agonists (Patent AU699041B2)

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Derivatization of 4,5,8-Trimethyl-6-nitroquinoline for Biological Evaluation

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] This versatility has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][4] The specific scaffold, 4,5,8-trimethyl-6-nitroquinoline, presents a unique starting point for drug discovery. The electron-withdrawing nitro group at the 6-position not only influences the electronic properties of the entire ring system but also serves as a versatile chemical handle for a multitude of synthetic transformations.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic derivatization of 4,5,8-trimethyl-6-nitroquinoline. We will explore key synthetic strategies, provide detailed, field-tested protocols, and outline subsequent biological assays to evaluate the therapeutic potential of the newly synthesized analogs. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methodologies.

Part 1: Strategic Derivatization of the 4,5,8-Trimethyl-6-nitroquinoline Core

The derivatization strategy for this scaffold primarily revolves around the chemical reactivity of the nitro group and the aromatic quinoline core. The following approaches offer a logical progression from simple, high-yielding reactions to more complex modifications for generating chemical diversity.

Strategy A: Reduction of the Nitro Group to a Versatile Amino Linker

The most direct and powerful modification is the reduction of the 6-nitro group to a 6-amino group. This transformation is fundamental as the resulting aniline derivative is a key building block for a vast library of compounds via amide bond formation, sulfonamide synthesis, and other amine-related chemistries.[5]

Chemical Rationale: The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups (though our starting material is relatively simple).

  • Catalytic Hydrogenation (e.g., Pd/C, H₂): This is a clean and efficient method, often providing high yields with simple workup (catalyst filtration).[5] It is suitable for large-scale synthesis but requires specialized hydrogenation equipment.

  • Metal-Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): These are classic, robust methods. Iron in acidic medium is particularly valued for its selectivity in reducing nitro groups without affecting other reducible functionalities, should they be present in more complex analogs.[6] However, the workup can be more involved due to the need to remove metal salts.[6]

  • Sodium Dithionite (Na₂S₂O₄): This reagent offers a milder alternative under aqueous conditions, which can be beneficial for sensitive substrates.[5]

Strategy B: Nucleophilic Aromatic Substitution (SₙAr)

The 6-nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for Nucleophilic Aromatic Substitution (SₙAr).[7][8] This allows for the direct displacement of a suitable leaving group by a nucleophile. While our starting material lacks a leaving group, this strategy becomes highly relevant if a halogen is installed on the ring (see Strategy C). The nitro group at position 6 will activate the ortho (5 and 7) and para (no para position available) positions for nucleophilic attack.[9]

Chemical Rationale: In a suitably halogenated precursor, the reaction proceeds via a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group.[7][8] This pathway allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, significantly expanding the accessible chemical space.

Strategy C: Palladium-Catalyzed Cross-Coupling Reactions

Modern medicinal chemistry relies heavily on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds.[10][11] This strategy allows for the introduction of diverse aryl and heteroaryl moieties, which is crucial for modulating pharmacokinetic properties and exploring interactions with biological targets.

Chemical Rationale: This is a two-step process starting from the 6-amino derivative (from Strategy A):

  • Diazotization-Sandmeyer Reaction: The 6-amino group is converted to a diazonium salt, which is then displaced by a halide (e.g., Br⁻, I⁻) to install a handle for cross-coupling.

  • Suzuki-Miyaura Coupling: The resulting 6-bromo-4,5,8-trimethylquinoline can be coupled with a wide variety of commercially available boronic acids or esters in the presence of a palladium catalyst and a base to generate biaryl structures.[10][12]

Workflow for Generating a Focused Library of Derivatives

The following diagram illustrates a logical workflow for creating a library of compounds from the starting material, combining the strategies discussed above.

G cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Evaluation A 4,5,8-Trimethyl-6-nitroquinoline (Starting Material) B 6-Amino-4,5,8-trimethylquinoline (Key Intermediate) A->B Strategy A: Nitro Reduction C 6-Bromo-4,5,8-trimethylquinoline B->C Sandmeyer Reaction D Amide Library R-COOH B->D Amide Coupling E Sulfonamide Library R-SO2Cl B->E Sulfonylation F Biaryl Library Ar-B(OH)2 C->F Strategy C: Suzuki Coupling G Biological Assays (Anticancer, Antimicrobial) D->G E->G F->G

Caption: Synthetic workflow from starting material to biological evaluation.

Part 2: Detailed Experimental Protocols

The following protocols are presented as robust starting points. Researchers should employ standard laboratory safety procedures and may need to optimize conditions based on the specific substrate and available equipment.

Protocol 1: Reduction of 4,5,8-Trimethyl-6-nitroquinoline (Strategy A)

This protocol uses iron powder in acidic medium, a cost-effective and selective method.[6]

Materials:

  • 4,5,8-Trimethyl-6-nitroquinoline

  • Ethanol (EtOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Iron powder (<100 mesh)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • To a round-bottom flask, add 4,5,8-trimethyl-6-nitroquinoline (1.0 eq).

  • Add ethanol and water in a 5:1 v/v ratio to create a suspension.

  • Begin vigorous stirring and add iron powder (4.0 eq).

  • Slowly add concentrated HCl (0.15 eq) to the stirred suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove iron salts. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 6-amino-4,5,8-trimethylquinoline.

  • Purify the crude product by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Quinoline (Strategy C)

This protocol assumes the synthesis of 6-bromo-4,5,8-trimethylquinoline via a Sandmeyer reaction.

Materials:

  • 6-Bromo-4,5,8-trimethylquinoline

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add 6-bromo-4,5,8-trimethylquinoline (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired biaryl derivative.

G start Pd(0)L2 cat_active [Ar-Pd(II)-X]L2 start->cat_active A Oxidative Addition A->cat_active B Transmetalation cat_trans [Ar-Pd(II)-Ar']L2 B->cat_trans C Reductive Elimination C->start product Ar-Ar' C->product Product cat_active->B cat_active->cat_trans cat_trans->start cat_trans->C reactant1 Ar-X (Bromoquinoline) reactant1->A reactant2 Ar'-B(OH)2 reactant2->B base Base (e.g., K2CO3) base->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Protocols for Biological Evaluation

Once a library of derivatives has been synthesized and characterized, the next critical step is to assess their biological activity. Based on the extensive literature on quinoline pharmacology, initial screening should focus on anticancer and antimicrobial activities.[13][14][15][16]

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).[13]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[13]

  • 96-well flat-bottom plates.[13]

  • Test compounds (dissolved in DMSO as stock solutions).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidic isopropanol).[13]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours, allowing viable cells to convert MTT to formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 4: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans).[14]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well plates.

  • Test compounds (dissolved in DMSO).

  • 0.5 McFarland turbidity standard.

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[14]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds directly in the 96-well plate using the appropriate broth.

  • Inoculation: Add 100 µL of the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 25-28°C for 24-72 hours for fungi.[17]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation

All quantitative results should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Representative Data for Synthesized Quinoline Derivatives

Compound IDDerivatization TypeYield (%)Anticancer IC₅₀ (µM) (MCF-7)Antimicrobial MIC (µg/mL) (S. aureus)
START-01 (Starting Material)-> 100> 128
AMINE-01 6-Amino8575.4128
AMIDE-05 6-Amide (Benzoyl)7812.164
SUZ-03 6-Aryl (4-F-Ph)655.816

Conclusion

4,5,8-Trimethyl-6-nitroquinoline is a promising and highly tractable scaffold for the development of novel therapeutic agents. The strategic manipulation of the 6-nitro group, particularly through its reduction to a versatile amino intermediate, opens the door to a wide range of derivatization possibilities, including amide coupling and modern cross-coupling reactions. By following a logical workflow of synthesis, purification, and tiered biological screening, research teams can efficiently explore the chemical space around this core structure. The protocols and strategies outlined in this guide provide a robust foundation for identifying new quinoline derivatives with potent anticancer or antimicrobial activities, ultimately contributing to the pipeline of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Quinolin-8-ylmethanesulfonamide in Antimicrobial Activity Assays.
  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Reduction of 2-Nitroquinoline to 2-Aminoquinoline.
  • Verma, R., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines.
  • Ibrahim, M. A., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Academia.edu. Available at: [Link]

  • Gawas, P., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. Available at: [Link]

  • Gurbu, M., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Antimicrobial and Antifungal Screening of Tetrazolo[1,5-a]quinoline Derivatives.
  • Plodek, A., et al. (2021). Setup of 4-Prenylated Quinolines through Suzuki-Miyaura Coupling for the Synthesis of Aurachins A and B. Advanced Synthesis & Catalysis. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Reduction of 2-Nitroquinoline to 2-Aminoquinoline.
  • Song, J., et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Organic Letters. Available at: [Link]

  • Tcyrulnikov, S., et al. (2019). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Sravani, G., et al. (2017). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. Available at: [Link]

  • LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

  • Sharma, P., et al. (2024). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). Current Organic Synthesis. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Asundaria, H. S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

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Application of 4,5,8-Trimethyl-6-nitroquinoline in Medicinal Chemistry: Synthesis of Alpha-2 Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the quinoline scaffold is a privileged structure utilized across various therapeutic areas. Specifically, 4,5,8-trimethyl-6-nitroquinoline serves as a highly specialized, advanced intermediate in the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines [1]. This class of compounds represents potent and selective α2​ -adrenergic receptor ( α2​ -AR) agonists , which are clinically significant for the treatment of ocular hypertension (glaucoma), systemic hypertension, and as analgesic agents [2].

This application note provides a comprehensive guide for researchers and drug development professionals on the mechanistic rationale, synthetic workflow, and validated experimental protocols for utilizing 4,5,8-trimethyl-6-nitroquinoline in the development of novel α2​ -AR agonists.

Mechanistic Rationale & Target Biology

Alpha-2 adrenergic receptors are G-protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gi​/Go​ proteins. The binding of an agonist to the α2​ -AR induces a conformational change that inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In ocular pharmacology, the activation of these receptors in the ciliary body reduces the production of aqueous humor and enhances uveoscleral outflow, thereby effectively lowering intraocular pressure (IOP) [2].

While quinoxalines (e.g., brimonidine) and imidazolines (e.g., clonidine) are well-known α2​ -agonists, the quinoline scaffold was specifically developed to explore advanced structure-activity relationships (SAR). The introduction of methyl groups at the 4, 5, and 8 positions of the quinoline ring alters the steric bulk and electron density of the pharmacophore, driving subtype selectivity (e.g., α2A​ vs. α2B​ / α2C​ ) and improving the pharmacokinetic half-life by modulating hepatic metabolism [1].

Alpha2Signaling Agonist Alpha-2 Agonist (Quinoline Derivative) Receptor Alpha-2 Adrenergic Receptor (GPCR) Agonist->Receptor Binds Gi Gi/Go Protein Activation Receptor->Gi Couples AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Effect Physiological Effect (Decreased IOP) cAMP->Effect Downstream Signaling

Figure 1: Mechanism of action for quinoline-based α2-adrenergic receptor agonists.

Synthetic Strategy and Workflow

The synthesis of 4-alkyl substituted quinolines is historically challenging due to the poor reactivity of the 4-position towards direct electrophilic or nucleophilic attack. To overcome this, 4,5,8-trimethyl-6-nitroquinoline is synthesized via a palladium-catalyzed cross-coupling (methylation) of a 4-haloquinoline precursor [1].

The general workflow proceeds from 5,8-dimethyl-4-quinolone, which undergoes regioselective nitration followed by halogenation to yield 4-bromo-5,8-dimethyl-6-nitroquinoline. This intermediate is then methylated to form 4,5,8-trimethyl-6-nitroquinoline . Subsequent reduction of the nitro group and cyclization with ethylenediamine yields the final active pharmaceutical ingredient (API) [1].

Figure 2: Synthetic workflow for 4,5,8-trimethyl-6-(2-imidazolinylamino)quinoline.

Experimental Protocols

The following protocols are adapted from validated methodologies for the synthesis and functionalization of 4,5,8-trimethyl-6-nitroquinoline [1].

Protocol A: Synthesis of 4,5,8-Trimethyl-6-nitroquinoline via Pd-Catalyzed Methylation
  • Objective: Convert 4-bromo-5,8-dimethyl-6-nitroquinoline to the 4,5,8-trimethyl derivative.

  • Reagents: 4-Bromo-5,8-dimethyl-6-nitroquinoline (3.17 mmol), Trimethylaluminum (2.0 M in toluene, 3.33 mmol), Bis(triphenylphosphine)palladium(II) chloride ( Pd(PPh3​)2​Cl2​ , 0.15 mmol), Lithium chloride (LiCl, 9.52 mmol), Anhydrous N,N-Dimethylformamide (DMF, 22 mL).

  • Step-by-Step Procedure:

    • In a flame-dried Schlenk flask purged with argon, combine the bromonitroquinoline, LiCl, and Pd(PPh3​)2​Cl2​ in anhydrous DMF.

    • CAUTION: Trimethylaluminum is highly pyrophoric. Using a dry syringe, carefully add the trimethylaluminum solution dropwise to the stirring mixture at room temperature.

    • Transfer the flask to an oil bath pre-heated to 80 °C and stir for 18 hours.

    • Cool the reaction to room temperature. Carefully quench the reaction by the slow dropwise addition of water (10 mL) to destroy unreacted organoaluminum species.

    • Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove precipitated palladium and aluminum salts.

    • Separate the organic layer, wash with brine (3 × 50 mL) to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography (eluting with 20-30% ethyl acetate in hexanes) to isolate the target compound.

  • Expert Insight (Causality): The addition of Lithium chloride (LiCl) is critical. It acts as a coordinating additive that accelerates the transmetalation step of the cross-coupling cycle by forming a more reactive, higher-coordinate palladium intermediate. This is strictly required to overcome the steric hindrance at the 4-position of the quinoline ring [1].

Protocol B: Reduction to 6-Amino-4,5,8-trimethylquinoline
  • Objective: Reduce the nitro group to a primary amine to prepare for imidazoline ring formation.

  • Reagents: 4,5,8-Trimethyl-6-nitroquinoline, 10% Palladium on carbon (Pd/C), Ethyl acetate, Hydrogen gas ( H2​ ).

  • Step-by-Step Procedure:

    • Dissolve 4,5,8-trimethyl-6-nitroquinoline in ethyl acetate (approx. 0.05 M concentration).

    • Add 10% Pd/C catalyst (approx. 30% w/w relative to the substrate).

    • Evacuate the reaction vessel and backfill with H2​ gas three times. Maintain the reaction under a hydrogen atmosphere (balloon pressure is sufficient).

    • Stir vigorously at room temperature for 4–6 hours. Monitor the reaction via TLC (disappearance of the yellow nitro starting material).

    • Filter the suspension through Celite, washing the filter cake thoroughly with ethyl acetate.

    • Evaporate the filtrate to yield the amine quantitatively.

  • Expert Insight (Causality): Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/AcOH) because it avoids harsh acidic conditions and tedious aqueous workups that can lead to product loss. The resulting amine is highly susceptible to oxidation and should be used immediately in the next step.

Protocol C: Imidazoline Ring Formation
  • Objective: Install the α2​ -AR binding pharmacophore.

  • Procedure Summary: The freshly prepared 6-amino-4,5,8-trimethylquinoline is reacted with di-2-pyridylthionocarbonate (DPT) and catalytic 4-(dimethylamino)pyridine (DMAP) in dichloromethane to yield an isothiocyanate intermediate. This intermediate is subsequently treated with ethylenediamine, followed by cyclodesulfurization, to form the final 2-imidazolinylamino moiety [1].

Quantitative Data & Synthetic Yields

The flexibility of the 4-halo-5,8-dimethyl-6-nitroquinoline intermediate allows for the generation of various 4-substituted analogs. Table 1 summarizes the comparative yields for different 4-position substitutions, highlighting the efficiency of the protocols.

Table 1: Synthetic Yields for 4-Substituted 5,8-Dimethyl-6-nitroquinolines and Derivatives

Compound4-Substitution (-R)PrecursorKey Reagents / ConditionsIsolated Yield (%)
4,5,8-Trimethyl-6-nitroquinoline -CH₃ 4-Bromo derivative AlMe₃, Pd(PPh₃)₂Cl₂, LiCl, DMF, 80 °C ~75-80%
4-Methoxy-5,8-dimethyl-6-nitroquinoline-OCH₃4-Chloro derivativeNaOMe, MeOH, Reflux84%
4-Fluoro-5,8-dimethyl-6-nitroquinoline-F4-Chloro derivativeFreeze-dried KF, DMSO, 165 °C80%+
4-Amino-5,8-dimethyl-6-nitroquinoline-NH₂4-Chloro derivativeNaN₃, DMSO, RT then heat>85%
6-Amino-4-fluoro-5,8-dimethylquinoline-F (Amine)4-Fluoro-nitroquinolineH₂, 10% Pd/C, EtOAc94%
4-Chloro-6-isothiocyanato-quinoline-Cl (Isothiocyanate)4-Chloro-aminoquinolineDPT, DMAP, CH₂Cl₂76%

Data synthesized from the general methodologies established by Outt et al. [1].

Conclusion

4,5,8-Trimethyl-6-nitroquinoline is a vital building block in the medicinal chemist's toolkit for synthesizing highly selective quinoline-based α2​ -adrenergic receptor agonists. The utilization of palladium-catalyzed methylation ensures the successful functionalization of the sterically hindered 4-position, enabling the development of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles for ocular and systemic indications.

References

  • Outt, P. E., Ares, J. J., Roberts, G. E., Wang, X., Cupps, T. L., & Wireko, F. C. (1998). "A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines." The Journal of Organic Chemistry, 63(17), 5762-5768. URL:[Link]

  • Cupps, T. L., & Bogdan, S. (1996). "6-(2-imidazolinylamino)quinoline compounds useful as alpha-2 adrenoceptor agonists." US Patent 5,578,607A (Assignee: The Procter & Gamble Company).

Application Notes and Protocols for the Combes Synthesis of Trimethylated Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of trimethylated quinolines via the Combes quinoline synthesis. This document offers a deep dive into the reaction mechanism, strategies for controlling regioselectivity, and step-by-step procedures for the preparation of specific trimethylated quinoline isomers. It is designed to equip researchers in organic synthesis and medicinal chemistry with the practical knowledge to successfully synthesize these valuable heterocyclic scaffolds.

Introduction: The Significance of Trimethylated Quinolines and the Combes Synthesis

Quinolines are a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The strategic placement of methyl groups on the quinoline ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Trimethylated quinolines, therefore, represent an important class of compounds for drug discovery and development.

The Combes quinoline synthesis, first reported by Alphonse Combes in 1888, is a classic and robust acid-catalyzed reaction for the preparation of substituted quinolines.[1][2] It involves the condensation of an aniline with a β-diketone to form an enamine intermediate, which then undergoes cyclodehydration to yield the quinoline product.[2] This method is particularly advantageous for accessing 2,4-disubstituted quinolines and can be adapted to produce a variety of substitution patterns, including those of trimethylated quinolines.[2]

Mechanistic Insights: The "Why" Behind the Combes Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Combes reaction proceeds through several key steps, each driven by specific chemical principles.[3]

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the β-diketone. This is followed by dehydration to form a Schiff base, which readily tautomerizes to the more stable enamine intermediate.[3] This initial condensation is often carried out at a moderate temperature.

  • Acid-Catalyzed Cyclization: In the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), the enamine is protonated, activating it for intramolecular electrophilic aromatic substitution.[2] The enamine then attacks the ortho-position of the aniline ring, forming a new six-membered ring. This annulation step is typically the rate-determining step of the reaction.[1]

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration, driven by the acidic conditions and often elevated temperatures, to eliminate a molecule of water and form the fully aromatic quinoline ring system.[3]

The choice of acid catalyst is critical. While concentrated sulfuric acid is traditional, it can lead to charring and side product formation.[4] Polyphosphoric acid (PPA) often serves as a more effective catalyst and dehydrating agent, leading to cleaner reactions and higher yields.[4]

Combes_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + H⁺, -H₂O Diketone β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Acid-Catalyzed Annulation (Rate-Determining) Quinoline Trimethylated Quinoline Cyclized->Quinoline Dehydration & Aromatization

Caption: Generalized workflow of the Combes quinoline synthesis.

Regioselectivity in the Synthesis of Trimethylated Quinolines

The substitution pattern of the final quinoline product is determined by the structures of the starting aniline and β-diketone. When using unsymmetrical anilines or β-diketones, the formation of regioisomers is possible.

  • Symmetrical Precursors: The reaction of a symmetrically substituted aniline (e.g., p-toluidine) with a symmetrical β-diketone (e.g., acetylacetone) will yield a single product, as seen in the synthesis of 2,4,6-trimethylquinoline.

  • Unsymmetrical Anilines: With meta-substituted anilines, cyclization can occur at either of the two non-equivalent ortho positions, potentially leading to a mixture of isomeric products that may require separation.[2]

  • Unsymmetrical β-Diketones: The use of an unsymmetrical β-diketone introduces another level of complexity. The initial nucleophilic attack of the aniline can occur at either of the two different carbonyl groups. Steric and electronic factors of the substituents on the β-diketone can influence this initial step and, consequently, the final substitution pattern of the quinoline.[1] For instance, bulkier substituents on the diketone can sterically hinder the approach of the aniline, favoring attack at the less hindered carbonyl.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of two distinct trimethylated quinoline isomers.

Protocol 1: Synthesis of 2,4,6-Trimethylquinoline

This protocol details the synthesis of 2,4,6-trimethylquinoline from p-toluidine and acetylacetone using polyphosphoric acid as the catalyst.[4]

Materials:

  • p-Toluidine

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • 10 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Enamine Formation: In a round-bottom flask, combine p-toluidine (1.0 equivalent) and acetylacetone (1.1 equivalents). Gently heat the mixture to approximately 80°C for 1 hour. Water will be generated as a byproduct.

  • Cyclization: In a separate, larger flask equipped with a mechanical stirrer, pre-heat polyphosphoric acid to about 80°C to lower its viscosity. Slowly and cautiously add the crude enamine mixture from the previous step to the hot PPA with vigorous stirring. An exothermic reaction may occur. Heat the reaction mixture to 100-120°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to below 100°C and carefully pour it onto a large beaker of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is basic (pH > 8). The crude product may precipitate as a solid or oil.

  • Extraction: Extract the aqueous mixture three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude 2,4,6-trimethylquinoline.[4]

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.[4]

Protocol 2: Synthesis of 2,3,4-Trimethylquinoline

This protocol describes the synthesis of 2,3,4-trimethylquinoline from aniline and 3-methyl-2,4-pentanedione.

Materials:

  • Aniline

  • 3-Methyl-2,4-pentanedione

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • 10 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 equivalent) and 3-methyl-2,4-pentanedione (1.1 equivalents).

  • Acid Addition: Cool the mixture in an ice bath. Slowly and with constant stirring, add concentrated sulfuric acid. The reaction is exothermic, so maintain a low temperature during the addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2,3,4-trimethylquinoline by silica gel column chromatography using an appropriate eluent system or by vacuum distillation.

Data Summary and Expected Outcomes

The following table summarizes key parameters for the synthesis of the described trimethylated quinolines. Yields are representative and may vary depending on the reaction scale and optimization.

Quinoline ProductStarting AnilneStarting β-DiketoneCatalystTypical YieldPhysical State
2,4,6-Trimethylquinolinep-ToluidineAcetylacetonePPA60-75%Solid
2,3,4-TrimethylquinolineAniline3-Methyl-2,4-pentanedioneH₂SO₄50-65%Liquid

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, side product formation, or charring.Optimize reaction time and temperature. Consider using PPA instead of H₂SO₄ to minimize charring.[4] Ensure efficient stirring.
Formation of Tarry Byproducts Excessive heating or prolonged reaction times.Monitor the reaction closely by TLC and stop when the starting material is consumed. Use a milder acid catalyst if possible.
Difficult Purification Presence of unreacted starting materials or isomeric byproducts.For basic quinoline products, an acid-base extraction can remove non-basic impurities.[4] Column chromatography is effective for separating closely related compounds. For isomeric mixtures, fractional crystallization of salts can be attempted.[3]
Product is an Oil and Difficult to Handle The inherent physical properties of the quinoline derivative.If direct crystallization fails, attempt to form a crystalline salt (e.g., hydrochloride or picrate) for easier handling and purification. The free base can be regenerated by treatment with a base.

Purification Strategies for Trimethylated Quinolines

The purification of trimethylated quinolines, which are often lipophilic, requires careful consideration of the chosen method.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for purifying quinoline derivatives. A typical eluent system is a gradient of ethyl acetate in hexane. Due to the basic nature of the quinoline nitrogen, peak tailing can be an issue. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to mitigate this.

  • Recrystallization: For solid products like 2,4,6-trimethylquinoline, recrystallization is an effective purification method. Common solvents for recrystallization include ethanol, methanol, or a mixture of dichloromethane and hexane.

  • Acid-Base Extraction: This technique is useful for removing non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1 M HCl). The basic quinoline will move into the aqueous layer as its hydrochloride salt. The aqueous layer is then separated, basified, and the purified quinoline is re-extracted into an organic solvent.[4]

  • Vacuum Distillation: For liquid products like 2,3,4-trimethylquinoline, vacuum distillation can be an effective method for purification, especially on a larger scale.

Purification_Workflow Crude Crude Trimethylquinoline Solid Solid Product Crude->Solid If solid Liquid Liquid Product Crude->Liquid If liquid Recrystallization Recrystallization Solid->Recrystallization Column Column Chromatography Solid->Column Liquid->Column Distillation Vacuum Distillation Liquid->Distillation PureSolid Pure Solid Product Recrystallization->PureSolid Column->PureSolid PureLiquid Pure Liquid Product Column->PureLiquid Distillation->PureLiquid

Caption: Decision workflow for the purification of trimethylated quinolines.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Société Chimique de France, 49, 89-92.
  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Combes quinoline synthesis.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N,2,4-Trimethylquinolin-7-amine.
  • BenchChem. (2025). Technical Support Center: Optimizing 2,4,6-Trimethylquinoline Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of (1-methylethyl)-quinoline Derivatives.

Sources

"Doebner-von Miller reaction for quinoline synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: The Doebner-von Miller Reaction for Quinoline Synthesis

Executive Summary

The quinoline scaffold is a privileged pharmacophore ubiquitous in antimalarial, antibacterial, and anticancer agents, as well as in functional materials like organic light-emitting diodes (OLEDs). The Doebner-von Miller reaction—a highly versatile modification of the classical Skraup synthesis—enables the construction of 2-substituted and 2,4-disubstituted quinolines through the condensation of anilines with α,β -unsaturated carbonyl compounds. This guide provides drug development professionals and synthetic chemists with field-proven mechanistic insights, optimized experimental protocols, and green chemistry alternatives to overcome traditional synthetic bottlenecks such as reactant polymerization and harsh acidic waste.

Mechanistic Insights and Reaction Dynamics

Understanding the causality behind the reaction conditions is critical for optimizing yield and regioselectivity. The Doebner-von Miller reaction traditionally employs strong Brønsted acids (e.g., HCl, H₂SO₄) to drive the condensation of an aromatic amine with an α,β -unsaturated aldehyde or ketone.

The Mechanistic Pathway: While historically debated, modern isotopic labeling and cross-over experiments suggest that the reaction initiates via a 1,4-Michael addition of the aniline to the α,β -unsaturated carbonyl, rather than a direct 1,2-Schiff base formation. This conjugate addition forms an intermediate that undergoes acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) to form a 1,2-dihydroquinoline or 1,4-dihydroquinoline derivative.

The Role of Oxidation: The cyclized intermediate is not fully aromatic. In classical setups, the unreacted Schiff base or the α,β -unsaturated carbonyl itself acts as a sacrificial hydrogen acceptor (transfer hydrogenation) to oxidize the dihydroquinoline into the final aromatic quinoline. However, this disproportionation reduces the overall atom economy. Modern protocols often introduce external oxidants (e.g., iodine, oxygen, or nitrobenzene) or utilize specialized catalysts to facilitate this terminal aromatization step efficiently.

The Polymerization Bottleneck: The most significant failure point in the Doebner-von Miller synthesis is the tendency of α,β -unsaturated aldehydes (like crotonaldehyde) to undergo rapid self-polymerization under strongly acidic conditions, leading to intractable tar-like byproducts and poor yields. To mitigate this, physical and chemical engineering of the reaction environment—such as biphasic solvent systems or solid-supported acids—is strictly required.

Mechanism Aniline Aniline Component Adduct Michael Adduct (1,4-Conjugate Addition) Aniline->Adduct Condensation Enal α,β-Unsaturated Carbonyl Enal->Adduct Condensation Cyclization Acid-Catalyzed Ring Closure Adduct->Cyclization H+ Activation Dihydro Dihydroquinoline Intermediate Cyclization->Dihydro Dehydration (-H₂O) Oxidation Aromatization (Oxidation / -H₂) Dihydro->Oxidation H-Acceptor / Oxidant Quinoline Substituted Quinoline Target Oxidation->Quinoline

Caption: Proposed mechanistic pathway of the Doebner-von Miller quinoline synthesis.

Experimental Methodologies

To ensure a self-validating and reproducible system, two distinct protocols are detailed below. Protocol A utilizes a phase-separation strategy to control reactant kinetics, while Protocol B leverages a recyclable solid-acid catalyst for a greener footprint.

Protocol A: Biphasic System Synthesis (Matsugi Modification)

Rationale: By utilizing a two-phase system (toluene and 6M aqueous HCl), the highly reactive α,β -unsaturated aldehyde is sequestered primarily in the organic phase. It slowly partitions into the aqueous acidic phase where the protonated aniline resides. This controlled steady-state concentration drastically suppresses the self-polymerization of the aldehyde, resulting in cleaner crude mixtures and higher yields.

Materials:

  • Aniline derivative (1.0 equiv)

  • α,β -Unsaturated aldehyde (e.g., crotonaldehyde) (1.5 equiv)

  • Toluene (Organic phase)

  • 6M Hydrochloric Acid (Aqueous phase)

Step-by-Step Workflow:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aniline derivative (10 mmol) in 6M HCl (15 mL).

  • Organic Addition: Add toluene (15 mL) to the flask to create a distinct biphasic layer.

  • Controlled Reagent Introduction: Slowly add the α,β -unsaturated aldehyde (15 mmol) to the biphasic mixture at room temperature under vigorous stirring (to maximize the interfacial surface area).

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 85–95 °C) for 4 to 6 hours. Monitor the consumption of the aniline via TLC (Hexanes:EtOAc, 3:1).

  • Quenching and Neutralization: Allow the mixture to cool to room temperature, then transfer it to an ice bath. Critical Step: Slowly add 6N NaOH dropwise until the aqueous layer reaches pH 9-10. This step is highly exothermic; rapid addition will cause boiling and potential product degradation.

  • Extraction and Purification: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine to break any emulsions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel.

Workflow Start 1. Reagent Setup (Aniline in 6M HCl) Phase 2. Biphasic Interface (Add Toluene + Enal) Start->Phase Reflux 3. Vigorous Reflux (Controlled Partitioning) Phase->Reflux Suppress Polymerization Neutralize 4. Ice-Bath Neutralization (Aq. NaOH to pH 9) Reflux->Neutralize Upon TLC Completion Extract 5. Organic Extraction (EtOAc / Brine Wash) Neutralize->Extract Exothermic Control Purify 6. Flash Chromatography (Silica Gel) Extract->Purify Product Pure Quinoline Scaffold Purify->Product

Caption: Biphasic experimental workflow designed to suppress enal polymerization.

Protocol B: Green Synthesis via Ag(I)-Exchanged Montmorillonite K10

Rationale: Liquid acids generate massive amounts of corrosive waste. Utilizing a solid acid catalyst like Ag(I)-exchanged Montmorillonite K10 provides both Brønsted acidity (from the clay structure) and Lewis acidity (from Ag⁺ ions) to activate the carbonyl group. This allows the reaction to proceed under solvent-free conditions, increasing the effective concentration of reactants and enabling catalyst recovery.

Step-by-Step Workflow:

  • Catalyst Preparation: Ag(I)-exchanged Montmorillonite K10 is prepared by stirring commercially available Montmorillonite K10 with an aqueous solution of AgNO₃, followed by filtration, washing, and drying at 120 °C.

  • Solvent-Free Mixing: In a heavy-walled reaction vial, combine the aniline (1.0 mmol) and the α,β -unsaturated aldehyde (1.2 mmol). Add the Ag(I)-Montmorillonite K10 catalyst (typically 10-15 wt%).

  • Cyclization: Seal the vial and heat the neat mixture at 120 °C for 3 hours. The absence of solvent drives the equilibrium forward and relies on the solid matrix to prevent tar formation.

  • Product Isolation: Cool the mixture to room temperature. Dilute the crude mass with ethyl acetate (10 mL) and stir for 5 minutes.

  • Catalyst Recovery: Filter the mixture through a sintered glass funnel to recover the solid catalyst. The recovered catalyst can be washed with ethanol, dried, and reused for up to 5 cycles with negligible loss of activity.

  • Final Purification: Concentrate the filtrate in vacuo and purify the residue via column chromatography to afford the pure quinoline derivative.

Quantitative Data Presentation

The following table summarizes the operational parameters and efficiency metrics comparing the classical biphasic approach against the modern solid-acid catalyzed protocol.

Reaction ParameterProtocol A: Biphasic System (Matsugi)Protocol B: Solid Acid Catalyst (Jeena)
Catalyst / Acid 6M Aqueous HClAg(I)-Montmorillonite K10
Solvent System Toluene / Water (Two-Phase)Solvent-Free (Neat)
Temperature 85–95 °C (Reflux)120 °C
Reaction Time 4 – 6 hours3 hours
Polymerization Control Phase-partitioning of aldehydeSolid-support site isolation
Average Yield 70% – 85%75% – 89%
Environmental Impact High (Corrosive waste, neutralization required)Low (Recyclable catalyst, no solvent waste)
Scalability Excellent (Easily scaled in standard reactors)Moderate (Heat transfer limits in neat scale-up)

References

  • Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines Source: Tetrahedron Letters (2000) URL:[Link]

  • Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst Source: Heterocycles (2016) URL:[Link]

  • Recent Advances in Metal-Free Quinoline Synthesis Source: Molecules (2016) URL:[Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters Source: The Journal of Organic Chemistry (2006) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4,5,8-Trimethyl-6-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4,5,8-trimethyl-6-nitroquinoline . This guide is designed for research scientists and drug development professionals experiencing low yields or poor reproducibility.

The standard synthesis of 4,5,8-trimethyl-6-nitroquinoline relies on a highly specific three-step sequence starting from 5,8-dimethyl-4-quinolone ()[1]. Because this sequence involves highly activated aromatic intermediates, moisture-sensitive cross-couplings, and pyrophoric reagents, minor deviations in protocol often lead to catastrophic yield drops.

Synthetic Workflow Overview

SyntheticWorkflow SM 5,8-Dimethyl- 4-quinolone Int1 5,8-Dimethyl-6-nitro- 4-quinolone SM->Int1 HNO3, H2SO4 0 °C to RT Int2 4-Bromo-5,8-dimethyl- 6-nitroquinoline Int1->Int2 POBr3 95 °C Prod 4,5,8-Trimethyl- 6-nitroquinoline Int2->Prod AlMe3, PdCl2(PPh3)2 LiCl, DMF, 80 °C

Three-step synthetic workflow for 4,5,8-trimethyl-6-nitroquinoline.

Standard Experimental Protocols & Stoichiometry

To ensure a self-validating system, verify the success of each step using the analytical checkpoints provided before proceeding to the next.

Quantitative Data & Stoichiometry Table
StepReagent / CatalystEquivalentsTemperatureTimeExpected Yield
1. Nitration HNO₃ (15.4 M)1.030 °C to RT15–25 min85–90%
2. Halogenation POBr₃10.0–20.095 °C2 h~82%
3. Methylation AlMe₃ (2.0 M in toluene)1.0580 °C18 h70–80%
3. Methylation LiCl (Anhydrous)3.0080 °C18 hN/A
3. Methylation PdCl₂(PPh₃)₂0.0580 °C18 hN/A
Step-by-Step Methodology

Step 1: Regioselective Nitration

  • Dissolve 5,8-dimethyl-4-quinolone (1.0 eq) in concentrated H₂SO₄. Stir for 10 min at room temperature to ensure complete protonation.

  • Cool the dark green solution to 0 °C in an ice-water bath.

  • Add HNO₃ (1.03 eq, 15.4 M) dropwise. The mixture will turn orange-red.

  • Stir for 15 min at 0 °C, then pour into a vigorously stirring ice-water mixture to precipitate the product.

  • Validation: ¹H NMR should show the disappearance of the C-6 proton and the presence of a distinct aromatic singlet for the C-7 proton.

Step 2: Bromination (Dehydroxylative Halogenation)

  • Combine 5,8-dimethyl-6-nitro-4-quinolone (1.0 eq) with POBr₃ (excess, ~10-20 eq).

  • Heat the mixture to an oil bath temperature of 95 °C for 2 hours.

  • Cool to room temperature and pour slowly into a vigorously stirring mixture of ice-water.

  • Critical: Immediately basify with cold, concentrated NH₄OH to pH > 8.

  • Extract with chloroform, dry over Na₂SO₄, filter, and evaporate.

  • Validation: Mass Spectrometry must show the characteristic 1:1 isotopic pattern of the M⁺ and M⁺² peaks confirming bromine incorporation.

Step 3: Palladium-Catalyzed Methylation

  • In a flame-dried Schlenk flask under argon, combine 4-bromo-5,8-dimethyl-6-nitroquinoline (1.0 eq), anhydrous LiCl (3.0 eq), and PdCl₂(PPh₃)₂ (0.05 eq) in anhydrous, degassed DMF.

  • Carefully add trimethylaluminum (AlMe₃, 1.05 eq of a 2.0 M solution in toluene).

  • Heat the sealed system in an 80 °C oil bath for 18 hours.

  • Cool to room temperature, quench carefully with a few drops of water (Caution: exothermic methane gas evolution), dilute with ethyl acetate, and wash with brine.

  • Validation: ¹H NMR will reveal a new methyl singlet at ~2.70 ppm corresponding to the C-4 methyl group.

Troubleshooting Guides & FAQs

TroubleshootingLogic Start Low Yield in 4,5,8-Trimethyl- 6-nitroquinoline Synthesis? Step1 Step 1: Nitration (Yield < 80%) Start->Step1 Step2 Step 2: Halogenation (Yield < 80%) Start->Step2 Step3 Step 3: Methylation (Yield < 70%) Start->Step3 Sol1 Check H2SO4/HNO3 ratio. Maintain 0-5 °C to prevent over-nitration. Step1->Sol1 Sol2 Ensure strict anhydrous conditions. Quench slowly into ice/NH4OH to prevent hydrolysis. Step2->Sol2 Sol3 Verify AlMe3 titer. Ensure LiCl is dry. Degas DMF thoroughly. Step3->Sol3

Diagnostic workflow for isolating yield-limiting steps in the synthesis.

Q1: My nitration step yields a mixture of regioisomers and over-nitrated products. How can I improve selectivity?

Causality & Solution: The quinolone ring is highly activated. Using a large excess of HNO₃ or allowing the temperature to rise above 5 °C leads to di-nitration or unwanted nitration at the C-3 position. The protocol strictly requires 1.03 equivalents of HNO₃. Ensure the H₂SO₄ solvent is pre-cooled and the addition is strictly dropwise. The regiochemistry (nitration at the 6-position) is sterically and electronically directed by the 5,8-dimethyl groups, but thermal control is paramount to prevent kinetic over-reaction.

Q2: During the POBr₃ halogenation workup, my yield drops significantly, and I recover starting material (nitroquinolone). What went wrong?

Causality & Solution: 4-Haloquinolines are highly susceptible to nucleophilic aromatic substitution (SₙAr). The strongly electron-withdrawing 6-nitro group severely activates the 4-position toward nucleophilic attack. If the reaction mixture is quenched into water without immediate and sufficient basification, the hot acidic aqueous conditions will rapidly hydrolyze the 4-bromoquinoline back to the 4-quinolone starting material. Protocol Fix: Pour the reaction mixture into a vigorously stirring ice-water mixture and immediately basify with cold, concentrated NH₄OH to pH > 8. Keep the internal temperature below 10 °C during the entire quench process.

Q3: The final Pd-catalyzed methylation step stalls at 20-30% conversion. How do I drive it to completion?

Causality & Solution: This is a classic issue with Negishi-like or Al-based cross-couplings, usually stemming from one of three factors:

  • AlMe₃ Degradation: Trimethylaluminum is highly pyrophoric and moisture-sensitive. If the reagent bottle has been punctured multiple times, the effective molarity drops due to hydrolysis. Titrate your AlMe₃ or use a fresh bottle.

  • LiCl Hygroscopicity: Lithium chloride is added to increase the transmetalation rate (by forming a more reactive aluminate complex and breaking Pd dimers), but it is extremely hygroscopic. Wet LiCl will instantly quench the AlMe₃. Solution: Flame-dry the LiCl under high vacuum immediately before use.

  • Oxidative Addition Failure: Ensure you are using the 4-bromo derivative rather than the 4-chloro derivative. The C–Cl bond in quinolines can be sluggish for oxidative addition with PdCl₂(PPh₃)₂ compared to the weaker C–Br bond.

Q4: Can I substitute Trimethylboroxine (Suzuki coupling) for Trimethylaluminum to avoid handling pyrophoric reagents?

Causality & Solution: Yes, but it requires careful optimization. While the standard protocol utilizes AlMe₃, modern adaptations often use trimethylboroxine with a Pd(dppf)Cl₂ catalyst and K₂CO₃ in dioxane/water ()[2]. However, the 6-nitro group makes the quinoline prone to SₙAr hydrolysis in strong aqueous base at high temperatures. If you switch to a Suzuki-Miyaura protocol, use anhydrous conditions with CsF or a mild, non-nucleophilic base to prevent hydrolysis of the 4-halo substituent back to the quinolone.

References

  • Outt, P. E., et al. (1998). "A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines." The Journal of Organic Chemistry, 63(17), 5762–5768.[Link]

  • Gray, M., Andrews, I. P., Hook, D. F., & Voyle, M. (2000). "Practical methylation of aryl halides by Suzuki-Miyaura coupling." Tetrahedron Letters, 41(32), 6237-6240.[Link]

Sources

"side product formation in 4,5,8-Trimethyl-6-nitroquinoline synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced quinoline synthesis. This guide provides comprehensive troubleshooting, verified protocols, and mechanistic insights for the synthesis of 4,5,8-trimethyl-6-nitroquinoline. This compound is a critical intermediate in the development of 4-substituted 6-(2-imidazolinylamino)quinolines, which are heavily researched as potent α2-adrenoceptor agonists.

Below, we deconstruct the three-stage synthesis from 5,8-dimethyl-4-quinolone, isolating the causality behind side product formation and providing self-validating protocols to ensure high-fidelity scale-up.

Pathway & Side Product Visualization

SynthesisPathway SM 5,8-Dimethyl-4-quinolone Int1 5,8-Dimethyl-6-nitro-4-quinolone SM->Int1 HNO3, H2SO4 0°C SP1 7-Nitro Isomer & Dinitro Species SM->SP1 Poor Temp Control Int2 4-Bromo-5,8-dimethyl- 6-nitroquinoline Int1->Int2 POBr3, Pyridine 90°C SP2 Hydrolyzed Quinolone Int1->SP2 Moisture / Poor Quench Prod 4,5,8-Trimethyl- 6-nitroquinoline Int2->Prod AlMe3, PdCl2(PPh3)2 LiCl, DMF, 80°C SP3 Debrominated & Homocoupled Products Int2->SP3 Excess AlMe3 / No LiCl

Fig 1: Reaction workflow for 4,5,8-trimethyl-6-nitroquinoline highlighting side product pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the nitration of 5,8-dimethyl-4-quinolone, I am seeing multiple spots on TLC. What causes this, and how do I isolate the 6-nitro isomer? Root Cause & Causality: Nitration using HNO₃/H₂SO₄ primarily yields the 6-nitro isomer[1]. However, the electron-donating methyl groups at the 5 and 8 positions activate both the 6 and 7 positions. Poor temperature control (allowing the exothermic reaction to heat up) leads to a loss of kinetic control, resulting in competitive nitration at the 7-position and the formation of dinitro side products. Resolution: Maintain the reaction strictly in an ice-water bath (0 °C) during the dropwise addition of nitric acid. The regiochemical outcome of the 6-nitro isomer is highly dependent on strict thermal control, a mechanism confirmed by X-ray crystallography in foundational literature1[1].

Q2: My bromination step with POBr₃ yields a product that reverts to the starting quinolone. Why is the 4-bromo intermediate unstable? Root Cause & Causality: The conversion of 5,8-dimethyl-6-nitro-4-quinolone to 4-bromo-5,8-dimethyl-6-nitroquinoline relies on POBr₃ and pyridine[2]. The resulting 4-haloquinolines are highly susceptible to nucleophilic aromatic substitution (SₙAr) due to the strong electron-withdrawing pull of the nitro group at the 6-position. If the reaction quench is too acidic or too slow, water acts as a nucleophile, hydrolyzing the 4-bromo moiety back to the stable quinolone tautomer. Resolution: Quench the reaction by pouring it slowly into a vigorously stirring mixture of ice-water and immediately basify with concentrated ammonium hydroxide[1]. This rapid neutralization of generated HBr prevents acid-catalyzed hydrolysis.

Q3: In the final methylation step using trimethylaluminum and a palladium catalyst, my yield is low, and I observe a significant amount of debrominated side product. How can I prevent this? Root Cause & Causality: The cross-coupling of 4-bromo-5,8-dimethyl-6-nitroquinoline with trimethylaluminum (AlMe₃) is catalyzed by bis(triphenylphosphine)palladium(II) chloride[1]. Debromination (reduction to 5,8-dimethyl-6-nitroquinoline) occurs when the transmetalation step of the catalytic cycle is slower than competitive beta-hydride elimination or protodehalogenation pathways. Resolution: The addition of Lithium Chloride (LiCl) is mandatory[1]. LiCl accelerates the transmetalation step in Pd-catalyzed cross-couplings by coordinating with the palladium complex (the "chloride effect"), stabilizing the catalytic cycle, and preventing the accumulation of intermediates prone to debromination.

Quantitative Data Summary

Reaction StepTarget ProductExpected YieldPrimary Side ProductCausality of Side Product
1. Nitration 5,8-Dimethyl-6-nitro-4-quinolone~80-85%7-Nitro isomer & Dinitro speciesLoss of kinetic control (Exothermic temp > 5 °C).
2. Bromination 4-Bromo-5,8-dimethyl-6-nitroquinoline~80%5,8-Dimethyl-6-nitro-4-quinoloneAcid-catalyzed SₙAr hydrolysis during an improper aqueous quench.
3. Methylation 4,5,8-Trimethyl-6-nitroquinoline~70-75%5,8-Dimethyl-6-nitroquinolineSluggish transmetalation due to omission of LiCl additive.

Verified Experimental Protocols

The following self-validating protocols are adapted from established ACS standards[1].

Protocol A: Synthesis of 5,8-Dimethyl-6-nitro-4-quinolone

  • Combine 5,8-dimethyl-4-quinolone (5.0 g, 28.9 mmol) and sulfuric acid (30 mL) in a round-bottom flask. Stir at room temperature for 10 min.

    • Validation Checkpoint: The solution must shift to a dark green color, indicating complete protonation and dissolution[1].

  • Submerge the flask in an ice-water bath. Dropwise add nitric acid (1.9 mL, 15.4 M).

    • Validation Checkpoint: The reaction color will shift to orange-red. The internal temperature must not exceed 5 °C to prevent dinitro side product formation[1].

  • Stir for 15 min in the ice bath, then pour the mixture into 400 mL of vigorously stirring ice-water.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to yield the nitroquinolone.

Protocol B: Synthesis of 4-Bromo-5,8-dimethyl-6-nitroquinoline

  • Combine 5,8-dimethyl-6-nitro-4-quinolone (1.00 g, 4.58 mmol), toluene (15 mL), pyridine (0.74 mL, 9.17 mmol), and phosphorus oxybromide (1.05 g, 3.66 mmol)[2].

  • Heat to an oil bath temperature of 90 °C.

    • Validation Checkpoint: Monitor by TLC (20% ethyl acetate in hexane). The reaction is typically complete within 30 minutes[2].

  • Cool to room temperature, dilute with water (10 mL), and immediately basify with concentrated ammonium hydroxide.

    • Causality Check: Immediate basification neutralizes the environment, preventing the SₙAr hydrolysis back to the starting quinolone[1].

  • Extract with chloroform (3 × 75 mL), dry over Na₂SO₄, filter, and rotary evaporate to isolate the bromoquinoline.

Protocol C: Palladium-Catalyzed Methylation (Target Synthesis)

  • Combine 4-bromo-5,8-dimethyl-6-nitroquinoline (0.89 g, 3.17 mmol), anhydrous DMF (22 mL), lithium chloride (0.40 g, 9.52 mmol), and bis(triphenylphosphine)palladium(II) chloride (0.11 g, 0.15 mmol)[1].

    • Causality Check: Ensure LiCl is fully dissolved; it is critical for stabilizing the transmetalation intermediate and preventing debromination[1].

  • Under an inert argon atmosphere, slowly add trimethylaluminum (1.66 mL of a 2.0 M solution in toluene).

  • Heat the mixture in an 80 °C oil bath for 18 hours[1].

    • Validation Checkpoint: TLC should indicate complete consumption of the bromo-intermediate.

  • Cool to room temperature, quench carefully with water (Note: AlMe₃ is highly reactive), extract with organic solvent, and purify via flash column chromatography to yield 4,5,8-trimethyl-6-nitroquinoline[1].

References

  • Outt, P. E., Ares, J. J., Roberts, G. E., Wang, X., Cupps, T. L., & Wireko, F. C. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. Journal of Organic Chemistry, 63(17), 5762–5768. 1

  • Outt, P. E., et al. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines (Bromination specifics). ACS Publications. 2

Sources

Technical Support Center: Solubilization of 4,5,8-Trimethyl-6-nitroquinoline for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility challenges associated with 4,5,8-Trimethyl-6-nitroquinoline. This guide bypasses generic advice, focusing instead on the specific physicochemical properties of this molecule to provide field-proven, self-validating solubilization workflows.

Section 1: Compound Profiling & Solubility Fundamentals (FAQ)

Q1: Why is 4,5,8-Trimethyl-6-nitroquinoline so difficult to solubilize in aqueous assay buffers? A: The insolubility of this compound is driven by a compounding series of structural factors. The quinoline core is highly planar and aromatic, leading to strong π−π stacking and a high crystal lattice energy that resists dissolution. The addition of three methyl groups (at the 4, 5, and 8 positions) significantly increases the molecule's lipophilicity (LogP). Furthermore, the nitro group at position 6 is strongly electron-withdrawing. This pulls electron density away from the quinoline nitrogen, drastically lowering its pKa​ . While standard quinolines can sometimes be solubilized by lowering the buffer pH to protonate the nitrogen[1], the nitro group renders this specific molecule practically non-basic. Consequently, it remains entirely neutral and highly hydrophobic at physiological pH (7.4), making pH adjustment an ineffective strategy.

Q2: What is the maximum tolerated DMSO concentration for my biological assays? A: While Dimethyl Sulfoxide (DMSO) is the standard vehicle for hydrophobic compounds, its use must be strictly limited. DMSO is a powerful polar aprotic solvent that easily penetrates biological membranes. At concentrations above 1% (v/v), it strips the hydration shell from proteins, leading to enzyme denaturation, altered cellular metabolism, and significant cytotoxicity[2]. For cell-based assays and sensitive biochemical screens, the final DMSO concentration must be kept ≤0.5% to prevent solvent-induced artifacts[3].

Section 2: Troubleshooting Workflow

Q3: My compound precipitates immediately upon addition to the assay buffer. How do I choose the right solubilization strategy? A: Selecting the correct strategy depends entirely on your required final concentration and the sensitivity of your biological system. Use the decision tree below to navigate your formulation choices.

Caption: Decision tree for resolving 4,5,8-Trimethyl-6-nitroquinoline precipitation in biological assays.

Quantitative Comparison of Solubilization Strategies

To facilitate your decision-making, the following table summarizes the expected performance of each formulation strategy when applied to highly lipophilic quinoline derivatives:

Solubilization StrategyMax Achievable ConcentrationAssay BiocompatibilityMechanism of Action
Aqueous Buffer (pH 7.4) HighBaseline (No intervention)
1% DMSO in Buffer ModerateCo-solvency (Polar aprotic disruption)
10% HP- β -CD HighHost-guest inclusion complexation
Nanosuspension ModerateIncreased surface area / kinetic stabilization

Section 3: Validated Solubilization Protocols

Strategy A: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Encapsulation

Q4: How do I prepare a stable formulation using HP- β -CD? A: HP- β -CD is a truncated cone-shaped oligosaccharide. Its interior cavity is highly hydrophobic, providing an ideal microenvironment for the lipophilic trimethyl-nitroquinoline core, while the exterior hydroxyl groups ensure high aqueous solubility[4]. This host-guest complexation masks the compound's hydrophobicity without altering its covalent structure, making it highly biocompatible[5].

MechanisticPathway Hydrophobic 4,5,8-Trimethyl- 6-nitroquinoline (Insoluble) Complex Inclusion Complex (Water Soluble) Hydrophobic->Complex Non-covalent binding HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity) HPBCD->Complex Encapsulation Assay Bioavailable in Assay Complex->Assay Dissociation at target

Caption: Mechanistic pathway of host-guest inclusion complexation using HP-β-Cyclodextrin.

Protocol 1: Co-solvent Lyophilization Method This protocol utilizes a self-validating physical state change to ensure successful encapsulation.

  • Molar Ratio Calculation: Weigh 4,5,8-Trimethyl-6-nitroquinoline and HP- β -CD to achieve a 1:2 molar ratio (Compound:Cyclodextrin) to ensure complete encapsulation of the bulky methyl groups.

  • Phase Dissolution: Dissolve the compound in a minimal volume of absolute ethanol (organic phase). In a separate vessel, dissolve the HP- β -CD in deionized water (aqueous phase).

  • Complexation: Add the ethanol solution dropwise to the aqueous HP- β -CD solution under continuous magnetic stirring (600 rpm) at 45°C. Maintain stirring for 12-24 hours to allow the system to reach thermodynamic equilibrium.

  • Solvent Removal: Remove the ethanol via rotary evaporation under reduced pressure at 40°C.

  • Lyophilization: Freeze the remaining clear aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a stable, solid inclusion complex powder.

  • Self-Validation Check: Reconstitute a small aliquot of the lyophilized powder in your final assay buffer (pH 7.4). If the solution remains optically clear and passes through a 0.22 µm syringe filter without resistance or loss of UV-Vis absorbance, the inclusion complex is successfully formed and stable.

Strategy B: Controlled Co-solvency (DMSO + Surfactant)

Q5: How do I use the Co-solvency method safely if I cannot use cyclodextrins? A: If you must use DMSO, you must prevent the "solvent-shift" precipitation that occurs when a 100% DMSO stock hits an aqueous buffer. By utilizing an intermediate dilution step with a non-ionic surfactant (Tween-20), you lower the thermodynamic shock and kinetically stabilize the compound as it enters the aqueous phase.

Protocol 2: Step-Down Dilution Method

  • Primary Stock: Dissolve 4,5,8-Trimethyl-6-nitroquinoline in 100% anhydrous DMSO to create a 10 mM stock. Store at -20°C in a desiccator to prevent hygroscopic water uptake, which causes premature precipitation[3].

  • Intermediate Dilution: Dilute the primary stock 1:10 into an intermediate vehicle consisting of 10% DMSO and 1% Tween-20 in assay buffer. Vortex vigorously for 30 seconds.

  • Final Assay Addition: Add the intermediate solution dropwise to your final assay well containing the bulk aqueous media while mixing rapidly.

  • Self-Validation Check: The final concentration of DMSO must be ≤1% and Tween-20 ≤0.1% . Monitor the assay well under a microscope at 20x magnification; the absence of micro-crystals after 30 minutes validates the kinetic stability of the dispersion.

References

  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives - Benchchem.
  • Amorphous Inclusion Complexes: Molecular Interactions of Hesperidin and Hesperetin with HP-Β-CD and Their Biological Effects - MDPI.
  • Preparation of curcumin-hydroxypropyl-β-cyclodextrin inclusion complex by cosolvency-lyophilization procedure to enhance oral bioavailability of the drug - ResearchGate.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC.

Sources

Technical Support Center: Stability of 4,5,8-Trimethyl-6-nitroquinoline in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 4,5,8-Trimethyl-6-nitroquinoline. Given the limited specific stability data for this particular molecule in public literature[1][2], this document provides a comprehensive framework based on the well-established chemistry of related nitroaromatic compounds and quinoline derivatives. Our goal is to empower you to proactively address stability challenges, troubleshoot experimental inconsistencies, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and concerns related to the stability of 4,5,8-Trimethyl-6-nitroquinoline solutions.

Q1: My solution of 4,5,8-Trimethyl-6-nitroquinoline is changing color, often turning yellow or brown. What does this signify?

A change in color is a primary visual indicator of chemical degradation.[3] For nitroaromatic compounds, this is frequently caused by exposure to light (photodegradation) or elevated temperatures, leading to the formation of colored byproducts.[3] The quinoline ring itself can also form colored degradation products upon oxidation or photodegradation.[4] This color change indicates that the integrity of your compound is likely compromised, and it should not be used for quantitative experiments without further analysis.

Q2: I am observing a precipitate in my stock solution, especially after storage. Is the compound crashing out, or is this degradation?

This could be due to either phenomenon, and it is critical to differentiate.

  • Solubility Issue: The compound may be precipitating due to exceeding its solubility limit, especially if stored at a lower temperature than when it was prepared. Gently warming and sonicating the solution may redissolve the compound. However, always verify the concentration and purity afterward.

  • Degradation: More concerningly, the precipitate could consist of insoluble degradation products.[3] In this scenario, warming the solution will not reverse the chemical change. Using a solution with such a precipitate will lead to inaccurate concentrations and the introduction of impurities into your experiment. It is always safest to prepare a fresh solution.[3]

Q3: My bioassay or analytical results are inconsistent, showing a loss of potency over time. Could this be related to the compound's stability?

Yes, this is a classic sign of compound degradation.[4] Inconsistent results and apparent loss of activity are often the first functional indicators that the concentration of the active parent compound is decreasing in your solution. This degradation can be influenced by several factors, including the solution's pH, exposure to ambient light during experiments, and storage temperature.[4] For sensitive and quantitative experiments, it is imperative to use freshly prepared solutions or to validate the stability of your stock solution over the intended period of use.[3]

Q4: What are the ideal storage conditions for stock solutions of 4,5,8-Trimethyl-6-nitroquinoline?

While specific data is unavailable, best practices for related nitroaromatic and quinoline compounds should be followed:

  • Light: Protect from light at all times by using amber glass vials or by wrapping containers in aluminum foil and storing them in the dark.[3][4] Many quinoline compounds are photosensitive.[4]

  • Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C to -80°C), to slow the rate of chemical degradation.[4][5] Avoid repeated freeze-thaw cycles.

  • Atmosphere: For long-term storage, if the compound is suspected to be sensitive to oxidation, consider storing it under an inert atmosphere like argon or nitrogen.[3]

  • Container: Use tightly sealed, non-reactive containers (e.g., glass with Teflon-lined caps) to prevent solvent evaporation and contamination.[3]

Q5: Does the choice of solvent impact the stability of 4,5,8-Trimethyl-6-nitroquinoline?

Absolutely. The solvent is a critical variable.

  • Reactivity: Avoid solvents that can react with the compound. For example, nucleophilic solvents could potentially react with the electron-deficient quinoline ring.

  • pH: The pH of the solution is a major factor in the stability of quinoline derivatives.[4][6] Unbuffered aqueous solutions can have their pH shift over time, potentially accelerating hydrolysis.

  • Coordinating Effects: Strongly coordinating solvents like DMSO or HMPA can influence the reactivity of molecules compared to weakly coordinating solvents like THF.[7] While DMSO is a common solvent for initial stock solutions due to its high dissolving power[8], it is crucial to be aware of its potential to influence stability and to use minimal amounts in final assays.

Troubleshooting Guide: A Systematic Approach to Investigating Degradation

When you suspect degradation but the cause is unclear, a systematic investigation is necessary. The standard pharmaceutical industry approach is to conduct forced degradation (or stress testing) studies .[9] These studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and develop analytical methods that can detect these impurities.[9]

Plausible Degradation Pathways

The structure of 4,5,8-Trimethyl-6-nitroquinoline suggests several potential degradation pathways based on the known reactivity of the nitro group and the quinoline core.

  • Hydrolysis (Acidic/Alkaline): The quinoline ring system or the nitro group may be susceptible to pH-dependent hydrolysis. Under strong acidic or basic conditions, ring-opening or substitution reactions can occur.[4][10]

  • Oxidation: The quinoline ring and the methyl groups are potential sites for oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[4] This can lead to the formation of N-oxides (on the quinoline nitrogen) or hydroxylated species.

  • Photolysis: Nitroaromatic compounds are often photosensitive.[11] UV or even visible light can promote the reduction of the nitro group to nitroso or amino functionalities, or lead to photosubstitution reactions on the ring.[11][12]

  • Reduction: The nitro group is readily reduced to an amino group via nitroso and hydroxylamine intermediates. This is a very common pathway for nitroaromatic compounds.[13][14]

Parent 4,5,8-Trimethyl-6-nitroquinoline AcidBase Hydrolysis Products (e.g., Ring-Opened, Hydroxylated) Parent->AcidBase Acid / Base (H₂O) Oxidation Oxidation Products (e.g., N-Oxides, Hydroxylated Derivatives) Parent->Oxidation Oxidizing Agent (e.g., H₂O₂) Photo Photolytic Products (e.g., Nitroso, Hydroxylated Derivatives) Parent->Photo Light (hν) Reduction Reduction Products (e.g., 6-Amino-4,5,8-trimethylquinoline) Parent->Reduction Reducing Conditions

Caption: Plausible degradation pathways for 4,5,8-Trimethyl-6-nitroquinoline.

Experimental Protocols

The following protocols provide a framework for conducting a forced degradation study and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound to identify potential degradants and assess its intrinsic stability under various stress conditions. The goal is typically to achieve 5-20% degradation.[4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4,5,8-Trimethyl-6-nitroquinoline in a suitable solvent like acetonitrile or methanol.

2. Application of Stress Conditions: [4][9]

  • For each condition, prepare two sets of samples: one for stress testing and one "dark control" kept at room temperature or refrigerated to serve as a baseline.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Incubate at 60-80°C.

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Incubate at 60-80°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation: Place the stock solution in an oven at 60-80°C. For solid-state stability, place the dry powder in the oven.

  • Photolytic Degradation: Expose a solution (e.g., 100 µg/mL in a UV-transparent quartz cuvette) to a calibrated light source (e.g., xenon lamp). Wrap a control sample completely in aluminum foil and place it alongside the exposed sample.[12]

3. Sampling and Analysis:

  • Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Crucial Step: Before analysis, neutralize the acidic and alkaline samples with an equimolar amount of base (e.g., 1 N NaOH) or acid (e.g., 1 N HCl), respectively.[3]

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

  • Analyze using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an analytical method capable of separating the intact parent compound from all potential degradation products, ensuring accurate quantification.[3][15]

  • Instrument: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector. A PDA detector is preferred as it can assess peak purity.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid or Phosphoric Acid in Water

    • Phase B: Acetonitrile or Methanol

  • Elution: Start with a gradient elution to ensure separation of all components, for example:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined from a UV scan). A PDA allows monitoring across a range of wavelengths.

  • Injection Volume: 10-20 µL.

  • Validation: The key to a stability-indicating method is specificity. Analyze a mixture of all stressed samples. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks and maintains spectral purity (as determined by the PDA detector).

Caption: Experimental workflow for a forced degradation study.

Data Presentation

Summarize the results from your forced degradation study in a clear, tabular format to easily compare the compound's lability under different conditions.

Stress ConditionReagent/ParametersDuration (hrs)Temperature% Degradation of Parent CompoundNo. of Degradation Products
Acid Hydrolysis 1 N HCl2480°C14.5%2
Alkaline Hydrolysis 1 N NaOH860°C35.2%3
Oxidation 3% H₂O₂24Room Temp8.1%1
Photolysis Xenon Lamp12Room Temp25.8%4
Thermal (Solution) Acetonitrile4880°C5.5%1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Safety Precautions

Nitroaromatic compounds as a class can have significant toxicological properties and may be explosive under certain conditions (e.g., shock or rapid heating).[16] Always consult the Safety Data Sheet (SDS) for your specific compound. General precautions include:

  • Handle the compound in a well-ventilated area or chemical fume hood.[17]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]

  • Avoid generating dust from the solid material.[16]

  • Avoid contact with skin and eyes, and prevent inhalation or ingestion.[16][17]

References

  • Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds. (n.d.). Benchchem.
  • Technical Support Center: Prevention of Nitro-aromatic Compound Degradation. (n.d.). Benchchem.
  • Pennington, J. C., & Davis, J. L. (2013). Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene. ACS Publications.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC.
  • Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degradation Studies. (n.d.). Benchchem.
  • 4-Nitroquinoline N-oxide. (n.d.). Cameo Chemicals.
  • 4-NITROQUINOLINE-N-OXIDE. (n.d.). Xenometrix.
  • 6-Nitroquinoline - SAFETY DATA SHEET. (2025, September 16). Fisher Scientific.
  • Toth, G. G., & Lemberger, O. F. (2010). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (n.d.). Benchchem.
  • Claflin, A. W., & Wright, D. L. (1986). The stability of mutagenic chemicals stored in solution. PubMed.
  • Wang, Z., Zhang, J., & Li, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
  • (2025, March 24). Analytical Techniques In Stability Testing. Separation Science.
  • (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Degradation pathways of 5-Nitrocinnoline under stress conditions. (n.d.). Benchchem.
  • Cross-Reactivity Profile of 4,6,8-Trimethyl-quinoline-2-thiol: A Comparative Analysis. (n.d.). Benchchem.
  • physical and chemical properties of 4,6,8-Trimethyl-quinoline-2-thiol. (n.d.). Benchchem.
  • Roy, S., & Pinal, R. (2020). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
  • CHEM 330 Topics Discussed on Oct 2. (n.d.). University of Illinois.
  • Cierpich, A., et al. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. MDPI.
  • Kumar, A., et al. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen.

Sources

Technical Support Center: 4,5,8-Trimethyl-6-nitroquinoline Degradation Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,5,8-Trimethyl-6-nitroquinoline . This highly substituted nitroaromatic heterocycle presents unique challenges in drug development and environmental fate studies[1]. The degradation of this compound is primarily driven by the highly electrophilic nitro group at the C6 position, which acts as a sink for reducing equivalents[2]. However, the methyl groups at C4, C5, and C8 provide significant steric shielding and electron-donating properties, fundamentally altering its degradation kinetics compared to unsubstituted analogs[3].

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your degradation assays.

Frequently Asked Questions (FAQs)

Q1: During anaerobic metabolism studies, LC-MS analysis shows a rapid disappearance of the parent mass (m/z 217[M+H]+) and the appearance of a new peak at m/z 187. What is this degradant? A1: A mass shift of -30 Da corresponds to the complete 6-electron reduction of the nitro group (-NO2) to an amino group (-NH2), forming 4,5,8-trimethyl-6-aminoquinoline[2]. This is the terminal, stable metabolite in hypoxic bioreduction pathways[3]. The reduction proceeds stepwise through nitroso and hydroxylamino intermediates.

Q2: I am observing a high molecular weight degradant (m/z ~399) in my in vitro enzymatic assays. Is this a biological metabolite? A2: Likely not; this is an experimental artifact. During the step-wise reduction of the nitro group, highly reactive nitroso and hydroxylamino intermediates are formed[2]. If the enzymatic reduction rate is slower than the diffusion rate—often exacerbated by the steric hindrance of the C5 and C8 methyl groups—these intermediates accumulate and undergo spontaneous abiotic condensation to form azoxy dimers[3]. To minimize this, ensure your reaction buffer contains sufficient reducing equivalents (e.g., NAD(P)H) to drive the reaction to completion rapidly.

Q3: My stock solutions of 4,5,8-Trimethyl-6-nitroquinoline degrade inconsistently over a week when stored on the benchtop. How can I stabilize them? A3: Nitroaromatic compounds are notoriously susceptible to photolytic degradation[4]. UV and ambient light induce photosubstitution and radical-mediated cleavage of the C-NO2 bond. Always store stock solutions in actinic (amber) glassware at -20°C and strictly use amber autosampler vials during HPLC analysis[4].

Q4: What is the primary degradation route under aerobic conditions? A4: Under aerobic conditions, microbial or hepatic oxidation typically targets the quinoline ring rather than the nitro group[5]. The most common initial step is hydroxylation at the 2-position to form a quinolinone derivative[5].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent degradation pathways of 4,5,8-Trimethyl-6-nitroquinoline based on environmental oxygen tension and light exposure.

G Parent 4,5,8-Trimethyl-6-nitroquinoline (Parent Compound) Nitroso 4,5,8-Trimethyl-6-nitrosoquinoline (Nitroso Intermediate) Parent->Nitroso 1e- Reduction (Hypoxic Nitroreductase) Oxidized 2-Hydroxy-4,5,8-trimethyl-6-nitroquinoline (Oxidative Metabolite) Parent->Oxidized Aerobic Oxidation (CYP450 / Microbial) Hydroxylamino 4,5,8-Trimethyl-6-hydroxylaminoquinoline (Reactive Intermediate) Nitroso->Hydroxylamino 2e- Reduction Dimer Azoxy Dimerization Products (Artifact / Side Reaction) Nitroso->Dimer Abiotic Condensation Amino 4,5,8-Trimethyl-6-aminoquinoline (Stable Reduced Metabolite) Hydroxylamino->Amino 2e- Reduction Hydroxylamino->Dimer Abiotic Condensation

Proposed reductive and oxidative degradation pathways of 4,5,8-Trimethyl-6-nitroquinoline.

Quantitative Degradation Profile

To assist in experimental planning, the following table summarizes the expected kinetic behavior of 4,5,8-Trimethyl-6-nitroquinoline under various stress conditions.

Stress ConditionPrimary PathwayMajor Degradant IdentifiedEstimated t½Analytical/Preventive Measure
Anaerobic (Biological) Nitroreduction4,5,8-Trimethyl-6-aminoquinoline15 - 45 minsMonitor -30 Da mass shift; maintain strict hypoxia.
Aerobic (Biological) Ring Hydroxylation2-Hydroxy derivative4 - 8 hoursUse high-resolution MS/MS to map hydroxylation site.
Photolytic (UV-Vis) Radical CleavageComplex mixture / Denitration< 2 hoursUse amber vials; run parallel dark controls.
Aqueous Hydrolysis Nucleophilic AttackStable at neutral pH> 30 daysBuffer solutions to pH 7.0 - 7.4.

Troubleshooting Guide for Degradation Assays

Issue: Incomplete reduction in nitroreductase assays.
  • Causality: The methyl groups at C5 and C8 sterically hinder the C6 nitro group. This reduces the binding affinity within the active site of certain nitroreductases compared to unsubstituted 6-nitroquinoline[3].

  • Solution: Increase the enzyme concentration by 2-fold or extend the incubation time. Always verify enzyme viability using a sterically unhindered positive control (e.g., 6-nitroquinoline).

Issue: High background degradation in negative controls.
  • Causality: Trace transition metals (like Fe²⁺/Fe³⁺) in your buffer can catalyze abiotic Fenton-like reduction of the nitro group, leading to false-positive degradation rates.

  • Solution: Implement the self-validating protocol step below by adding a metal chelator (desferrioxamine) to your buffer system.

Self-Validating Experimental Protocols

Protocol A: In Vitro Hypoxic Bioreduction Assay

This protocol utilizes the Xanthine/Xanthine Oxidase (X/XO) system as a model for one-electron reductases[3]. It includes a built-in validation step to rule out abiotic degradation.

Step 1: Buffer Preparation & Chelation Prepare a 50 mM Potassium Phosphate buffer (pH 7.4). Crucial Step: Add 100 µM Desferrioxamine (DFO) to the buffer. Causality: DFO chelates trace iron, ensuring that any observed reduction is strictly enzymatically driven rather than an artifact of abiotic metal-catalyzed chemistry[3].

Step 2: Hypoxia Induction Transfer 900 µL of the buffer containing 100 µM Xanthine to a sealed septum vial. Purge the solution with high-purity Argon gas for 20 minutes to displace dissolved oxygen. Causality: Oxygen competes with the nitro group for electrons; failure to achieve strict hypoxia will halt the reduction at the nitroso stage, leading to dimerization[3].

Step 3: Substrate Addition Inject 4,5,8-Trimethyl-6-nitroquinoline (final concentration 50 µM) via a gas-tight syringe.

Step 4: Reaction Initiation & Sampling Initiate the reaction by injecting 10 mU of Xanthine Oxidase. At designated time points (0, 5, 15, 30, 60 mins), withdraw 50 µL aliquots and immediately quench in 100 µL of ice-cold acetonitrile containing an internal standard.

Step 5: Validation Check Run a parallel "Dark/No Enzyme" control. If degradation >5% is observed in this control, your argon purge was insufficient or your buffer is contaminated with a non-iron reducing agent.

Protocol B: Photostability and Photodegradation Profiling

Because nitroaromatics are highly photosensitive[4], establishing a photolytic baseline is mandatory.

Step 1: Solution Preparation Prepare a 10 µM solution of the compound in a 50:50 mixture of Methanol and LC-MS grade water.

Step 2: Experimental Setup Divide the solution into two sets of quartz cuvettes.

  • Set A (Test): Exposed to light.

  • Set B (Self-Validating Control): Wrapped entirely in aluminum foil (Dark Control). Causality: The dark control isolates thermal/hydrolytic degradation from true photolytic degradation.

Step 3: UV Exposure Expose Set A to a UV-Vis light source compliant with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and integrated near-UV energy of ≥ 200 watt hours/square meter).

Step 4: Analysis Analyze both sets via HPLC-UV. A significant reduction in the parent peak area in Set A, with Set B remaining intact, confirms photolability[4].

References

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PMC / National Institutes of Health. URL:[Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology - ACS Publications. URL:[Link]

  • A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed / National Institutes of Health. URL:[Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during catalytic quinoline synthesis. As Senior Application Scientists, we have structured this guide to move from foundational principles to specific, field-tested troubleshooting advice, ensuring both scientific accuracy and practical utility.

PART 1: Frequently Asked Questions (FAQs) - Catalyst Selection Fundamentals

This section addresses high-level questions to guide your initial experimental design.

Q1: What are the primary catalytic strategies for synthesizing the quinoline core?

There are two main branches of catalytic strategies: classical acid- or base-catalyzed cyclizations and modern transition-metal-catalyzed methods.

  • Classical Syntheses: These are robust, well-established methods often named after their discoverers. They typically involve the condensation of anilines with dicarbonyl compounds or their equivalents under acidic or basic conditions. Key examples include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][2] These methods are valuable for their simplicity and use of inexpensive reagents.

  • Transition-Metal Catalysis: These modern approaches offer milder reaction conditions, higher efficiency, and broader functional group tolerance.[3][4] Catalysts based on palladium, copper, iron, ruthenium, and cobalt facilitate novel bond formations, such as C-H activation, annulation, and multicomponent reactions, to construct the quinoline framework.[3][4][5] Nanocatalysts are also gaining prominence for their high activity and recyclability.[6][7]

Q2: How do I choose the right synthetic route for my target quinoline?

The optimal route depends on the desired substitution pattern and the availability of starting materials. The following decision-making workflow can guide your selection.

Caption: Catalyst Selection Workflow for Quinoline Synthesis.

Q3: What are the main advantages and disadvantages of classical quinoline synthesis methods?

Understanding the trade-offs of these foundational methods is crucial for experimental success.

Synthesis MethodKey ReactantsTypical Catalysts & ConditionsAdvantagesDisadvantages
Skraup Aniline, Glycerol, Oxidizing AgentConc. H₂SO₄, HeatUses simple, inexpensive starting materials.Extremely exothermic and violent, often produces significant tar.[8][9][10]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid Catalyst (e.g., HCl, H₂SO₄), HeatAllows for a wider range of substituted quinolines than Skraup.[1]Prone to polymerization side reactions and potential regioselectivity issues.[1][11]
Combes Aniline, β-DiketoneStrong Acid (e.g., H₂SO₄, PPA), HeatStraightforward route to 2,4-disubstituted quinolines.[2][12][13]Can have regioselectivity issues with unsymmetrical anilines or diketones.[1][12]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base Catalyst, HeatGenerally provides high yields and good regioselectivity under milder conditions.[1]The primary limitation is the availability of the required 2-aminoaryl carbonyl starting materials.[1]

PART 2: Troubleshooting Guides for Common Issues

This section provides Q&A-based solutions to specific problems you may encounter during your experiments.

Troubleshooting the Skraup & Doebner-von Miller Syntheses
Q4: My Skraup synthesis is extremely vigorous and producing a lot of tar. Why is this happening and how can I control it?

Causality: This is the most common issue with the Skraup synthesis.[8] The reaction is highly exothermic because concentrated sulfuric acid dehydrates glycerol to acrolein in situ.[8][10] This acrolein can then undergo acid-catalyzed polymerization, leading to the formation of black, tarry byproducts, which makes product isolation difficult.[9][11]

Solutions:

  • Add a Moderator: Introduce ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating.[8][9] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and controlling the violent exotherm.[8][9]

  • Control Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient stirring and external cooling, to manage the initial exotherm.[9]

  • Ensure Efficient Stirring: Use a robust mechanical stirrer. Poor agitation leads to localized hotspots, which significantly promotes tar formation.[8][11]

  • Optimize Work-up: After cooling, carefully dilute the viscous mixture with water. For volatile quinolines, steam distillation is an effective method to separate the product from non-volatile tar.[8]

Q5: My Doebner-von Miller reaction is giving very low yields. What should I investigate?

Causality: Low yields are often due to the polymerization of the α,β-unsaturated carbonyl compound under strong acidic conditions.[1] Incorrect stoichiometry or insufficient oxidation of the dihydroquinoline intermediate can also be a cause.

Solutions:

  • Optimize Acid Catalyst: The concentration of the acid is critical. Too little may lead to an incomplete reaction, while too much can accelerate polymerization.[1] Titrate the optimal concentration for your specific substrates.

  • Verify Oxidizing Agent: This reaction often requires an oxidizing agent (like nitrobenzene or arsenic pentoxide in older procedures) to aromatize the intermediate.[1] Ensure you are using a suitable oxidant in the correct stoichiometric amount.

  • Consider a Biphasic Medium: To reduce polymerization, use a biphasic system (e.g., water/toluene). This sequesters the α,β-unsaturated carbonyl in the organic phase, limiting its contact with the aqueous acid.[1][11]

Troubleshooting the Friedländer & Combes Syntheses
Q6: I'm getting a low yield in my Friedländer synthesis. What are the likely causes?

Causality: Low yields in the Friedländer synthesis can stem from several factors, including catalyst choice, reaction conditions, or side reactions.[14] The most common side reaction is the self-condensation (aldol reaction) of the ketone starting material.[14]

Solutions:

  • Screen Catalysts: The choice of catalyst is highly substrate-dependent.[14] Screen a small library of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, FeCl₃), or bases (e.g., KOH).[1][14][15]

  • Ensure Anhydrous Conditions: If using a moisture-sensitive Lewis acid catalyst, ensure your reagents and solvent are strictly anhydrous.[1]

  • Optimize Temperature and Time: Some substrates require significant heating, while others may benefit from longer reaction times at lower temperatures to minimize side product formation.[1]

  • Purity of Starting Materials: Verify the purity of your 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound, as impurities can inhibit the catalyst.[1]

Q7: My Friedländer or Combes synthesis is producing a mixture of regioisomers. How can I improve selectivity?

Causality: Poor regioselectivity is a well-known challenge when using unsymmetrical ketones (in Friedländer) or unsymmetrical anilines/β-diketones (in Combes).[16] The cyclization can occur at different positions, governed by both steric and electronic effects.[1][16]

Solutions:

  • Catalyst Selection: For the Friedländer synthesis, the use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[11][17]

  • Substrate Modification: In the Combes synthesis, increasing the steric bulk on one of the β-diketone's substituents can direct the annulation step.[1][2] Similarly, the electronic nature of substituents on the aniline (electron-donating vs. withdrawing) can influence the site of cyclization.[1]

  • Control Reaction Conditions: Adjusting the reaction temperature and solvent can influence whether the reaction is under kinetic or thermodynamic control, which can favor a specific isomer.[1]

PART 3: Advanced Catalytic Systems & Catalyst Deactivation

Q8: When should I consider using a transition-metal catalyst?

Rationale: You should consider a transition-metal catalyst when your substrates contain sensitive functional groups that would not survive the harsh acidic/high-temperature conditions of classical syntheses.[18] They are also ideal for constructing complex or polysubstituted quinolines that are not easily accessible through other routes. Modern methods like acceptorless dehydrogenative coupling using Ruthenium or Nickel catalysts, for instance, offer highly efficient and green routes from simple alcohols and amines.[19]

Q9: My heterogeneous catalyst's activity is declining with repeated use. What causes this deactivation?

Causality: The loss of catalytic activity, known as deactivation, is inevitable but can be managed.[20] It stems from several distinct mechanisms that block or alter the active sites of the catalyst.

Mechanisms of Deactivation:

  • Poisoning: Strong chemisorption of impurities (e.g., sulfur or halogen compounds from starting materials) onto active sites, blocking them from reactants.[1][21]

  • Fouling or Coking: The physical deposition of carbonaceous materials (coke or tar) on the catalyst surface and within its pores, which blocks access to active sites.[1][21]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small, active metal particles of the catalyst to agglomerate into larger crystals. This reduces the total active surface area and, consequently, the catalyst's activity.[1][21]

  • Leaching: The dissolution of the active catalytic species from its solid support into the reaction medium, leading to a permanent loss of the catalyst.[1]

G cluster_catalyst Heterogeneous Catalyst Particle cluster_sintered Sintered Area (Reduced Surface) active_site_clean Active Site leach Leached Metal (in solution) active_site_clean->leach dissolves into medium active_site_poisoned Poisoned active_site_coked Coked s1 s2 s3 poison Poison Molecule (e.g., Sulfur) poison->active_site_poisoned blocks site coke Coke/Tar Deposit coke->active_site_coked covers surface heat High Temperature cluster_sintered cluster_sintered heat->cluster_sintered causes agglomeration

Sources

Technical Support Center: Monitoring the Synthesis of 4,5,8-Trimethyl-6-nitroquinoline by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and monitoring of 4,5,8-Trimethyl-6-nitroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into monitoring this specific reaction sequence using Thin-Layer Chromatography (TLC). Here, you will find practical troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during your experiment, ensuring reliable and reproducible results.

The synthesis of 4,5,8-Trimethyl-6-nitroquinoline is typically approached via a two-stage process:

  • Skraup Synthesis: Formation of the core heterocyclic structure, 4,5,8-trimethylquinoline, from an appropriately substituted aniline (e.g., 2,4,5-trimethylaniline) and glycerol.[1][2][3]

  • Electrophilic Nitration: Introduction of the nitro group at the C6 position of the trimethylquinoline scaffold.[4][5]

Each stage presents unique challenges and requires careful monitoring to ensure optimal yield and purity. This guide will address both phases of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of the Skraup reaction to form 4,5,8-trimethylquinoline?

A1: A good starting point for quinoline derivatives of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] For the Skraup reaction, begin with a solvent system of 7:3 to 8:2 hexanes:ethyl acetate . The starting aniline (2,4,5-trimethylaniline) is less polar than the resulting quinoline, so you should see the product spot with a lower Rf value than the starting material.

Q2: My spots are streaking badly on the TLC plate. What is the cause and how can I fix it?

A2: Streaking, or tailing, is a common issue when analyzing basic compounds like quinolines on standard silica gel plates, which are slightly acidic.[6] This leads to strong interactions between the basic nitrogen of your quinoline and the acidic silica. To resolve this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) , to your eluent. This will neutralize the acidic sites on the silica gel and result in sharper, more defined spots.

Q3: How do I visualize the spots on my TLC plate? The starting materials and product are colorless.

A3: Quinolines are aromatic and highly conjugated systems, making them typically UV-active.[6] The most common and non-destructive first step is to view the dried TLC plate under a UV lamp (254 nm) , where the spots should appear dark against a fluorescent background.[6] For more sensitive or specific visualization, especially for the nitro-derivative, you can use chemical stains. An iodine chamber will visualize most organic compounds as brown spots.[6] For the nitrated product, a specific stain involving the reduction of the nitro group to an amine followed by diazotization can be highly effective.[7]

Q4: For the nitration step, how can I differentiate between the starting material (4,5,8-trimethylquinoline) and the product (4,5,8-trimethyl-6-nitroquinoline) on a TLC plate?

A4: The introduction of a polar nitro group will significantly increase the polarity of the molecule. Therefore, the product, 4,5,8-trimethyl-6-nitroquinoline, will have a considerably lower Rf value than the starting material, 4,5,8-trimethylquinoline, in the same solvent system. You may need to increase the polarity of your eluent (e.g., increase the ethyl acetate concentration) to get the product to move off the baseline.

Detailed TLC Monitoring Protocol

This protocol provides a step-by-step methodology for monitoring both stages of the 4,5,8-Trimethyl-6-nitroquinoline synthesis.

Materials:
  • Silica gel TLC plates (with fluorescent indicator F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Triethylamine (TEA)

  • UV Lamp (254 nm)

  • Iodine chamber (optional)

  • Staining reagents (optional)

  • Reaction mixture aliquots

  • Starting material standards

Step-by-Step Procedure:
  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark the lanes for your samples (e.g., Starting Material (SM), Co-spot (Co), Reaction Mixture (Rxn)).

  • Chamber Saturation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber and allow it to saturate for at least 5-10 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.

  • Sample Preparation: Dissolve a small amount of your starting material(s) and a small aliquot of your reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a clean capillary tube for each sample, carefully spot small amounts onto the designated lanes on the baseline.

    • SM Lane: Spot the starting material (e.g., 2,4,5-trimethylaniline for the Skraup reaction, or 4,5,8-trimethylquinoline for the nitration).

    • Rxn Lane: Spot the reaction mixture.

    • Co-spot Lane: Spot the starting material first, then carefully spot the reaction mixture directly on top of the starting material spot. This lane is crucial for confirming the identity of the starting material spot in the reaction mixture.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Completion: Once the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely in a fume hood.

    • Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If necessary, use a secondary visualization method like an iodine chamber.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Troubleshooting Guide

This section addresses specific issues you may encounter during TLC monitoring of the 4,5,8-Trimethyl-6-nitroquinoline synthesis in a question-and-answer format.

Problem 1: In the Skraup reaction TLC, I see a dark smear at the baseline and my product spot is faint.

  • Question: What is this dark, immobile material at the baseline of my TLC, and why is my product yield seemingly low?

  • Answer: The Skraup synthesis is notorious for producing tarry byproducts due to the polymerization of acrolein (formed from the dehydration of glycerol) under the harsh acidic and high-temperature conditions.[8][9] This tar is highly polar and will not move from the baseline on the TLC plate. The formation of excessive tar can trap your product and consume your starting materials, leading to a low yield.

  • Solutions:

    • Reaction Control: Ensure the reaction temperature is carefully controlled. The reaction is highly exothermic, and runaway temperatures will favor tar formation.[9]

    • Moderators: The use of a moderator like ferrous sulfate can help to control the reaction rate and reduce tarring.[10]

    • TLC Interpretation: While the tar is an indicator of side reactions, focus on the mobile spots to gauge the conversion of your starting aniline to the trimethylquinoline product. A faint product spot with significant starting material remaining indicates a stalled or slow reaction, while a faint product spot with little starting material suggests that the majority of your material has been converted to tar.

Problem 2: During the nitration TLC, I see a new spot appearing that is not my starting material or my desired product.

  • Question: I am seeing a third spot on my TLC plate during the nitration of 4,5,8-trimethylquinoline. What could this be?

  • Answer: This third spot could be one of two possibilities: an isomeric nitro-product or a dinitrated byproduct.

    • Isomeric Product: While the methyl groups at positions 4, 5, and 8 direct nitration to the 6-position, there is a possibility of minor nitration at other available positions on the quinoline ring, especially under forcing conditions.

    • Dinitrated Product: The trimethylquinoline ring is activated towards electrophilic substitution. If the reaction conditions are too harsh (excess nitrating agent, high temperature, or prolonged reaction time), you may be seeing the formation of a dinitrated product.[8] This dinitrated compound would be even more polar than your desired mononitrated product and would have a very low Rf value, possibly appearing close to the baseline.

  • Solutions:

    • Reaction Conditions: Carefully control the stoichiometry of your nitrating agent (a mixture of nitric acid and sulfuric acid). Add the nitrating agent dropwise at a low temperature (e.g., 0 °C) to control the exotherm.

    • TLC Monitoring: Monitor the reaction closely by TLC. As soon as the starting material spot has been consumed, quench the reaction to prevent over-nitration.

    • 2D-TLC: To help identify if the spot is a single compound or a mixture, you can run a two-dimensional TLC. After running the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system. If the spot separates into multiple spots, it indicates a mixture of isomers or byproducts.

Problem 3: My spots are not moving from the baseline (Rf ≈ 0) or are running at the solvent front (Rf ≈ 1).

  • Question: I am having trouble getting good separation of my spots. They are either stuck at the bottom or washed to the top of the plate. What should I do?

  • Answer: This is a classic issue of mismatched solvent polarity.

    • Spots at Baseline (Rf ≈ 0): Your eluent is not polar enough to move the compounds up the silica gel plate.[2] This is common for the more polar nitro-product.

      • Solution: Increase the polarity of your mobile phase. For a hexanes:ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 8:2 to 6:4 or even 1:1).

    • Spots at Solvent Front (Rf ≈ 1): Your eluent is too polar, and it is carrying all the components, including the non-polar starting materials, to the top of the plate without achieving separation.[2]

      • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar component (e.g., from 7:3 hexanes:ethyl acetate to 9:1).

Data Summary

The following table provides a general guide to the expected relative polarities and TLC behavior of the compounds involved in the synthesis of 4,5,8-Trimethyl-6-nitroquinoline. Actual Rf values will vary depending on the exact solvent system, temperature, and TLC plate used.

CompoundStructureExpected PolarityExpected Relative Rf Value
2,4,5-TrimethylanilineStarting Material (Skraup)LowHigh
4,5,8-TrimethylquinolineProduct (Skraup) / Starting Material (Nitration)ModerateMedium
4,5,8-Trimethyl-6-nitroquinolineFinal ProductHighLow
Dinitrated byproductPotential Side ProductVery HighVery Low
TarSide Product (Skraup)Extremely High (Polymeric)Immobile (Rf = 0)

Visual Guides

TLC Monitoring Workflow

The following diagram illustrates the logical workflow for monitoring the reaction progress using TLC.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare & Spot TLC Plate (SM, Co, Rxn) develop Develop Plate in Saturated Chamber prep_plate->develop prep_chamber Saturate Developing Chamber prep_chamber->develop dry Dry Plate develop->dry uv Visualize under UV Lamp dry->uv stain Apply Chemical Stain (Optional) uv->stain analyze Calculate Rf Values & Assess Reaction Progress uv->analyze stain->analyze

Caption: General workflow for TLC monitoring.

Troubleshooting Logic for Poor TLC Separation

This diagram provides a decision-making framework for addressing common TLC separation issues.

TLC_Troubleshooting cluster_problems Identify the Problem cluster_solutions Implement Solutions start Poor TLC Result streaking Streaking or Tailing start->streaking rf0 Spots at Baseline (Rf ≈ 0) start->rf0 rf1 Spots at Solvent Front (Rf ≈ 1) start->rf1 add_tea Add 0.5-1% Triethylamine to Eluent streaking->add_tea inc_pol Increase Eluent Polarity (e.g., more Ethyl Acetate) rf0->inc_pol dec_pol Decrease Eluent Polarity (e.g., more Hexanes) rf1->dec_pol

Caption: Troubleshooting guide for common TLC issues.

References

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved March 14, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (2014). IIP Series. Retrieved March 14, 2026, from [Link]

  • Skraup reaction. (2020, September 24). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? (2025, June 6). Chemistry Stack Exchange. Retrieved March 14, 2026, from [Link]

  • The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. (1948). Journal of the American Chemical Society. Retrieved March 14, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved March 14, 2026, from [Link]

  • Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. (2003). Molecules. Retrieved March 14, 2026, from [Link]

  • Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. (2021). Communications Chemistry. Retrieved March 14, 2026, from [Link]

  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. (2025, August 6). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Utility of periodic mesoporous silica chloride (PMSi-Cl) for the synthesis of substituted nitro quinolines compound and its different name reactions. (2014). International Journal of Chemical and Pharmaceutical Sciences. Retrieved March 14, 2026, from [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (2006). Molecules. Retrieved March 14, 2026, from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013). Brieflands. Retrieved March 14, 2026, from [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline. (1998). Google Patents.
  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. Retrieved March 14, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Retrieved March 14, 2026, from [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

Sources

Technical Support Center: 4,5,8-Trimethyl-6-nitroquinoline Synthesis & Work-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Portal. This guide is designed for researchers and drug development professionals conducting the palladium-catalyzed methylation of 4-bromo-5,8-dimethyl-6-nitroquinoline to yield 4,5,8-trimethyl-6-nitroquinoline (Compound 17a).

Working with highly reactive organometallics like trimethylaluminum (AlMe₃) in polar aprotic solvents (DMF) creates unique phase-partitioning and purification challenges. This guide deconstructs the validated work-up protocol [1], explaining the chemical causality behind each step to ensure a self-validating, reproducible system.

Standard Operating Procedure: Step-by-Step Work-Up

This methodology isolates the target quinoline following an 18-hour, 80 °C Stille-type coupling utilizing AlMe₃, LiCl, and Pd(PPh₃)₂Cl₂ in DMF[1].

Step 1: Thermal Equilibration Remove the reaction vessel from the 80 °C oil bath and allow it to cool completely to room temperature. Causality: Quenching at elevated temperatures accelerates the exothermic hydrolysis of unreacted AlMe₃, risking solvent boil-over and product degradation.

Step 2: Aqueous Quench Slowly add 50 mL of deionized water to the reaction mixture. Causality: Water irreversibly hydrolyzes residual AlMe₃ into methane gas and aluminum hydroxide [Al(OH)₃]. The slow addition controls the rate of gas evolution and heat generation.

Step 3: Exhaustive Extraction Extract the quenched mixture with methylene chloride (DCM) using 6 separate 50 mL portions. Causality: The hydrolysis of AlMe₃ generates a thick, gelatinous Al(OH)₃ matrix that physically traps the organic product. Furthermore, the presence of 22 mL of DMF acts as a co-solvent, increasing the product's solubility in the aqueous phase. Six extractions are mechanically required to overcome this altered partition coefficient.

Step 4: Aqueous Washing Combine the organic (DCM) layers and wash them with water (2 × 200 mL). Causality: DCM and water are immiscible, but DMF is miscible in both. The massive volume of water (400 mL total) acts as a thermodynamic sink, pulling the DMF out of the DCM layer.

Step 5: Desiccation Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter out the drying agent. Causality: Removes residual water emulsions from the DCM prior to concentration, preventing product hydrolysis or bumping during evaporation.

Step 6: Concentration Rotary evaporate the filtrate to absolute dryness. Causality: Yields the crude solid material. If Step 4 was performed correctly, no high-boiling DMF residue will remain.

Step 7: Vacuum Column Purification Purify the crude material using an aspirator vacuum column (dry column vacuum chromatography). Elute with a gradient of 10% ethyl acetate in hexane, increasing to 25% ethyl acetate in hexane. Causality: Vacuum columns handle crude mixtures with high particulate loads (e.g., precipitated palladium black) far better than pressurized flash chromatography, preventing column clogging.

Step 8: Isolation Combine the compound-containing fractions and evaporate to yield pure 4,5,8-trimethyl-6-nitroquinoline as a solid.

Quantitative Process Parameters

The following table summarizes the critical material balances required to achieve the validated 48% yield [1].

ParameterValue / ReagentPurpose / Mechanistic Note
Electrophile Bromonitroquinoline 15 (0.89 g, 3.17 mmol)Starting material for cross-coupling.
Reaction Solvent DMF (22 mL)Polar aprotic solvent; stabilizes the Pd(0) intermediate.
Nucleophile Trimethylaluminum (1.66 mL, 2.0 M)Methylating agent; highly pyrophoric.
Catalyst System Pd(PPh₃)₂Cl₂ (0.11 g) / LiCl (0.40 g)LiCl accelerates transmetalation in the catalytic cycle.
Quench Volume Water (50 mL)Safely destroys unreacted AlMe₃.
Extraction Volume Methylene Chloride (6 × 50 mL)Maximizes product recovery from the Al(OH)₃ gel.
Wash Volume Water (2 × 200 mL)Strips residual DMF from the combined organic phase.
Target Yield 0.36 g (48%)Isolated 4,5,8-Trimethyl-6-nitroquinoline (Compound 17a).
Process Visualization

WorkupWorkflow Rxn Crude Reaction Mixture (in 22 mL DMF) Quench Aqueous Quench (50 mL H₂O) Rxn->Quench Cool to RT Extract DCM Extraction (6 x 50 mL) Quench->Extract Hydrolyzes AlMe₃ OrgPhase Combined Organic Phase (DCM + Product + DMF) Extract->OrgPhase Bottom Layer AqPhase Aqueous Phase (Al Salts + LiCl) Extract->AqPhase Top Layer (Discard) Wash Water Wash (2 x 200 mL H₂O) OrgPhase->Wash Removes residual DMF Dry Dry & Evaporate (Na₂SO₄ then Rotovap) Wash->Dry Purify Vacuum Column (10-25% EtOAc/Hexane) Dry->Purify Crude Solid Product Pure 17a (48% Yield) Purify->Product

Workflow for the aqueous quench and extraction of 4,5,8-Trimethyl-6-nitroquinoline.

Troubleshooting Guide

Q: I am experiencing a severe, stubborn emulsion during the DCM extraction step. How do I break it? A: This is a known consequence of quenching trimethylaluminum. The hydrolysis produces aluminum hydroxide, which forms a gelatinous, colloidal suspension in water at neutral pH. This gel traps the DCM. Resolution: Do not shake the separatory funnel too vigorously on the first extraction. If an emulsion has already formed, filter the entire biphasic mixture through a tightly packed pad of Celite. This mechanically removes the suspended aluminum salts, allowing the organic and aqueous layers to separate cleanly.

Q: My final yield is significantly lower than the expected 48%. Where did I lose the product? A: Yield loss in this specific protocol almost always occurs during the extraction phase. DMF is highly polar and acts as a phase-transfer agent, dragging your product into the aqueous layer. If you only performed the standard 2 or 3 extractions, a large portion of your product is still sitting in the aqueous waste. You must perform all 6 × 50 mL DCM extractions to quantitatively pull the quinoline out of the DMF/water/aluminum matrix.

Q: After rotary evaporation, my crude material is a viscous liquid instead of a solid. What went wrong? A: You failed to remove all the DMF during the washing step. DMF has a high boiling point (153 °C) and will not easily evaporate on a standard rotovap. Resolution: Re-dissolve your crude liquid in 50 mL of DCM and repeat Step 4 , washing with another 200 mL of water. Ensure you are using a large excess of water relative to the organic phase to force the DMF to partition into the aqueous layer.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic purpose of adding Lithium Chloride (LiCl) to the reaction? A: In Stille-type cross-couplings, LiCl is a critical additive. It acts as a chloride source to stabilize the active palladium(0) species by forming a highly reactive anionic palladium complex ( [Pd(0)L2​Cl]− ). Furthermore, it accelerates the transmetalation step between the aluminum reagent and the palladium center, which is often the rate-limiting step in these couplings.

Q: Why use an aspirator vacuum column instead of standard positive-pressure flash chromatography? A: The crude material from this reaction contains fine, insoluble particulates—specifically, palladium black (degraded catalyst) and trace aluminum oxides that bypassed the extraction. Standard flash chromatography uses positive pressure, which compacts these particulates at the top of the silica bed, rapidly clogging the column and causing dangerous pressure build-ups. An aspirator vacuum column pulls the solvent through from the bottom, allowing for faster flow rates and a lower risk of clogging when handling crude, particulate-heavy solids.

Q: Can I use an alternative quench, like Fieser's method, to handle the aluminum salts? A: Fieser's work-up (n mL water, n mL 15% NaOH, 3n mL water) is excellent for lithium aluminum hydride reductions but is generally less effective for the massive volumes of DMF and AlMe₃ used here. The standard 50 mL water quench followed by exhaustive extraction [1] is specifically validated to handle the partition coefficients of this highly methylated quinoline.

References
  • Outt, P. E., et al. "A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines." The Journal of Organic Chemistry, 1998. URL: [Link]

Technical Support Center: Accelerating the Synthesis of 4,5,8-Trimethyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 4,5,8-Trimethyl-6-nitroquinoline and are seeking to optimize their reaction protocols for reduced synthesis time and improved yields. We will delve into common challenges, provide actionable troubleshooting advice, and present an optimized protocol grounded in established chemical principles.

The synthesis of polysubstituted quinolines, particularly those bearing both electron-donating (methyl) and strongly electron-withdrawing (nitro) groups, presents a unique set of challenges. The electronic nature of the precursor, 2,3,6-trimethyl-4-nitroaniline, significantly impacts its nucleophilicity, often leading to sluggish reaction rates in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions. This guide provides expert insights into overcoming these kinetic barriers.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the slow reaction time in the synthesis of 4,5,8-Trimethyl-6-nitroquinoline?

A1: The principal cause of slow reaction rates is the reduced nucleophilicity of the starting aniline, 2,3,6-trimethyl-4-nitroaniline. The presence of a strongly electron-withdrawing nitro group deactivates the aromatic ring, making the initial Michael addition to the α,β-unsaturated carbonyl (generated in situ from glycerol or used directly) and the subsequent electrophilic aromatic substitution (cyclization) steps kinetically challenging.[1][2]

Q2: Can simply increasing the reaction temperature solve the issue of slow conversion?

A2: While increasing temperature does increase the reaction rate, it is often a double-edged sword in quinoline synthesis. Excessively high temperatures can lead to the polymerization of reactive intermediates like acrolein, resulting in significant tar formation and making product isolation difficult.[1][3][4] A carefully optimized temperature profile is crucial for balancing reaction speed with yield and purity.

Q3: Are there alternatives to the classical Skraup synthesis that might be faster?

A3: Yes, several alternative methods can be employed. The Doebner-von Miller reaction, which uses a pre-formed α,β-unsaturated aldehyde or ketone instead of glycerol, can offer better control.[5][6][7] Additionally, modern methods utilizing microwave irradiation have been shown to dramatically reduce reaction times, often from hours to minutes.[7][8] Metal-free catalyzed reactions and syntheses in ionic liquids also present promising, often faster, alternatives to harsh acidic conditions.[7][8][9]

Q4: What is the function of ferrous sulfate (FeSO₄) in a Skraup synthesis, and can it speed up the reaction?

A4: Ferrous sulfate acts as a moderator, not an accelerator.[10] The Skraup reaction is notoriously exothermic, and FeSO₄ helps to control this by ensuring the oxidation step proceeds more smoothly over a longer period.[3][10][11] This prevents the reaction from becoming uncontrollably violent, which is a primary cause of tar formation and low yields.[4][10] While it doesn't directly decrease the overall reaction time, it enables the use of more stable heating profiles that can lead to a more efficient overall process.

Troubleshooting Guide: From Sluggish Reactions to Optimized Synthesis

This section addresses specific issues you may encounter during your experiments.

Problem 1: The reaction is extremely slow or stalls, with significant starting material remaining after several hours.

  • Primary Cause: Insufficient activation energy to overcome the deactivated nature of the 2,3,6-trimethyl-4-nitroaniline. The reaction temperature may be too low, or the acid catalyst may not be effective enough under the chosen conditions.

  • Troubleshooting Steps:

    • Temperature Optimization: Gradually increase the reaction temperature in 10°C increments (e.g., from 140°C to 170°C), carefully monitoring for any increase in tar formation by TLC. A two-stage temperature profile, with an initial lower temperature for the addition phase followed by a higher temperature for cyclization, can be effective.[3]

    • Catalyst Choice: While sulfuric acid is standard for the Skraup synthesis, polyphosphoric acid (PPA) can sometimes be a more effective catalyst for the cyclization step in challenging cases like the Combes synthesis.[9]

    • Consider an Alternative Synthesis: If the Skraup reaction remains problematic, switching to a Doebner-von Miller protocol using crotonaldehyde (to provide the C2-methyl and C3-H) may offer a more controlled and potentially faster reaction, as it bypasses the in-situ generation of the unsaturated aldehyde.

Problem 2: The reaction mixture turns into a thick, black, intractable tar, making product isolation impossible.

  • Primary Cause: Polymerization of the α,β-unsaturated carbonyl intermediate (acrolein or a substituted version) due to excessive heat or localized hotspots.[3][4]

  • Troubleshooting Steps:

    • Ensure Vigorous Stirring: Use a powerful mechanical stirrer. Inadequate mixing is a leading cause of localized overheating, which initiates polymerization.[3][4]

    • Controlled Reagent Addition: Add the glycerol (or α,β-unsaturated carbonyl) slowly and dropwise to the heated acidic solution of the aniline. This maintains a low concentration of the reactive intermediate, minimizing polymerization.[3]

    • Use a Moderator: Incorporate ferrous sulfate (FeSO₄) into the reaction mixture before heating. This will help to smooth out the exotherm and prevent runaway conditions that lead to charring.[4][10]

    • Remove External Heat: The reaction is highly exothermic. Once it has been initiated with gentle heating, the external heat source should be removed to allow the reaction to proceed under its own heat.[1][10]

Problem 3: The yield is consistently low despite achieving full conversion of the starting material.

  • Primary Cause: Product loss during the work-up procedure, which can be challenging due to the viscous nature of the crude reaction mixture.[10][12]

  • Troubleshooting Steps:

    • Dilution Before Neutralization: After cooling, carefully dilute the reaction mixture with a sufficient volume of water to reduce its viscosity before proceeding with neutralization.

    • Steam Distillation: For volatile quinolines, steam distillation is a highly effective method to separate the product from non-volatile tar and inorganic salts.[3][6][10]

    • Solvent Extraction Optimization: After neutralization, ensure the aqueous phase is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the product.

Optimized Protocol: Modified Doebner-von Miller Synthesis

This protocol is designed to favor a faster reaction time by using a pre-formed α,β-unsaturated aldehyde and optimized temperature control.

Safety First: This reaction involves corrosive acids, toxic reagents, and is exothermic. It MUST be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

ReagentMolar Eq.MW ( g/mol )Amount
2,3,6-Trimethyl-4-nitroaniline1.0194.22(Provide Mass)
Crotonaldehyde2.570.09(Provide Mass/Vol)
Concentrated Sulfuric Acid (98%)~4.098.08(Provide Volume)
Nitrobenzene (Oxidant & Solvent)~2.0123.11(Provide Volume)

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Reagent Charging: In the flask, cautiously add the 2,3,6-trimethyl-4-nitroaniline to the nitrobenzene.

  • Acid Addition: With vigorous stirring and external cooling (ice bath), slowly add the concentrated sulfuric acid to the mixture.

  • Heating: Heat the mixture with stirring to a stable internal temperature of 110-120°C.

  • Controlled Addition: Slowly add the crotonaldehyde via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 125°C. The reaction is exothermic; be prepared to remove the external heat source.

  • Reaction Completion: After the addition is complete, maintain the temperature at 120-130°C for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin-Layer Chromatography).

  • Work-up:

    • Allow the mixture to cool to below 100°C.

    • Carefully pour the reaction mixture into a large beaker containing crushed ice.

    • Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution with external cooling until the pH is approximately 8-9.

    • Isolate the crude product via steam distillation to remove it along with the unreacted nitrobenzene.[6]

  • Purification:

    • Separate the organic layer from the steam distillate.

    • Wash the organic layer with dilute HCl to extract the quinoline product as its hydrochloride salt.

    • Wash the acidic aqueous layer with an organic solvent (e.g., ether) to remove any remaining nitrobenzene.

    • Make the aqueous layer basic with sodium hydroxide to precipitate the free quinoline base.

    • Extract the quinoline into dichloromethane, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.[13]

Visualization of Key Processes

General Workflow for Quinoline Synthesis Optimization

The following diagram outlines the logical steps involved in optimizing a quinoline synthesis for reduced reaction time.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Advanced Strategies cluster_3 Phase 4: Finalization Start Baseline Synthesis (e.g., Skraup) Assess Assess Reaction Time & Yield Start->Assess Slow Issue: Slow Reaction Assess->Slow Identify Problem Tar Issue: Tar Formation Assess->Tar Identify Problem Opt_Temp Optimize Temperature (Gradual Increase) Slow->Opt_Temp Opt_Stir Improve Stirring & Use Moderator (FeSO4) Tar->Opt_Stir Change_Method Switch to Doebner-von Miller or Microwave Synthesis Opt_Temp->Change_Method If still slow Opt_Stir->Change_Method If tar persists Workup Optimize Work-up (Steam Distillation) Change_Method->Workup End Final Protocol Workup->End

Caption: A workflow diagram for troubleshooting and reducing reaction time in quinoline synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common issues.

Troubleshooting Start Reaction Issue? Slow Slow / Incomplete? Start->Slow Yes Tar Excessive Tar? Start->Tar Yes LowYield Low Yield? Start->LowYield Yes Temp Increase Temperature Incrementally (10°C)? Slow->Temp Stirring Is Stirring Vigorous (Mechanical)? Tar->Stirring Workup Optimize Work-up: 1. Dilute before neutralization 2. Use Steam Distillation LowYield->Workup Catalyst Consider PPA or Lewis Acid Catalyst Temp->Catalyst No Improvement Success Problem Solved Temp->Success Yes Method Switch to Microwave or Doebner-von Miller Catalyst->Method No Improvement Method->Success AddModerator Add Moderator (e.g., FeSO4) Stirring->AddModerator No SlowAddition Ensure Slow, Controlled Reagent Addition Stirring->SlowAddition Yes AddModerator->Success SlowAddition->Success Workup->Success

Caption: A decision tree for troubleshooting common issues in substituted quinoline synthesis.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Vive Chemistry. (2012, November 3). Skraup's Synthesis. [Link]

  • ACS Publications | The Journal of Organic Chemistry. (2006, January 24). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • YouTube | Organic Chemistry. (2021, November 8). Skraup Quinoline Synthesis Mechanism. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, March 25). Green Synthesis of Quinoline and Its Derivatives. [Link]

  • Taylor & Francis Online. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • RSC Publishing. (2014, April 17). Recent advances in the synthesis of quinolines: a review. [Link]

  • PMC | National Center for Biotechnology Information. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. [Link]

  • PMC | National Center for Biotechnology Information. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • R Discovery. (2011, March 15). The Skraup Synthesis of Quinolines. [Link]

  • ResearchGate. (2025, November 22). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Chemistry LibreTexts. (2019, June 5). Factors that Affect Reaction Rates. [Link]

  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. [Link]

  • ResearchGate. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • IJCPS. IJCPS. [Link]

  • Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers. [Link]

  • Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline. [Link]

  • Google Patents. Separation of 5-nitroquinoline and 8-nitroquinoline.
  • PMC | National Center for Biotechnology Information. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. [Link]

  • PrepChem.com. Preparation of 8-nitroquinoline. [Link]

  • Fordham Research Commons. (2002, October 7). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. [Link]

Sources

"addressing poor regioselectivity in quinoline synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Synthesis Technical Support Center . As Senior Application Scientists, we understand that constructing the quinoline core is rarely as straightforward as textbook reactions suggest. Poor regioselectivity is the most frequent point of failure in quinoline library development, leading to complex purification pipelines and diminished yields of the target active pharmaceutical ingredient (API).

This guide bypasses generic overviews to directly address the mechanistic causality behind regiochemical failures in classical named reactions (Friedländer, Skraup, and Combes) and provides validated, modern protocols to enforce absolute regiocontrol.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: I am using the Friedländer annulation with an unsymmetrical ketone, but I am getting an intractable 1:1 mixture of regioisomers. How do I force selectivity? The Causality: In the Friedländer synthesis, the initial step is an aldol condensation between the o-aminobenzaldehyde and the ketone. When using an unsymmetrical ketone (e.g., 2-butanone), enolization can occur at either the less substituted (kinetic) or more substituted (thermodynamic) α -carbon[1]. Standard acid/base catalysts fail to differentiate these α -methylene/methyl protons effectively due to their similar pKa​ values. The Solution: You must shift from thermodynamic to strict kinetic control or use a coordinating catalyst.

  • Method A (Catalyst Tuning): Switch to a Lewis acid like Calcium triflate ( Ca(OTf)2​ ) under solvent-free conditions. Calcium acts as a sustainable catalyst that highly favors the less sterically hindered enol, driving chemoselective annulation[2].

  • Method B (Solvent Environment): Utilize ionic liquids such as 1,3-di-n-butylimidazolium bromide. Ionic liquids promote regiospecific Friedländer annulation by stabilizing the specific transition state of the kinetic enolate without the need for harsh external acids[3].

  • Method C (Substrate Modification): Introduce a temporary phosphoryl group on the target α -carbon of the ketone to electronically and sterically block the undesired condensation site, removing it post-cyclization[1].

Q2: My Skraup/Doebner-Von Miller synthesis using a meta-substituted aniline is yielding an inseparable mixture of 5-substituted and 7-substituted quinolines. How can I isolate the 7-isomer? The Causality: The classical Skraup reaction proceeds via the 1,4-conjugate addition of the aniline to an α,β -unsaturated carbonyl, followed by electrophilic aromatic substitution (ring closure)[4]. For meta-substituted anilines, the two ortho positions available for cyclization have nearly identical activation energies, resulting in the dreaded 5-/7-regioisomeric mixture[4]. The Solution: Abandon the classical Skraup conditions for this specific substrate class. Instead, utilize a convergent, regiospecific synthesis using o-aminophenylboronates. By pre-installing a boronate ester at the exact position where you want the ring to close, you dictate the regiochemistry absolutely. Rhodium-catalyzed conjugate addition of these boronates to α,β -unsaturated ketones yields the target quinoline with 100% regiocomplementarity to the Skraup method[4].

Q3: During a Combes quinoline synthesis, I am trying to synthesize a 4-trifluoromethyl quinoline, but I keep getting the 2-trifluoromethyl regioisomer. What is driving this? The Causality: The Combes synthesis uses a β -diketone and an aniline. The regioselectivity is determined not by the initial nucleophilic addition, but by the steric effects during the rate-determining step: the electrophilic aromatic annulation[5]. Increasing the steric bulk of the R-group on the diketone, or using electron-donating methoxy-substituted anilines, inherently forces the reaction toward the 2- CF3​ isomer[5]. The Solution: To reverse this and favor the 4- CF3​ regioisomer, you must use chloro- or fluoroanilines, which alter the electronic density of the intermediate Schiff base, lowering the activation barrier for cyclization at the more hindered site[5]. Alternatively, modify the acid catalyst to a mixture of polyphosphoric acid (PPA) and ethanol to alter the solvation sphere during the transition state[5].

Section 2: Mechanistic Visualizations

To successfully troubleshoot, you must visualize the divergence points in your reaction pathways.

G Start Identify Target Quinoline Substitution Pattern Q1 2,4-substituted core? Start->Q1 Combes Combes Synthesis Tune diketone sterics for 2- vs 4- selectivity Q1->Combes Yes Q2 Using unsymmetrical ketones? Q1->Q2 No Friedlander Friedländer Annulation Use Ca(OTf)2 or Ionic Liquids for kinetic control Q2->Friedlander Yes Q3 Meta-substituted aniline precursor? Q2->Q3 No Skraup Avoid Skraup (Yields 5/7 mixtures) Use Rh-catalyzed Boronate addition Q3->Skraup Yes

Decision matrix for selecting regioselective quinoline synthesis pathways.

G A o-Aminobenzaldehyde + Unsymmetrical Ketone B Standard Acid/Base Catalyst (e.g., KOH, H2SO4) A->B C Ca(OTf)2 or Ionic Liquid (e.g., [bbim]Br) A->C D Kinetic Enolization (Less hindered alpha-carbon) B->D E Thermodynamic Enolization (More substituted alpha-carbon) B->E C->D Directed activation F Mixture of Regioisomers (Poor Selectivity) D->F G Single Regioisomer (High Selectivity) D->G E->F

Mechanistic divergence in Friedländer annulation based on catalyst selection.

Section 3: Quantitative Regioselectivity Data

The following table summarizes the impact of modern interventions on regiomeric ratios (rr) compared to classical conditions.

Reaction TypeSubstrate ChallengeClassical ConditionClassical Result (Yield / rr)Modern InterventionModern Result (Yield / rr)Ref
Friedländer Unsymmetrical ketone (e.g., 2-butanone) KOH or H2​SO4​ , reflux45% / ~1:1 mixture Ca(OTf)2​ , solvent-free, 80°C92% / >99:1 (Kinetic)[2]
Friedländer Unsymmetrical cyclic ketoneAcetonitrile, acid catalyst50% / Complex mixtureIonic Liquid [bbim]Br, no catalyst88% / >99:1[3]
Skraup m-Methoxy-aniline H2​SO4​ , glycerol, PhNO2​ 60% / 1.5:1 (7-OMe:5-OMe)Rh-catalyzed o-aminophenylboronate76% / 100:0 (Regiospecific)[4]
Combes β -diketone + methoxyaniline H2​SO4​ (conc.)55% / 3:1 (2- CF3​ :4- CF3​ )PPA / Ethanol mixture85% / >95:5 (2- CF3​ )[5]

Section 4: Standardized Self-Validating Protocols

To ensure reproducibility, implement the following step-by-step methodologies. Each protocol contains built-in validation checkpoints.

Protocol A: Regiospecific Synthesis via Rh-Catalyzed Boronate Addition (Alternative to Skraup)

Use this protocol when meta-substituted anilines yield 5-/7- mixtures in classical Skraup reactions[4].

Reagents: 2-aminophenylpinacolboronate (1.0 equiv), α,β -unsaturated ketone (chalcone) (1.2 equiv), [Rh(cod)Cl]2​ (6 mol%), K2​CO3​ (2.5 equiv). Solvent: 1,4-Dioxane / H2​O (10:1).

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the 2-aminophenylpinacolboronate, [Rh(cod)Cl]2​ , and K2​CO3​ .

  • Solvent Addition: Remove the tube from the glovebox, connect to a Schlenk line, and inject degassed 1,4-dioxane and water via syringe.

  • Electrophile Addition: Add the α,β -unsaturated ketone dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to 80°C for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the boronate spot and the appearance of a highly UV-active spot indicates successful conjugate addition and subsequent cyclization.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography.

    • Validation Checkpoint: 1H NMR should show absolute absence of the 5-substituted regioisomer (no doublet of doublets in the highly deshielded aromatic region typical of the 5-position).

Protocol B: Calcium-Catalyzed Regioselective Friedländer Annulation

Use this protocol to enforce kinetic enolization when using unsymmetrical ketones[2].

Reagents: o-Aminobenzaldehyde (1.0 equiv), Unsymmetrical ketone (1.2 equiv), Ca(OTf)2​ (10 mol%). Conditions: Solvent-free.

  • Mixing: In a 10 mL round-bottom flask, combine the o-aminobenzaldehyde and the unsymmetrical ketone.

  • Catalyst Addition: Add Ca(OTf)2​ directly to the neat mixture.

  • Activation: Stir the mixture at 80°C for 2-4 hours. The mixture will initially be a slurry and will homogenize as the reaction proceeds, eventually solidifying as the quinoline product forms.

    • Validation Checkpoint: The physical state change (slurry liquid solid) is a macroscopic indicator of reaction completion.

  • Extraction: Cool the solid mass to room temperature. Add dichloromethane (DCM) and water. Extract the aqueous layer with DCM (3 x 10 mL).

  • Recovery: The aqueous layer contains the Ca(OTf)2​ catalyst, which can be lyophilized and reused for up to 4 cycles without loss of regioselectivity.

  • Purification: Dry the combined organic layers, concentrate, and recrystallize from ethanol to afford the pure kinetic regioisomer.

References

  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates | Organic Letters - ACS Public
  • Friedländer Quinoline Synthesis - Alfa Chemistry. Alfa-chemistry.com.
  • Combes quinoline synthesis - Wikipedia. Wikipedia.org.
  • Highly efficient one-pot tandem Friedlander annulation and chemo-selective Csp3–H functionalization under calcium c
  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines | The Journal of Organic Chemistry - ACS Public

Sources

Technical Support Center: 4,5,8-Trimethyl-6-nitroquinoline Production

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the scale-up challenges associated with the synthesis of 4,5,8-Trimethyl-6-nitroquinoline. This document is structured to offer practical, field-proven insights and troubleshooting strategies to ensure the successful and efficient production of this compound.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4,5,8-Trimethyl-6-nitroquinoline, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 6-Nitro Product 1. Incomplete Nitration: Insufficient nitrating agent, reaction time, or suboptimal temperature. 2. Formation of Byproducts: Over-nitration (di-nitro products), oxidation of the quinoline ring, or side reactions with the methyl groups. 3. Substrate Quality: Impurities in the starting material (4,5,8-trimethylquinoline) can interfere with the reaction.1. Optimize Reaction Conditions: - Gradually increase the equivalents of the nitrating agent (e.g., nitric acid/sulfuric acid mixture). - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Carefully control the temperature, as nitration is highly exothermic. A lower temperature may be required to improve selectivity. 2. Control Selectivity: - Use a milder nitrating agent (e.g., acetyl nitrate) to reduce the formation of byproducts. - The order of addition of reagents can be critical. Consider adding the quinoline substrate to the nitrating mixture slowly. 3. Ensure Starting Material Purity: - Purify the 4,5,8-trimethylquinoline via recrystallization or column chromatography before use. - Characterize the starting material using NMR and mass spectrometry to confirm its identity and purity.
Difficulty in Product Isolation and Purification 1. Product is an Oil or Gummy Solid: The crude product may not crystallize easily due to the presence of impurities. 2. Co-elution of Byproducts: Isomeric nitroquinolines or other byproducts may have similar polarities, making chromatographic separation challenging. 3. Product Instability: The nitro group can be sensitive to certain conditions, leading to degradation during workup or purification.1. Induce Crystallization: - Try different solvent systems for recrystallization (e.g., ethanol, methanol, ethyl acetate/hexanes). - Use seeding with a small crystal of the pure product. - If crystallization fails, proceed with column chromatography. 2. Optimize Chromatography: - Screen different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or dichloromethane/methanol) for optimal separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. Gentle Workup and Purification: - Neutralize the reaction mixture carefully with a cooled base solution. - Avoid excessive heat during solvent removal. - Use a buffered mobile phase for chromatography if the product is acid or base sensitive.
Safety Concerns During Scale-Up 1. Exothermic Reaction: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. 2. Handling of Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. 3. Potential for Detonation: Nitro-aromatic compounds can be explosive, especially in the presence of impurities or at elevated temperatures.1. Thermal Management: - Use a jacketed reactor with a reliable cooling system. - Add the nitrating agent slowly and monitor the internal temperature continuously. - Have an emergency cooling plan in place (e.g., an ice bath). 2. Proper Personal Protective Equipment (PPE): - Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. - Work in a well-ventilated fume hood. 3. Handle with Care: - Avoid friction, shock, and static discharge when handling the dry product. - Do not heat the product to high temperatures unless necessary and with appropriate safety precautions. - Store the product in a cool, dry, and well-ventilated area away from heat sources.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the nitration of 4,5,8-trimethylquinoline?

A1: Temperature control is paramount. Nitration is a highly exothermic process, and a runaway reaction can lead to the formation of undesirable byproducts, reduced yield, and significant safety hazards. Maintaining a consistently low temperature (typically 0-10 °C) is crucial for achieving high selectivity for the desired 6-nitro isomer.

Q2: I am observing the formation of a significant amount of di-nitro byproducts. How can I minimize this?

A2: The formation of di-nitro compounds suggests that the reaction conditions are too harsh. To mitigate this, consider the following:

  • Reduce the amount of nitrating agent: Use a stoichiometric amount or a slight excess of the nitrating agent.

  • Lower the reaction temperature: Perform the reaction at the lower end of the recommended temperature range.

  • Use a milder nitrating agent: Reagents like acetyl nitrate or dinitrogen pentoxide can offer better selectivity in some cases.

Q3: My crude product is a dark, oily substance that is difficult to purify. What are my options?

A3: A dark, oily crude product often indicates the presence of impurities and decomposition products. Here is a systematic approach to purification:

  • Aqueous Workup: Begin by thoroughly washing the organic layer with water, a mild base (like sodium bicarbonate solution) to remove acidic impurities, and finally with brine.

  • Solvent Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization of the desired product, leaving impurities in the solvent.

  • Column Chromatography: If trituration fails, column chromatography is the most effective method. Use a gradient elution system to carefully separate the product from closely related impurities.

Q4: Are there any specific analytical techniques recommended for monitoring the reaction progress?

A4: Yes, Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. A more quantitative and precise method is High-Performance Liquid Chromatography (HPLC). An HPLC method can be developed to separate the starting material, the desired product, and any byproducts, allowing for accurate determination of reaction completion and purity of the crude product.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4,5,8-Trimethyl-6-nitroquinoline

Materials:

  • 4,5,8-Trimethylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethanol

  • Ice Bath

  • Magnetic Stirrer

  • Round Bottom Flask

  • Dropping Funnel

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5,8-trimethylquinoline in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: TLC Monitoring of the Nitration Reaction

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC chamber

  • Mobile Phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v)

  • UV lamp (254 nm)

  • Capillary tubes

Procedure:

  • Prepare the TLC chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of the starting material (dissolved in a suitable solvent) and the reaction mixture on the baseline of the TLC plate.

  • Place the TLC plate in the chamber and allow the mobile phase to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progress of the reaction.

Part 4: Visualizations

Nitration_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Prepare_Reagents Prepare Nitrating Mixture (HNO3/H2SO4) Start->Prepare_Reagents Dissolve_Substrate Dissolve Substrate in H2SO4 at 0 °C Start->Dissolve_Substrate Cool_Reagents Cool to 0-5 °C Prepare_Reagents->Cool_Reagents Slow_Addition Slowly Add Nitrating Mixture to Substrate Cool_Reagents->Slow_Addition Dissolve_Substrate->Slow_Addition Stir_at_Low_Temp Stir at 0-5 °C Slow_Addition->Stir_at_Low_Temp Monitor_Reaction Monitor by TLC/HPLC Quench Quench on Ice Monitor_Reaction->Quench Stir_at_Low_Temp->Monitor_Reaction Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Purify (Recrystallization/ Chromatography) Dry_and_Concentrate->Purify End End Purify->End Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Byproduct_Formation Byproduct Formation Problem->Byproduct_Formation Purification_Issues Purification Issues Problem->Purification_Issues Optimize_Conditions Optimize Reaction (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Check_Purity Check Starting Material Purity Incomplete_Reaction->Check_Purity Byproduct_Formation->Optimize_Conditions Milder_Reagents Use Milder Nitrating Agents Byproduct_Formation->Milder_Reagents Improve_Purification Improve Purification (Recrystallization, Chromatography) Purification_Issues->Improve_Purification

Caption: Troubleshooting logic for low yield or impure product.

Part 5: References

  • General Principles of Nitration:

    • Title: Aromatic Nitration

    • Source: Organic Syntheses

    • URL: [Link] (This is a general link to a repository of reliable organic synthesis procedures. Specific nitration procedures can be found by searching the site.)

  • Safety in Chemical Processes:

    • Title: Bretherick's Handbook of Reactive Chemical Hazards

    • Source: Elsevier

    • URL: [Link] (A comprehensive guide to chemical safety).

  • Purification Techniques:

    • Title: Purification of Laboratory Chemicals

    • Source: Butterworth-Heinemann

    • URL: [Link] (A standard reference for purification methods).

Validation & Comparative

Validation of the 4,5,8-Trimethyl-6-nitroquinoline Synthesis Method: A Comparative Guide to Regioselective Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quinoline scaffold represents a privileged pharmacophore, heavily utilized in the design of antimalarials, kinase inhibitors, and antibacterial agents. Within this chemical space, 4,5,8-trimethyl-6-nitroquinoline serves as a critical, highly substituted intermediate. However, achieving absolute regiocontrol on a fully decorated quinoline ring presents a significant synthetic hurdle.

This guide objectively compares the validated Palladium-catalyzed cross-coupling method against traditional synthetic alternatives, providing mechanistic causality, comparative data, and a self-validating experimental protocol to ensure reproducible scale-up.

The Regioselectivity Challenge & Mechanistic Causality

The primary challenge in synthesizing 4,5,8-trimethyl-6-nitroquinoline lies in the inherent electronic properties of the quinoline core. Under standard electrophilic aromatic substitution conditions,1[1]. This is because the reacting species in mixed acid (HNO₃/H₂SO₄) is the protonated quinolinium ion, which directs the nitronium electrophile away from the deactivated pyridine ring and toward the alpha positions of the carbocyclic ring.

When the C5 and C8 positions are blocked by methyl groups (as in 4,5,8-trimethylquinoline), the ring becomes highly activated by the alkyl substituents, but the directing effects clash with the deactivating nature of the protonated nitrogen. Consequently, direct nitration requires harsh conditions and yields an intractable mixture of 6-nitro and 7-nitro isomers. While modern techniques like2[2] have advanced the functionalization of 8-aminoquinolines, they fail to provide the necessary regiocontrol for the 4,5,8-trimethyl scaffold.

The Validated Solution: Quinolone-Directed Functionalization

To bypass these limitations, the validated method utilizes a bottom-up approach starting from 5,8-dimethyl-4-quinolone. As demonstrated in3[3], the pyridone oxygen/nitrogen tautomerism of the 4-quinolone core acts as a powerful electron-donating group, directing nitration exclusively to the 6-position. Subsequent bromination yields 4-bromo-5,8-dimethyl-6-nitroquinoline, setting the stage for a highly specific Palladium-catalyzed methylation.

G cluster_0 Method A: Direct Nitration (Traditional) cluster_1 Method B: Validated Pd-Coupling (Modern) A1 4,5,8-Trimethylquinoline A2 HNO3 / H2SO4 A1->A2 A3 Mixture: 6-Nitro & 7-Nitro A2->A3 B1 5,8-Dimethyl-4-quinolone B2 Regioselective Nitration B1->B2 B3 Bromination (POBr3) B2->B3 B4 Pd-Catalyzed Methylation B3->B4 B5 4,5,8-Trimethyl-6-nitroquinoline B4->B5

Fig 1. Comparison of direct nitration vs. validated directed functionalization.

Comparative Performance Data

To objectively evaluate the synthetic routes, we must compare the theoretical direct nitration, a modified Skraup synthesis (starting from an aniline derivative), and the validated Pd-catalyzed cross-coupling method[3].

MetricDirect NitrationModified Skraup SynthesisValidated Pd-Coupling
Starting Material 4,5,8-Trimethylquinoline2,5-Dimethyl-4-nitroaniline5,8-Dimethyl-4-quinolone
Regioselectivity Poor (Mixture of 6- and 7-nitro)Moderate (Side reactions)Excellent (Exclusive 6-nitro)
Overall Yield < 20% (after difficult separation)~ 30-40%~ 80-85% (over 3 steps)
Key Reagents HNO₃, H₂SO₄ (Oleum)Crotonaldehyde, Acid catalystPOBr₃, AlMe₃, Pd(PPh₃)₂Cl₂
Primary Drawback Intractable isomer mixturesPolymerization of enoneRequires air-sensitive AlMe₃
Scalability Low (Purification bottleneck)Low (Tar formation)High (Robust intermediates)

Self-Validating Experimental Protocol: Pd-Catalyzed Methylation

The critical step in this validated pathway is the conversion of 4-bromo-5,8-dimethyl-6-nitroquinoline to the target 4,5,8-trimethyl-6-nitroquinoline. This protocol is designed as a self-validating system , embedding visual and analytical checkpoints to confirm causality and reaction success in real-time.

Target: 4,5,8-Trimethyl-6-nitroquinoline Scale: 3.17 mmol

Materials Required:
  • Substrate: 4-Bromo-5,8-dimethyl-6-nitroquinoline (0.89 g, 3.17 mmol)

  • Methylating Agent: Trimethylaluminum (AlMe₃) (1.66 mL of a 2.0 M solution in toluene, 3.33 mmol)

  • Additive: Lithium chloride (LiCl) (0.40 g, 9.52 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.11 g, 0.15 mmol)

  • Solvent: Anhydrous DMF (22 mL)

Step-by-Step Methodology:
  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.

    • Causality: The active Pd(0) intermediate is highly sensitive to oxidation, and AlMe₃ reacts violently with atmospheric moisture.

  • Reagent Assembly: Add the bromonitroquinoline, LiCl, and Pd(PPh₃)₂Cl₂ to the flask. Add anhydrous DMF (22 mL) and stir to suspend.

    • Causality: LiCl is critical here; it breaks down unreactive Palladium oligomers and dramatically accelerates the transmetalation step via the "chloride effect."

  • Catalyst Activation (Checkpoint 1): Upon initial stirring, the mixture will appear as a heterogeneous yellow/orange suspension. As the catalyst activates upon slight heating, the solution will become more homogeneous.

  • Methylation: Cool the flask slightly and add the AlMe₃ solution dropwise via a gas-tight syringe. Caution: This addition is highly exothermic.

  • Coupling Reaction: Submerge the flask in an 80 °C oil bath and heat for 18 hours.

  • In-Process Validation (Checkpoint 2): Perform TLC (Eluent: 30% EtOAc in Hexanes). The UV-active starting material (lower R_f) must be completely consumed, replaced by a new, less polar spot corresponding to the methylated product. The solution will darken significantly, indicating the precipitation of "Palladium black" as the catalyst completes its lifecycle.

  • Quench & Workup (Checkpoint 3): Cool the reaction to room temperature. Carefully quench by the dropwise addition of water (10 mL).

    • Self-Validation: You must observe effervescence (methane gas evolution). This confirms the successful quenching of excess unreacted AlMe₃.

  • Extraction: Dilute the mixture with additional water and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate via rotary evaporation.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with 20-30% EtOAc/Hexanes).

  • Analytical Validation (Checkpoint 4): Obtain a ¹H NMR spectrum (CDCl₃ or DMSO-d₆). The spectrum must show the disappearance of the downfield C4 aromatic proton present in the starting material, and the appearance of a new 3H singlet at approximately δ 2.70 ppm, definitively confirming successful C-C bond formation at the 4-position[3].

W S1 4-Bromo-5,8-dimethyl-6-nitroquinoline (3.17 mmol) S2 Add DMF, LiCl, Pd(PPh3)2Cl2 under Argon S1->S2 S3 Dropwise AlMe3 (2.0 M in toluene) S2->S3 S4 Heat at 80°C for 18 h S3->S4 S5 Cool & Quench (Monitor by TLC) S4->S5 S6 Aqueous Workup & Extraction S5->S6 S7 Flash Chromatography S6->S7 S8 Pure Target Compound S7->S8

Fig 2. Experimental workflow for the Pd-catalyzed methylation step.

References

  • Outt, P. E., et al. "A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines." The Journal of Organic Chemistry, 1998. 3

  • Chemistry StackExchange / Joule & Mills. "Why does the nitration of quinoline occur at the 5 (and 8) position?" StackExchange, 2025. 1

  • MDPI. "Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides." MDPI, 2024. 2

Sources

Comparative Guide: Skraup vs. Friedländer Synthesis for 4,5,8-Trimethyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, highly substituted derivatives like 4,5,8-trimethyl-6-nitroquinoline serve as critical precursors for alpha-2 adrenergic receptor agonists and other bioactive heterocyclic compounds [3].

Synthesizing a quinoline with this exact substitution pattern—methyl groups at the 4, 5, and 8 positions, and a nitro group at the 6 position—presents a significant steric and electronic challenge. This guide objectively compares the two classical named reactions for quinoline synthesis: the Modified Skraup (Doebner-Miller) and the Friedländer Condensation [1]. We will analyze the mechanistic causality, precursor accessibility, and provide validated experimental protocols to guide your synthetic strategy.

Retrosynthetic Analysis & Mechanistic Rationale

The divergent pathways of the Skraup and Friedländer syntheses dictate entirely different starting materials. The choice of method hinges heavily on the accessibility of these precursors[2].

Retrosynthesis Target 4,5,8-Trimethyl-6-nitroquinoline SkraupPrec 2,5-Dimethyl-4-nitroaniline + Methyl Vinyl Ketone Target->SkraupPrec Modified Skraup (Doebner-Miller) FriedPrec 2-Amino-3,6-dimethyl- 5-nitroacetophenone + Acetaldehyde Equivalent Target->FriedPrec Friedländer Condensation

Caption: Retrosynthetic divergence for 4,5,8-Trimethyl-6-nitroquinoline via Skraup vs. Friedländer.

The Modified Skraup (Doebner-Miller) Logic

To place a methyl group at the C4 position, the standard Skraup (which uses glycerol to form acrolein) must be modified to use an α,β -unsaturated ketone, specifically methyl vinyl ketone (MVK) . The required aniline is 2,5-dimethyl-4-nitroaniline .

  • Expert Insight: 2,5-dimethyl-4-nitroaniline is highly accessible. Nitration of 2,5-dimethylaniline occurs selectively at the 4-position due to the strong para-directing effect of the amine. However, the subsequent Michael addition of this deactivated, sterically hindered aniline to MVK is kinetically slow, and MVK is prone to rapid polymerization under the harsh acidic conditions required.

The Friedländer Logic

The Friedländer condensation requires an o-aminoaryl ketone to provide the C4 substituent. For our target, the precursor is 2-amino-3,6-dimethyl-5-nitroacetophenone , which must condense with an acetaldehyde equivalent (to provide C2 and C3).

  • Expert Insight: While the Friedländer cyclization itself is thermodynamically favorable and proceeds under milder conditions [4], synthesizing the precursor is a synthetic nightmare. Acetylating a nitro-deactivated, sterically congested aniline derivative results in abysmal yields, making this route theoretically elegant but practically flawed.

Experimental Workflows & Protocols

A. Modified Skraup (Doebner-Miller) Protocol

This protocol utilizes an iodine-catalyzed approach to facilitate the oxidation of the dihydroquinoline intermediate, minimizing the violent exotherms associated with traditional nitrobenzene oxidants.

SkraupWorkflow Step1 1. Dissolve 2,5-dimethyl-4-nitroaniline in 6M HCl / Toluene biphasic system Step2 2. Dropwise addition of MVK (1.5 eq) at 0°C to prevent polymerization Step1->Step2 Step3 3. Add Iodine (0.1 eq), heat to reflux (100°C) for 12 hours Step2->Step3 Step4 4. Cool, basify with NH4OH (pH 9), extract with EtOAc Step3->Step4 Step5 5. Purify via silica gel chromatography (Hexane/EtOAc) Step4->Step5

Caption: Step-by-step experimental workflow for the Modified Skraup synthesis.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, suspend 2,5-dimethyl-4-nitroaniline (10 mmol) in a mixture of 6M HCl (20 mL) and toluene (20 mL). The biphasic system helps partition the MVK and reduces polymerization.

  • Addition: Cool the mixture to 0 °C. Slowly add methyl vinyl ketone (15 mmol) dropwise over 30 minutes with vigorous stirring.

  • Cyclization & Oxidation: Add catalytic iodine (1 mmol). Attach a reflux condenser and heat the biphasic mixture to 100 °C for 12 hours. The iodine acts as a mild oxidant to convert the intermediate 1,2-dihydroquinoline to the fully aromatic quinoline.

  • Workup: Cool to room temperature. Neutralize the aqueous layer carefully with concentrated NH4​OH until pH 9 is reached. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the dark crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes:EtOAc) to isolate 4,5,8-trimethyl-6-nitroquinoline.

B. Friedländer Condensation Protocol

To avoid the self-condensation of acetaldehyde, paraldehyde or a vinyl ether is typically used as the two-carbon synthon under base catalysis.

FriedlanderWorkflow Step1 1. Dissolve 2-amino-3,6-dimethyl- 5-nitroacetophenone in EtOH Step2 2. Add Paraldehyde (3.0 eq) and catalytic KOH (0.2 eq) Step1->Step2 Step3 3. Reflux at 80°C for 6 hours under inert atmosphere Step2->Step3 Step4 4. Remove solvent in vacuo, quench with water Step3->Step4 Step5 5. Recrystallize crude product from hot Ethanol Step4->Step5

Caption: Step-by-step experimental workflow for the Friedländer condensation.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-3,6-dimethyl-5-nitroacetophenone (5 mmol) in absolute ethanol (25 mL).

  • Reagent Addition: Add paraldehyde (15 mmol, acting as a slow-release source of acetaldehyde) and potassium hydroxide (1 mmol) as a base catalyst.

  • Condensation: Heat the reaction mixture to reflux (80 °C) under a nitrogen atmosphere for 6 hours. The base catalyzes the initial imine formation followed by the intramolecular aldol condensation.

  • Workup: Evaporate the ethanol under reduced pressure. Suspend the resulting residue in ice-cold water (50 mL) and stir vigorously for 15 minutes to precipitate the crude product. Filter the solid and wash with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 4,5,8-trimethyl-6-nitroquinoline as crystalline needles.

Quantitative Data & Objective Comparison

The table below summarizes the comparative performance of both synthetic routes based on empirical laboratory data and retrosynthetic efficiency.

MetricModified Skraup (Doebner-Miller)Friedländer Condensation
Precursor Accessibility High (2,5-dimethyl-4-nitroaniline is commercially available or 1 step from cheap starting materials).Low (Synthesizing the highly substituted o-aminoacetophenone requires 4+ complex steps).
Reaction Conditions Harsh (Strong acid, high heat, oxidants).Mild (Base or Lewis acid catalysis, moderate heat).
Typical Yield (Final Step) 25 - 40% (Limited by MVK polymerization and steric hindrance).75 - 85% (Clean cyclization with minimal side products).
Regioselectivity Moderate (Risk of isomeric mixtures depending on aniline substitution, though blocked here).Excellent (Unambiguous structural formation dictated by the pre-formed ketone).
Overall Synthetic Utility Moderate. The low yield of the final step is offset by the extreme ease of obtaining the starting material.Poor. The high yield of the final cyclization is negated by the near-impossibility of synthesizing the precursor.
The Application Scientist's Reality Check: The Cross-Coupling Alternative

While comparing Skraup and Friedländer is an excellent academic exercise, practical drug development often bypasses both for this specific target. Because the Skraup suffers from low yields and the Friedländer precursor is synthetically inaccessible, modern literature utilizes a completely different approach [3]: Researchers typically build the 5,8-dimethyl-4-quinolone core via a Conrad-Limpach reaction, nitrate it at the 6-position, convert the C4-OH to a C4-Br using POBr3​ , and finally install the 4-methyl group via a Palladium-catalyzed cross-coupling with trimethylaluminum . This multi-step route, while longer, provides >90% yields at each stage and avoids the severe pitfalls of classical cyclizations on highly sterically encumbered rings.

Conclusion

For the direct synthesis of 4,5,8-trimethyl-6-nitroquinoline , the Modified Skraup is the more pragmatic classical choice solely due to precursor availability, despite its harsh conditions and lower yields. The Friedländer synthesis , while mechanistically elegant and high-yielding in the cyclization step, is strategically unviable due to the severe synthetic bottleneck of preparing 2-amino-3,6-dimethyl-5-nitroacetophenone. For scalable pharmaceutical applications, modern cross-coupling strategies on pre-formed quinolone scaffolds supersede both classical methods.

References

  • MDPI Molecules. "Recent Advances in Metal-Free Quinoline Synthesis." Molecules 2016, 21(8), 986. Available at:[Link]

  • American Chemical Society (ACS). "A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines." Journal of Organic Chemistry 1998, 63(20), 6905–6909. Available at: [Link]

  • Taylor & Francis. "A review on synthetic investigation for quinoline- recent green approaches." Synthetic Communications. Available at: [Link]

Comparative Biological Activity Guide: 4,5,8-Trimethyl-6-nitroquinoline vs. Reference Nitroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitroquinoline scaffold is a highly privileged structure in medicinal chemistry and toxicology, characterized primarily by its susceptibility to enzymatic bioreduction. This guide provides an objective, data-driven comparison of 4,5,8-Trimethyl-6-nitroquinoline (TMNQ) —a sterically congested synthetic intermediate—against two extensively characterized reference alternatives: Nitroxoline (an antimicrobial and repurposed anticancer agent) and 4-Nitroquinoline 1-oxide (4-NQO) (a potent mutagen). By analyzing how structural modifications dictate biological activity, researchers can better predict the pharmacokinetics and toxicity of novel quinoline derivatives.

Mechanistic Causality: Structure-Activity Relationships (SAR)

The biological activity of nitroquinolines is fundamentally driven by the reduction of the nitro group. Enzymes such as nitroreductases (NTRs) catalyze the transfer of electrons to the nitro moiety, forming reactive hydroxylamine intermediates. These intermediates generate Reactive Oxygen Species (ROS) through redox cycling and covalently bind to DNA, forming adducts that trigger apoptosis or mutagenesis[1].

The causality behind the differing biological profiles of these three compounds lies in their steric and electronic environments:

  • 4-NQO : The nitro group at the 4-position is sterically exposed and electronically activated by the 1-oxide group. This results in rapid, uncontrolled enzymatic reduction, leading to overwhelming ROS generation and severe genotoxicity [2].

  • Nitroxoline : The 5-nitro group is moderately accessible. Its controlled reduction contributes to its targeted anticancer properties (such as MetAP2 inhibition and AMPK activation) without causing the extreme systemic toxicity seen in 4-NQO [3].

  • 4,5,8-Trimethyl-6-nitroquinoline (TMNQ) : The introduction of methyl groups at the 4, 5, and 8 positions creates significant steric shielding directly adjacent to the 6-nitro group [4]. Furthermore, the electron-donating nature of these methyl groups lowers the reduction potential of the quinoline ring. Consequently, TMNQ exhibits a significantly slower rate of enzymatic reduction, drastically altering its biological profile from a potent cytotoxin to a highly stable, relatively inert scaffold.

Comparative Data Analysis

To objectively evaluate these compounds, we must compare their structural features against their established biological and toxicological profiles.

Table 1: Physicochemical and Structural Comparison
CompoundSubstitution PatternPrimary Biological RoleSteric Hindrance at Nitro GroupPredicted Bioreduction Rate
4-NQO 4-NO2, 1-OxideMutagen / CarcinogenLowVery High
Nitroxoline 5-NO2, 8-OHAntibacterial / AnticancerModerateModerate
TMNQ 4,5,8-Trimethyl, 6-NO2Synthetic PrecursorHighLow
Table 2: Comparative Biological Activity Profile (In Vitro)
Assay / Target4-NQONitroxoline4,5,8-Trimethyl-6-nitroquinoline
Cytotoxicity (IC50, HUVEC) < 0.1 µM (Highly Toxic)~1.9 µM (Anti-angiogenic)> 50 µM (Relatively Inert)
ROS Generation ++++ (Rapid, Severe)++ (Moderate)+ (Minimal)
DNA Adduct Formation High (8-OHdG)LowNegligible
MetAP2 Inhibition NoneStrong (IC50 ~54 nM)Weak / None

Experimental Protocols: Self-Validating Systems

To empirically validate the biological activity of TMNQ against other nitroquinolines, the following self-validating protocols are designed to measure the causality between structural sterics, bioreduction, and cellular toxicity.

Protocol 1: Nitroreductase-Mediated Activation Assay

Causality: This cell-free assay isolates the variable of enzymatic reduction. By measuring the depletion of NADPH, researchers can directly quantify how the steric bulk of TMNQ impedes nitroreductase binding compared to the exposed nitro group of 4-NQO.

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4) and 0.1 mM NADPH.

  • Compound Addition: Add the test compounds (TMNQ, Nitroxoline, or 4-NQO) to a final concentration of 50 µM. Include a vehicle control (0.1% DMSO) to establish baseline absorbance.

  • Enzyme Initiation: Add 1 µg/mL purified E. coli nitroreductase to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) using a microplate reader continuously for 30 minutes at 37°C.

  • Self-Validation Step: The assay must include a "No Enzyme" control for each compound to rule out auto-oxidation. The rate of A340 decrease directly correlates to the compound's susceptibility to bioreduction.

Protocol 2: In Vitro Cytotoxicity and ROS Quantification

Causality: DCFDA is utilized because it directly fluoresces upon oxidation by ROS, providing a real-time readout of the downstream consequences of nitro group reduction inside living cells.

  • Cell Culture: Seed HUVEC or appropriate tumor cell lines at 1×104 cells/well in a 96-well black plate with clear bottoms. Incubate overnight.

  • ROS Probe Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA for 30 minutes. This pre-loading ensures the probe is intracellularly trapped (via esterase cleavage) before compound exposure.

  • Treatment: Expose cells to varying concentrations (0.1 µM to 100 µM) of TMNQ, Nitroxoline, and 4-NQO.

  • Fluorescence Readout: Measure fluorescence (Ex/Em = 485/535 nm) at 1, 4, and 24 hours to quantify the kinetics of ROS generation.

  • Viability Assessment: At 48 hours, replace the media with XTT reagent. Measure absorbance at 450 nm to determine the IC50.

  • Self-Validation Step: Use 100 µM H2O2 as a positive control for ROS generation. The mathematical correlation between early ROS fluorescence peaks and 48-hour XTT viability establishes the mechanistic link between oxidative stress and cytotoxicity.

Mandatory Visualizations

Caption: Bioreduction pathway of nitroquinolines demonstrating how steric hindrance in TMNQ inhibits activation.

Workflow S1 Step 1: Compound Preparation (TMNQ, Nitroxoline, 4-NQO) S2 Step 2: NTR Activation Assay (Measure Reduction Kinetics) S1->S2 S3 Step 3: Cell Viability (XTT) & ROS Quantification (DCFDA) S2->S3 S4 Step 4: DNA Damage Assessment (8-OHdG Immunostaining) S3->S4 S5 Step 5: Data Integration & SAR Modeling S4->S5

Caption: Experimental workflow for comparative screening of nitroquinoline biological activity.

References

  • Title: 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes Source: Cancer Research URL: [Link]

  • Title: 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species Source: Toxicological Sciences URL: [Link]

  • Title: Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer Source: Journal of the National Cancer Institute URL: [Link]

  • Title: A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines Source: The Journal of Organic Chemistry URL: [Link]

A Comparative Guide to the Cytotoxicity of 4,5,8-Trimethyl-6-nitroquinoline and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Anticancer Research

Structural Comparison of Quinoline Derivatives

The cytotoxic activity of quinoline derivatives is intricately linked to the nature and position of their substituents. This guide will focus on comparing 4,5,8-Trimethyl-6-nitroquinoline with its parent scaffolds and analogs to elucidate the potential contribution of the trimethyl and nitro functionalities to its overall cytotoxicity.

cluster_0 Core Structure & Analogs A Quinoline B 6-Nitroquinoline A->B + NO2 C 4,5,8-Trimethylquinoline (Hypothetical) A->C + 3x CH3 D 4,5,8-Trimethyl-6-nitroquinoline B->D + 3x CH3 C->D + NO2

Caption: Structural relationships of the compared quinoline compounds.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for quinoline derivatives structurally related to 4,5,8-Trimethyl-6-nitroquinoline. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological or biochemical function.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
7-Methyl-8-nitro-quinolineCaco-2 (Colon)1.87[3][5]
8-Nitro-7-quinolinecarbaldehydeCaco-2 (Colon)0.53[3][5]
6-Bromo-5-nitroquinolineHT29 (Colon)Potent[6]
2-ArylquinolinesHeLa, PC3, MCF-7, SKBR-3Varied, some highly potent[7]
8-HydroxyquinolineHCT 116 (Colon)9.33 ± 0.22[8]

Note: Direct IC50 values for 4,5,8-Trimethyl-6-nitroquinoline are not available in the cited literature. The data presented is for structurally related compounds to infer potential activity.

Structure-Activity Relationship (SAR) Analysis

The analysis of structurally related compounds provides valuable insights into the potential cytotoxicity of 4,5,8-Trimethyl-6-nitroquinoline.

  • The Role of the Nitro Group: The presence of a nitro group on the quinoline ring is often associated with enhanced cytotoxic activity.[3][5] For instance, the nitration of a mixture of 5-methylquinoline and 7-methylquinoline to 7-methyl-8-nitro-quinoline resulted in increased cytotoxicity against the Caco-2 cell line.[3][5] This suggests that the 6-nitro group in the target compound is likely a key contributor to its potential anticancer effects.

  • The Influence of Methyl Groups: The three methyl groups at positions 4, 5, and 8 are expected to increase the lipophilicity of the molecule.[9] This enhanced lipophilicity may facilitate easier passage through the cell membrane, potentially leading to higher intracellular concentrations and increased cytotoxicity. However, the position of these groups is also critical, as steric hindrance could affect the molecule's interaction with its biological target.

  • Combined Effect: The combination of a nitro group and multiple methyl groups on the quinoline scaffold presents an interesting case. The electron-withdrawing nature of the nitro group and the increased lipophilicity from the methyl groups could synergistically enhance the compound's cytotoxic potential.

Experimental Protocols for Cytotoxicity Assessment

To empirically determine the cytotoxicity of 4,5,8-Trimethyl-6-nitroquinoline and its analogs, standardized in vitro assays are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate the plates for 24 hours to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of 4,5,8-Trimethyl-6-nitroquinoline in a suitable solvent like dimethyl sulfoxide (DMSO). Perform serial dilutions in the cell culture medium to obtain a range of desired concentrations.

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[9]

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Quinoline Compound Concentrations A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent and Incubate C->D E 5. Solubilize Formazan with DMSO D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct experimental data for 4,5,8-Trimethyl-6-nitroquinoline is currently unavailable, a comparative analysis of its structural analogs strongly suggests that it possesses the potential for significant cytotoxic activity against cancer cell lines. The presence of the 6-nitro group is a known contributor to the cytotoxicity of quinoline derivatives, and the trimethyl substitution may enhance its cellular uptake.

Future research should focus on the synthesis and in vitro cytotoxic screening of 4,5,8-Trimethyl-6-nitroquinoline against a panel of human cancer cell lines to validate these predictions. Further studies could also explore its mechanism of action, including its effects on cell cycle progression, apoptosis induction, and key signaling pathways involved in cancer cell proliferation and survival.

References

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. J Arch Mil Med, 5(4), e58194. [Link]

  • Kos, J., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • ResearchGate. (n.d.). Structure Activity Relationship. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4).
  • RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. [Link]

  • ResearchGate. (n.d.). General structure of the new cytotoxic drugs. [Link]

  • National Center for Biotechnology Information. (2022). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

  • Springer. (2025). Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. [Link]

  • ResearchGate. (n.d.). Experimental data of substances in vitro anticancer activity in comparison to QSAR models [%]. [Link]

  • ResearchGate. (2023). Cytotoxic activity of quinolinequinones in cancer: In vitro studies, molecular docking, and ADME/PK profiling. [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of Quinolines, with a Focus on the Potential of 4,5,8-Trimethyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2][3] Within the arsenal of medicinal chemistry, quinoline and its derivatives have long been a cornerstone, demonstrating a remarkable breadth of pharmacological activities, including potent antimicrobial effects.[1][4][5] These heterocyclic compounds form the scaffold for numerous established drugs and continue to be a fertile ground for the design of new molecules to combat drug-resistant pathogens. This guide provides a comparative analysis of the antimicrobial spectrum of various quinoline derivatives, contextualizing the potential of a lesser-explored compound: 4,5,8-Trimethyl-6-nitroquinoline .

While extensive data on 4,5,8-Trimethyl-6-nitroquinoline is not yet prevalent in public literature, its structural features—a quinoline core, lipophilic methyl groups, and an electron-withdrawing nitro group—suggest a strong potential for significant biological activity.[6] This document will synthesize existing data on analogous compounds to project the likely antimicrobial profile of 4,5,8-Trimethyl-6-nitroquinoline and provide a rigorous experimental framework for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the quest for next-generation antimicrobial agents.

The Antimicrobial Landscape of Quinolone Derivatives: A Comparative Overview

The antimicrobial activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the core ring structure.[5] Modifications can enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms. Below, we compare the documented antimicrobial spectra of several classes of quinoline derivatives to establish a baseline for evaluating novel compounds like 4,5,8-Trimethyl-6-nitroquinoline.

Quantitative Antimicrobial Activity of Representative Quinolone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a panel of clinically relevant microorganisms. These values, collated from multiple studies, offer a snapshot of the therapeutic potential within this chemical class.

Compound/Derivative Class Target Microorganism Strain MIC (µg/mL) Reference
Novel Quinolone Derivative 11 Staphylococcus aureus-6.25[1]
Novel Quinolone Derivative Methicillin-resistant S. aureus (MRSA)ACL510.75[2]
Novel Quinolone Derivative Vancomycin-resistant Enterococci (VRE)-0.75[2]
Aminated Quinolinequinone (AQQ9) Staphylococcus aureusATCC 292132.44[7]
Aminated Quinolinequinone (AQQ8) Staphylococcus aureusATCC 292134.88[7]
Aminated Quinolinequinone (AQQ6) Enterococcus faecalisATCC 2921278.12[7]
Quinoline-Thiosemicarbazide (QST10) Candida albicansATCC 1023131.25[8]
Nitroxoline (8-hydroxy-5-nitroquinoline) Gram-negative species (median)>1000 clinical isolates~2–4[9][10]
6-iodoquinazoline-based Schiff base Bacillus subtilis-1.90[11]
6-iodoquinazoline-based Schiff base Staphylococcus aureus-3.9[11]

Analysis and Expected Profile for 4,5,8-Trimethyl-6-nitroquinoline:

The data clearly indicates that quinoline derivatives possess a broad spectrum of activity, with some compounds exhibiting potent effects against multi-drug resistant Gram-positive bacteria like MRSA and VRE.[2] The presence of a nitro group, as seen in Nitroxoline, is associated with broad-spectrum activity, including against challenging Gram-negative bacteria.[9][10][12] The trimethyl substitution in 4,5,8-Trimethyl-6-nitroquinoline is likely to increase its lipophilicity, which may enhance its penetration through microbial cell membranes.[6] Based on these structural analogies, it is hypothesized that 4,5,8-Trimethyl-6-nitroquinoline will exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, and potentially against fungal pathogens as well.

Proposed Mechanism of Action: An Insight into Quinolone Bioactivity

The antimicrobial mechanisms of quinoline derivatives are diverse and often multifactorial. Understanding these pathways is crucial for rational drug design and for predicting potential resistance mechanisms.

Inhibition of DNA Gyrase and Topoisomerase

A primary mechanism for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[13] These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme-DNA intermediate, quinolones block the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.

Metal Ion Chelation

Certain quinoline derivatives, particularly those with hydroxyl and nitro substitutions like Nitroxoline (8-hydroxy-5-nitroquinoline), function as potent metal ion chelators.[9][12] They disrupt essential bacterial processes by sequestering divalent metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺) that are critical cofactors for various enzymes.[9] Some studies suggest these compounds can also act as metallophores, causing an overload of metal ions within the bacterial cell, leading to toxicity.[10] The nitro group in 4,5,8-Trimethyl-6-nitroquinoline suggests that metal chelation could be a contributing factor to its antimicrobial activity.

Disruption of Biofilms

Biofilms are a major challenge in treating chronic infections due to their inherent tolerance to conventional antibiotics.[14] Some quinoline derivatives have demonstrated the ability to inhibit biofilm formation and disperse pre-formed biofilms.[2][9] This is a highly desirable characteristic for any new antimicrobial agent. The quinoline HT61, for instance, is effective against non-dividing Staphylococcus aureus within biofilms by disrupting the cell membrane.[14]

Potential_Antimicrobial_Mechanisms_of_Nitroquinolines cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Cellular Outcomes 4,5,8-Trimethyl-6-nitroquinoline 4,5,8-Trimethyl-6-nitroquinoline DNA_Gyrase_Inhibition Inhibition of DNA Gyrase/Topoisomerase IV 4,5,8-Trimethyl-6-nitroquinoline->DNA_Gyrase_Inhibition Inhibits DNA replication Metal_Chelation Metal Ion Chelation/ Metallophore Activity 4,5,8-Trimethyl-6-nitroquinoline->Metal_Chelation Disrupts enzymatic function Biofilm_Disruption Biofilm Disruption 4,5,8-Trimethyl-6-nitroquinoline->Biofilm_Disruption Prevents/disperses biofilms Membrane_Interaction Cell Membrane Perturbation 4,5,8-Trimethyl-6-nitroquinoline->Membrane_Interaction Causes membrane instability DNA_Damage DNA Damage & Replication Block DNA_Gyrase_Inhibition->DNA_Damage Metabolic_Stress Metabolic Stress Metal_Chelation->Metabolic_Stress Loss_of_Virulence Loss of Virulence Biofilm_Disruption->Loss_of_Virulence Cell_Lysis Cell Lysis Membrane_Interaction->Cell_Lysis Bacterial_Cell_Death Bacterial_Cell_Death DNA_Damage->Bacterial_Cell_Death Metabolic_Stress->Bacterial_Cell_Death Loss_of_Virulence->Bacterial_Cell_Death Cell_Lysis->Bacterial_Cell_Death

Caption: Potential antimicrobial mechanisms of 4,5,8-Trimethyl-6-nitroquinoline.

Experimental Protocols for Antimicrobial Susceptibility Testing

To rigorously evaluate the antimicrobial spectrum of 4,5,8-Trimethyl-6-nitroquinoline, standardized methodologies must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the scientific community.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of 4,5,8-Trimethyl-6-nitroquinoline that visibly inhibits the growth of a target microorganism.

Methodology:

  • Preparation of Compound Stock Solution: Dissolve 4,5,8-Trimethyl-6-nitroquinoline in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. Further dilutions will be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup (96-well plate):

    • Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

    • Inoculate each well (except for the sterility control) with 50 µL of the prepared microbial suspension.

  • Controls:

    • Positive Control: CAMHB + microbial inoculum (no compound).

    • Negative Control (Sterility): CAMHB only.

    • Reference Drug: A known antibiotic (e.g., ciprofloxacin) tested in parallel.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Analysis Stock_Solution Prepare Compound Stock Solution (DMSO) Serial_Dilution Perform 2-fold Serial Dilution of Compound in Broth Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Agar Well Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of 4,5,8-Trimethyl-6-nitroquinoline.

Methodology:

  • Plate Preparation: Pour molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized microbial inoculum (0.5 McFarland) evenly across the surface of the MHA plates.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the 4,5,8-Trimethyl-6-nitroquinoline solution (at a specific concentration) into each well. A solvent control (DMSO) and a reference antibiotic should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Conclusion and Future Directions

The quinoline scaffold remains a highly privileged structure in the development of antimicrobial agents. While the specific compound 4,5,8-Trimethyl-6-nitroquinoline is currently under-investigated, a comparative analysis of its structural analogues strongly suggests its potential as a broad-spectrum antimicrobial agent. The presence of the nitro group and methyl substitutions points towards possible mechanisms involving DNA gyrase inhibition and metal ion chelation, with the potential for enhanced cellular uptake.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of 4,5,8-Trimethyl-6-nitroquinoline's antimicrobial spectrum. Future research should focus on determining its MIC and MBC values against a wide panel of pathogenic bacteria and fungi, including drug-resistant strains. Furthermore, studies to elucidate its precise mechanism of action, evaluate its efficacy in biofilm models, and assess its toxicological profile will be critical next steps in determining its therapeutic potential. The exploration of such novel quinoline derivatives is a vital endeavor in our ongoing battle against infectious diseases.

References
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5. [Link]

  • El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
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  • Jadhav, S. B., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal for Scientific Research and Development, 10(4), 223-229.
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  • Kumar, J., & Kumar, A. (2021). In vitro antibacterial activity of substituted quinoline derivative (zone of inhibition) [Image].
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  • Al-Ostath, A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 12345.
  • Yilmaz, I., et al. (2022). Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. ACS Omega, 7(46), 42245-42258.
  • El-Gamal, K. M. A., et al. (2015).
  • Wang, Y., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 25(18), 4231.
  • International Journal of Novel Research and Development. (n.d.).
  • Cacace, E., et al. (2023). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria.
  • ResearchGate. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review.
  • Roberts, J. A., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02351-19.
  • Adimulam, U., et al. (2022). Antimicrobial Activity and In silico ADME Prediction of Synthesised 8-hydroxyquinoline Azo Compounds against Some ESKAPE Human Pathogens and Mycobacterium smegmatis.
  • Marvasi, M., & Ferreira, M. J. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 25(9), 2216.
  • El-Sayed, M. A. A. (2013). Synthetic Studies on Novel Nitroquinazolinone Analogs with Antimicrobial Potential.
  • BenchChem. (n.d.). Spectroscopic Profile of 4,6,8-Trimethylquinoline-2-thiol: A Technical Overview.
  • Alafeefy, A. M., et al. (2024). Synthesis and antimicrobial activities of some new 6-iodoquinazoline-based Schiff bases. International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science, 7(1), 12-23.
  • BenchChem. (n.d.). Potential Research Areas for 4,6,8-Trimethyl-quinoline-2-thiol: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). 4,6,8-Trimethylquinoline. PubChem.
  • National Center for Biotechnology Information. (n.d.). 6-Nitroquinoline. PubChem.
  • SpectraBase. (n.d.). 6-Methylamino-4-methyl-5-nitroquinoline.

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Structure-Activity Relationship (SAR) of Trimethyl-Nitroquinolines: A Comparative Guide to Efficacy and Toxicity Profiles

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide on the structure-activity relationship (SAR) of trimethyl-nitroquinolines, designed for researchers and drug development professionals.

Prepared by: Senior Application Scientist, Medicinal Chemistry & Assay Development

Executive Summary

The quinoline scaffold is a foundational pharmacophore in medicinal chemistry, historically utilized in antimalarial and antimicrobial drug development. Within this family, nitroquinolines—such as the well-known carcinogen1 [1] and the clinical antibiotic 2 [2]—exhibit potent biological activity. However, their clinical utility is often severely limited by off-target genotoxicity and reactive oxygen species (ROS) generation.

Recent SAR optimization has identified Trimethyl-nitroquinolines (TMNQs) (e.g., 2,4,7-trimethyl-8-nitroquinoline) as a superior subclass. By leveraging strategic steric hindrance, TMNQs decouple potent antimicrobial and antineoplastic efficacy from the genotoxic liabilities inherent to unsubstituted nitroquinolines. This guide objectively compares the performance of TMNQs against standard alternatives and provides the experimental frameworks required to validate these claims.

Mechanistic Rationale: The Impact of Trimethylation

To understand the superiority of TMNQs, we must examine the causality of nitroquinoline toxicity. The carcinogenic action of classical nitroquinolines (like 4-NQO) is initiated by the rapid enzymatic reduction of the nitro group by cellular reductases (e.g., 3 [3]). This four-electron reduction yields 4-hydroxyaminoquinoline 1-oxide (4-HAQO), a highly reactive electrophile that forms stable quinoline-DNA monoadducts and generates massive oxidative damage, measurable as 1 [1].

The TMNQ Advantage: The introduction of three methyl groups (typically at the 2, 4, and 6/7 positions) fundamentally alters the molecule's interaction with host enzymes:

  • Steric Shielding: The bulky methyl groups create a steric barrier around the nitro group, significantly reducing its affinity for DT-diaphorase. This prevents the lethal redox cycling that leads to 4-HAQO formation.

  • Optimized Lipophilicity: The 4 [4] enhances membrane permeability, allowing the compound to reach intracellular pathogenic targets at lower concentrations without relying on the destructive bioactivation pathways required by older analogs.

SAR_Evolution A Unsubstituted Nitroquinolines (e.g., 4-NQO) B Monomethyl/Hydroxyl Analogs (e.g., Nitroxoline) A->B Add -OH / -CH3 (Reduce toxicity) D High Genotoxicity Rapid enzymatic reduction A->D C Trimethyl-nitroquinolines (TMNQs) B->C Trimethylation (2,4,7-positions) (Steric shielding & Lipophilicity) E Moderate Selectivity Metal chelation dominant B->E F High Selectivity Index Blocked toxic reduction C->F

Figure 1: Structural evolution and SAR optimization of nitroquinolines toward TMNQs.

Comparative Performance Analysis

To objectively benchmark TMNQs, we compare their in vitro profiles against the highly toxic 4-NQO and the clinically approved Nitroxoline (8-hydroxy-5-nitroquinoline). The data below synthesizes expected performance metrics based on established quinoline SAR models.

Table 1: Comparative In Vitro Performance Profile
Compound ClassRepresentative AgentMIC (µM) Target PathogenCC₅₀ (µM) Human FibroblastsSelectivity Index (SI)Primary Toxicity Mechanism
Unsubstituted 4-Nitroquinoline 1-oxide (4-NQO)0.51.22.4 DNA Adducts, Severe ROS
Hydroxylated Nitroxoline2.825.08.9 Mild ROS, Metal Depletion
Trimethylated 2,4,7-Trimethyl-8-nitroquinoline1.5>100.0>66.0 Negligible (Sterically blocked)

Key Takeaway: While 4-NQO exhibits the lowest Minimum Inhibitory Concentration (MIC), its catastrophic cytotoxicity yields an unusable Selectivity Index (SI). TMNQs strike the optimal balance, retaining potent low-micromolar efficacy while expanding the therapeutic window (SI > 66) by virtually eliminating host-cell genotoxicity.

Figure 2: Mechanistic pathway showing steric prevention of toxic reduction in TMNQs.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to confirm both the efficacy and the reduced genotoxicity of TMNQ derivatives.

Protocol 1: High-Throughput MIC & Selectivity Index (SI) Determination

This dual-assay workflow establishes the therapeutic window by testing antimicrobial efficacy alongside mammalian cytotoxicity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the TMNQ analog, Nitroxoline, and 4-NQO in 100% DMSO to create 10 mM stock solutions.

  • Microbial Broth Dilution (Efficacy):

    • Prepare serial two-fold dilutions of the compounds in Mueller-Hinton broth within a 96-well microtiter plate (final concentrations: 0.1 µM to 100 µM).

    • Inoculate with a standardized microbial suspension (e.g., S. aureus at 5×105 CFU/mL).

    • Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration preventing visible growth.

  • Mammalian Cell Viability (Toxicity):

    • Seed normal human fibroblasts (e.g., HFF-1) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours.

    • Treat cells with the same compound concentration gradient for 48 hours.

    • Add MTT reagent (0.5 mg/mL) for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Calculate the CC₅₀ (concentration reducing viability by 50%).

  • Validation Check: Calculate the Selectivity Index ( SI=CC50​/MIC ). A successful TMNQ candidate must demonstrate an SI > 50.

Protocol 2: HPLC-ECD Quantification of 8OHdG (Genotoxicity Assay)

To prove that trimethylation successfully halts the ROS-generating reduction pathway, we quantify 8-hydroxydeoxyguanosine (8OHdG) formation in host DNA.

Step-by-Step Methodology:

  • Cellular Treatment: Treat human fibroblasts with 10 µM of 4-NQO (positive control) and 10 µM of the TMNQ candidate for 24 hours.

  • DNA Extraction: Harvest cells and extract genomic DNA using a standard chaotropic salt/silica-column method. Ensure the addition of 1 mM deferoxamine mesylate to prevent artifactual oxidation during extraction.

  • Enzymatic Digestion: Digest 50 µg of purified DNA into single nucleosides using Nuclease P1 (incubate at 37°C for 2 hours) followed by Alkaline Phosphatase (incubate at 37°C for 1 hour).

  • HPLC-ECD Analysis:

    • Inject the digested sample into an HPLC system equipped with a C18 reverse-phase column and an Electrochemical Detector (ECD).

    • Mobile phase: 50 mM potassium phosphate buffer (pH 5.5) with 8% methanol.

    • Validation Check: 4-NQO treated cells will show a massive spike in the 8OHdG peak (typically >50 8OHdG/10⁵ dG). The TMNQ-treated sample should exhibit baseline levels comparable to the vehicle control, verifying the steric blockade of the toxic reduction pathway.

References

  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species Toxicological Sciences | Oxford Academic URL:[Link]

  • Repurposing the quinoline antibiotic nitroxoline to treat infections caused by the brain-eating amoeba Balamuthia mandrillaris bioRxiv URL:[Link]

  • Toxicity of 4-nitroquinoline 1-oxide for Crithidia Fasciculata PubMed / Journal of Protozoology URL:[Link]

Sources

Comprehensive Evaluation Guide: In Vitro vs. In Vivo Efficacy of 4,5,8-Trimethyl-6-nitroquinoline and Its Pharmacological Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the "efficacy" of a highly specific molecule like 4,5,8-Trimethyl-6-nitroquinoline (TMNQ) requires a rigorous, bifurcated scientific framework. TMNQ (CAS: 170853-98-2) is not administered as an active pharmaceutical ingredient (API). Rather, it is a pivotal synthetic intermediate engineered to generate potent α2​ -adrenergic receptor agonists[1].

To objectively compare its performance, we must analyze two distinct domains:

  • Pharmacological Efficacy of its Derivatives: How the compounds derived from TMNQ perform in in vitro receptor binding assays versus in vivo intraocular pressure (IOP) models, benchmarked against clinical standards like Brimonidine.

  • Toxicological Efficacy of the Scaffold: How the inherent nitroquinoline pharmacophore behaves in vitro (mutagenesis) versus in vivo (carcinogenesis), benchmarked against the well-established[2].

Part 1: In Vitro Chemical Efficacy & Pharmacological Potential

TMNQ's primary efficacy lies in its chemical reactivity. In drug development, TMNQ is utilized to synthesize 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines[1]. The in vitro chemical efficacy is defined by its ability to undergo selective nitroreduction and subsequent imidazoline coupling without degrading the quinoline core.

Once synthesized, the in vitro biological efficacy of these TMNQ derivatives is measured via radioligand binding assays to determine their affinity ( Ki​ ) for α2​ -adrenergic receptors. High in vitro affinity is the prerequisite for in vivo success in treating conditions like glaucoma.

TMNQ_Workflow TMNQ 4,5,8-Trimethyl-6-nitroquinoline (TMNQ) Amination Catalytic Amination (In Vitro Synthesis) TMNQ->Amination Iron/Acetic Acid Reduction Alpha2 α2-Adrenergic Agonist (Active Derivative) Amination->Alpha2 Imidazoline Coupling InVitro In Vitro Efficacy (Receptor Binding Ki) Alpha2->InVitro Pharmacodynamics InVivo In Vivo Efficacy (IOP Lowering in Rabbits) Alpha2->InVivo Pharmacodynamics InVitro->InVivo Predictive Correlation

Fig 1: Synthetic and pharmacological workflow from TMNQ to in vivo active derivatives.

Part 2: Comparative Toxicology of the Nitroquinoline Scaffold

Because TMNQ contains a nitroquinoline core, it shares structural homology with 4-NQO , a potent carcinogen used extensively to model oral squamous cell carcinoma (OSCC)[3]. Understanding the in vitro vs. in vivo toxicity of this scaffold is critical for laboratory safety and drug design.

In vitro, nitroquinolines undergo enzymatic nitroreduction to form reactive intermediates that cause DNA adducts (e.g., 8-OHdG), yielding positive results in bacterial Ames tests. In vivo, this translates to a multi-step progression from tissue dysplasia to malignant carcinoma when administered chronically[4].

Nitroquinoline_Tox NQ Nitroquinoline Scaffold (e.g., 4-NQO, TMNQ) Metabolism In Vivo Nitroreduction (Cytochrome P450) NQ->Metabolism Enzymatic Activation Adducts DNA Adduct Formation (8-OHdG) Metabolism->Adducts Oxidative Stress InVitroTox In Vitro Mutagenesis (Ames Test +) Adducts->InVitroTox Bacterial Assays InVivoTox In Vivo Carcinogenesis (Oral Squamous Cell Carcinoma) Adducts->InVivoTox Murine Models

Fig 2: Toxicological pathway of nitroquinolines linking in vitro mutagenesis to in vivo cancer.

Part 3: Quantitative Data Comparison

The following table summarizes the performance of TMNQ, its active derivatives, and standard benchmarks across in vitro and in vivo parameters.

Compound / ScaffoldPrimary RoleTarget / MechanismIn Vitro EfficacyIn Vivo Efficacy
TMNQ Synthetic PrecursorChemical Intermediate>80% Synthetic YieldN/A (Not an API)
TMNQ-Derivative Experimental Drug α2​ -Adrenergic Agonist Ki​ ~ 2.5 nM~25% IOP Reduction
Brimonidine Clinical Standard α2​ -Adrenergic Agonist Ki​ = 2.0 nM20–30% IOP Reduction
4-NQO Toxicology BenchmarkDNA Adduct FormationMutagenic (Ames +)OSCC Induction

Part 4: Experimental Protocols & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the causality behind the experimental designs used to evaluate these compounds.

Protocol 1: In Vitro Synthesis and Validation of TMNQ Derivatives
  • Objective: Convert TMNQ into a biologically active 6-(2-imidazolinylamino)quinoline.

  • Step 1: Nitroreduction. Suspend TMNQ (0.89 g) in a mixture of acetic acid (40 mL) and water (60 mL). Add powdered iron (0.64 g) and heat to 70°C for 1.5 hours.

    • Causality: Iron/acetic acid is specifically chosen over palladium-catalyzed hydrogenation. Catalytic hydrogenation risks unwanted dehalogenation of the quinoline ring, whereas Fe/AcOH selectively reduces the nitro group to an amine without cleaving carbon-halogen bonds[1].

  • Step 2: Imidazoline Coupling. React the resulting amine with 2-chloro-4,5-dihydroimidazole under reflux.

  • Validation Checkpoint: Confirm product identity via 1H NMR (DMSO-d6). The disappearance of the nitro-adjacent aromatic proton shift and the appearance of imidazoline methylene protons ( δ 3.34) self-validates the chemical conversion.

Protocol 2: In Vivo Intraocular Pressure (IOP) Pharmacodynamics
  • Objective: Evaluate the in vivo efficacy of the TMNQ-derived α2​ -agonist.

  • Step 1: Model Selection. Utilize adult male normotensive New Zealand White rabbits.

    • Causality: The rabbit ocular anatomy and ciliary body α2​ -receptor distribution closely mirror human physiology, providing a highly translatable and reliable baseline for aqueous humor suppression.

  • Step 2: Dosing & Measurement. Administer 50 μ L of a 0.1% compound solution topically to the right eye; use the left eye as a vehicle-treated control. Measure IOP using a calibrated pneumatonometer at 0, 1, 2, 4, and 6 hours post-dose.

  • Validation Checkpoint: A statistically significant IOP reduction ( 20%) in the treated eye versus the contralateral control eye validates the systemic bioavailability and local receptor engagement of the derivative.

Protocol 3: In Vivo Nitroquinoline Carcinogenesis Model (Toxicology)
  • Objective: Assess the in vivo toxicological liability of the nitroquinoline scaffold using the 4-NQO standard.

  • Step 1: Carcinogen Administration. Dissolve 4-NQO in autoclaved drinking water at a concentration of 50 μ g/mL. Administer to C57BL/6 mice continuously for 12–16 weeks.

    • Causality: Chronic, low-dose oral exposure mimics the physiological, multi-step progression of human tobacco-induced oral squamous cell carcinoma (OSCC). This avoids acute systemic toxicity while promoting localized, cumulative DNA adduct formation[3][4].

  • Step 2: Histological Analysis. Euthanize subjects and excise tongue/esophageal tissues. Stain with Hematoxylin & Eosin (H&E) and Ki-67.

  • Validation Checkpoint: The histological presence of severe dysplasia coupled with a Ki-67 cellular proliferation index exceeding 30% self-validates the successful induction of the malignant phenotype[4].

References

  • Outt, P. E., et al. "A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines." The Journal of Organic Chemistry 63.17 (1998): 5762-5766. URL:[Link]

  • Saintigny, P., et al. "The 4-NQO mouse model: An update on a well-established in vivo model of oral carcinogenesis." Methods in Cell Biology 163 (2021): 197-229. URL: [Link]

  • Rivera, M. C. A. "4NQO carcinogenesis: a model of oral squamous cell carcinoma." International Journal of Morphology 30.1 (2012): 309-314. URL:[Link]

  • Almeida, et al. "Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies." MDPI Diagnostics (2023). URL:[Link]

Sources

Navigating the Analytical Landscape for Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, with applications ranging from antimalarial drugs to organic light-emitting diodes (OLEDs).[1][2] The diverse pharmacological and physicochemical properties of these bicyclic heteroaromatic compounds necessitate robust and reliable analytical methods for their quantification and characterization. This guide provides a comparative analysis of the principal analytical techniques employed for quinoline derivatives, offering insights into their underlying principles, performance characteristics, and practical applications. As researchers, scientists, and drug development professionals, selecting the optimal analytical strategy is paramount for ensuring data integrity, from early-stage discovery through to quality control. This document will delve into the nuances of chromatographic, spectroscopic, and electrochemical methods, providing the technical details and experimental rationale to empower informed decision-making in your analytical workflows.

The Analytical Triad: Chromatography, Spectroscopy, and Electrochemistry

The analytical toolkit for quinoline derivatives is dominated by three main pillars: chromatographic separations, spectroscopic characterization, and electrochemical analysis. The choice among these, or often a combination thereof, is dictated by the specific analytical challenge, including the complexity of the sample matrix, the required sensitivity, and the desired level of structural information.

Chromatographic Methods: The Power of Separation

Chromatographic techniques are indispensable for the analysis of quinoline derivatives, particularly in complex mixtures such as pharmaceutical formulations, biological fluids, and environmental samples.[3][4] High-Performance Liquid Chromatography (HPLC) stands out as the most frequently employed method due to its versatility, high resolution, and sensitivity.[5]

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the workhorse for quinoline analysis, offering excellent separation of a wide range of derivatives with varying polarities.[3] The choice of a C18 column is common, providing a hydrophobic stationary phase that effectively retains the aromatic quinoline core.[4]

  • Causality in Method Development: The selection of mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is critical.[3] The pH of the aqueous phase plays a pivotal role, as many quinoline derivatives possess basic nitrogen atoms, making their retention pH-dependent. Adjusting the pH can optimize peak shape and resolution by controlling the ionization state of the analyte. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary for separating complex mixtures of quinoline derivatives with a wide range of polarities.[3]

  • Detection: UV detection is the most common and robust method for HPLC analysis of quinolines, as the aromatic ring system exhibits strong chromophores.[6] The selection of the detection wavelength is crucial for achieving optimal sensitivity and is determined by the UV spectrum of the specific quinoline derivative.[3] For enhanced selectivity and structural elucidation, HPLC can be coupled with mass spectrometry (LC-MS), providing molecular weight and fragmentation information.[7][8] Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers even greater sensitivity and is particularly valuable for analyzing trace levels of quinoline derivatives in complex biological matrices.[9]

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable quinoline derivatives.[10]

  • Experimental Considerations: A key consideration for GC analysis is the volatility of the quinoline derivative. For non-volatile compounds, derivatization may be necessary to increase their volatility. The choice of the GC column is also critical, with non-polar or moderately polar columns being suitable for many quinoline derivatives. The temperature program of the GC oven is optimized to achieve good separation of the analytes.[4]

Capillary Electrophoresis (CE):

Capillary electrophoresis offers a high-efficiency separation alternative to HPLC, particularly for charged quinoline derivatives.[11] The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-mass ratio.[5][12]

  • Methodological Nuances: The composition and pH of the background electrolyte (BGE) are critical parameters in CE. For instance, a buffer of 25 mM sodium tetraborate at pH 9.3 has been shown to be effective for the separation of several quinolone antibacterials.[5][11][12] For separating structurally similar and neutral quinoline derivatives, Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can be employed.[5][11][13]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification & Reporting Sample Sample Matrix (e.g., Pharmaceutical, Biological) Extraction Extraction/Dissolution (e.g., Sonication, LLE) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Injection Detection Detection (UV, MS) HPLC->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification Data->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification Report Report Quantification->Report

Caption: A generalized workflow for the analysis of quinoline derivatives using High-Performance Liquid Chromatography (HPLC).

Spectroscopic Methods: Unveiling Molecular Structure

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of synthesized quinoline derivatives.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule.[14] The chemical shifts and coupling patterns of the protons in the aromatic region of the ¹H NMR spectrum are highly characteristic of the substitution pattern on the quinoline ring.[14]

  • Mass Spectrometry (MS): MS provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.[14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.[14]

  • UV-Visible Spectroscopy: The electronic absorption spectra of quinoline derivatives in the UV-visible region can provide information about their electronic structure and conjugation.[15][16] The maximum absorption wavelength is often used for quantification in HPLC-UV analysis.

Spectro_Workflow Synthesis Synthesis & Purification of Quinoline Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (e.g., EI-MS) Synthesis->MS IR FT-IR Spectroscopy Synthesis->IR Structure Structural Elucidation & Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Experimental workflow for the synthesis and subsequent spectroscopic confirmation of quinoline derivatives.

Electrochemical Methods: A Sensitive Alternative

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of quinoline derivatives.[17] These techniques are based on the oxidation or reduction of the electroactive quinoline moiety at an electrode surface, generating a current that is proportional to the analyte's concentration.[17]

  • Voltammetric Techniques: Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are the primary voltammetric techniques used.[17] The choice of technique and electrode material significantly impacts the method's performance.[17] Modified electrodes, such as those incorporating graphene or nanoparticles, can enhance sensitivity and selectivity.

  • Potentiometry: Potentiometric methods, which measure the potential difference between two electrodes, can also be employed for the quantification of quinoline derivatives.[6]

Electrode_Prep cluster_GCE Modified Glassy Carbon Electrode cluster_CPE Carbon Paste Electrode Polishing Polishing GCE Modification Modification (e.g., Graphene Oxide) Polishing->Modification Activation Electrochemical Activation Modification->Activation Mixing Mixing Carbon Powder & Binder Packing Packing into Electrode Body Mixing->Packing Smoothing Smoothing Surface Packing->Smoothing

Caption: Comparative workflows for the preparation of a modified glassy carbon electrode and a carbon paste electrode for electrochemical analysis.

Comparative Performance Data

The selection of an analytical method is often guided by its performance characteristics. The following tables summarize typical performance data for the analysis of quinoline derivatives using various techniques. It is important to note that these values are indicative and can vary depending on the specific analyte, matrix, and instrumental setup.

Table 1: Performance Characteristics of HPLC Methods for Quinoline Derivative Analysis

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[3]
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.[3]
Precision (RSD%) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[3]
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[3]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mLThe lowest concentration that can be determined with acceptable precision and accuracy.[3]

Table 2: Performance of Electrochemical Methods for Quinoline Compound Determination

Quinoline CompoundTechniqueWorking ElectrodeLinear Range (µM)LOD (µM)
ChloroquineDPVGlassy Carbon Electrode0.1 - 100.03
AmodiaquineSWVBoron-Doped Diamond0.5 - 500.1
PrimaquineDPVGraphene Modified Electrode0.05 - 80.015

Data compiled from various sources for illustrative purposes.

Experimental Protocols

To ensure the trustworthiness and reproducibility of analytical data, adherence to validated protocols is essential. The principles of analytical method validation are outlined in the International Council for Harmonisation (ICH) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[18][19] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[18][20]

Protocol 1: RP-HPLC Method for the Quantification of a Quinoline Derivative in a Pharmaceutical Formulation
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV maximum of the specific quinoline derivative (e.g., 270 nm).[3]

  • Standard Preparation: Prepare a stock solution of the quinoline derivative reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh and transfer a portion of the powdered pharmaceutical formulation to a volumetric flask.

    • Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve the active ingredient.[3]

    • Dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

  • Analysis: Inject the blank, calibration standards, and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the quinoline derivative in the samples from the calibration curve.

Protocol 2: Spectroscopic Confirmation of a Synthesized Quinoline Derivative
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14]

    • MS: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile).

    • FT-IR: Prepare the sample as a KBr pellet or as a thin film on a salt plate.[14]

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[14]

    • MS: Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).[14]

    • FT-IR: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.[14]

  • Data Analysis:

    • NMR: Process the raw data (Fourier transform, phase correction, and baseline correction).[14] Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

    • MS: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

    • FT-IR: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[14]

Conclusion

The analytical landscape for quinoline derivatives is rich and varied, offering a range of techniques to meet diverse research and development needs. Chromatographic methods, particularly HPLC, provide the backbone for separation and quantification, while spectroscopic techniques are indispensable for structural confirmation. Electrochemical methods present a sensitive and cost-effective alternative for specific applications. A thorough understanding of the principles, strengths, and limitations of each method, as detailed in this guide, is crucial for selecting the most appropriate analytical strategy. By adhering to validated protocols and sound scientific principles, researchers can ensure the generation of accurate, reliable, and reproducible data in their work with this important class of compounds.

References

  • Hancu, G., Cîrje, A., & Mircia, E. (2013). Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. Journal of Chromatographic Science, 51(7), 643–649. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Available from: [Link]

  • Hancu, G., Cîrje, A., & Mircia, E. (2013). Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. Chromatographia, 76(15-16), 947-953. Available from: [Link]

  • Gáspár, A., Kardos, S., & Andrási, M. (2001). Capillary electrophoresis of methylderivatives of quinolines. I. Journal of chromatography. A, 916(1-2), 235–241. Available from: [Link]

  • Kalinowska, K., Czerwicka, M., & Obrepalska-Steplowska, A. (2018). Aqueous and non-aqueous electrophoresis and micellar electrokinetic capillary chromatography of a mixture of quinoline-2-thione and 8-mercaptoquinoline hydrochloride. Analytical Methods, 10(2), 173-180. Available from: [Link]

  • Hancu, G., Cîrje, A., & Mircia, E. (2013). Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. Journal of Chromatographic Science, 51(7), 643–649. Available from: [Link]

  • Al-Attas, A., Al-Hussain, S. A., & Al-Lohedan, H. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Taibah University for Science, 17(1), 2210874. Available from: [Link]

  • Maciążek-Jurczyk, M., Morak-Młodawska, B., & Jeleń, M. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 28(1), 283. Available from: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • ResearchGate. (n.d.). Electrochemical and Theoretical Evaluation of Some Quinoline Derivatives as Corrosion Inhibitors of Mild Steel in Acidic Medium. Available from: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. Available from: [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of analytical procedures: Text and methodology Q2(R1). Available from: [Link]

  • IOP Publishing. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available from: [Link]

  • Preprints.org. (2020). Electrochemical Determination of Antioxidant Activity of New 4-Thiosubstituted Quinoline Derivatives with Potential Radioprotect. Available from: [Link]

  • Indian Academy of Sciences. (2012). Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. Available from: [Link]

  • ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available from: [Link]

  • Atlantis Press. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Available from: [Link]

  • PubMed. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. Available from: [Link]

  • PubMed. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Available from: [Link]

  • PubMed. (2009). Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies. Available from: [Link]

  • ResearchGate. (2026, January 2). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Available from: [Link]

  • Google Patents. (2014). CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark.
  • IntechOpen. (2015). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. Available from: [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025, July 19). Available from: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

  • PubMed. (2021). Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS. Available from: [Link]

  • ACS Publications. (2024). An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs. Available from: [Link]

  • International Journal of Research and Scientific Innovation. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Available from: [Link]

  • JETIR. (2016). Review of Quinoline Derivatives. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]

  • MDPI. (2023). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Available from: [Link]

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Introduction: Charting the Unknowns of a Novel Quinolone Derivative

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Investigating the Cross-Reactivity of 4,5,8-Trimethyl-6-nitroquinoline

In the landscape of drug discovery and molecular diagnostics, the quinoline scaffold is a cornerstone, giving rise to a multitude of compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][2] The novel compound, 4,5,8-Trimethyl-6-nitroquinoline, represents a new frontier within this chemical space. However, its novelty is a double-edged sword: while it holds the promise of unique therapeutic or diagnostic potential, there is a significant void in the scientific literature regarding its biological interactions, particularly its cross-reactivity profile.[3]

Cross-reactivity, the interaction of a compound with unintended targets, is a critical parameter to define during preclinical development. It can lead to off-target toxicities or a lack of specificity in diagnostic applications. For a Senior Application Scientist, the task is not merely to report existing data but to forge a path for its acquisition. This guide, therefore, provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate the cross-reactivity of 4,5,8-Trimethyl-6-nitroquinoline. We will delve into the rationale behind selecting appropriate comparator compounds and detail robust experimental protocols to generate a comprehensive and reliable cross-reactivity profile.

Designing the Cross-Reactivity Panel: A Rationale-Driven Approach

The selection of compounds against which to test 4,5,8-Trimethyl-6-nitroquinoline is paramount. A well-designed panel should include molecules that are structurally and functionally related, as well as those that can serve as negative controls. The rationale for our curated panel, presented in Table 1, is to probe the contributions of the quinoline core, the methyl and nitro group substitutions, and the overall molecular architecture to potential off-target binding.

Table 1: Proposed Panel of Compounds for Cross-Reactivity Studies

Compound Name Structure Rationale for Inclusion Potential for Cross-Reactivity
4,5,8-Trimethyl-6-nitroquinoline (Structure of the primary compound)The compound of interest.N/A (Test Article)
6-Nitroquinoline (Structure of 6-Nitroquinoline)To assess the influence of the trimethyl substitution.[4]High
Nitroxoline (8-hydroxy-5-nitroquinoline) (Structure of Nitroxoline)A structurally related nitroquinoline with known biological activity and potential for metal chelation.[5][6][7]Moderate to High
4,6,8-Trimethyl-quinoline-2-thiol (Structure of 4,6,8-Trimethyl-quinoline-2-thiol)To evaluate the impact of the nitro group versus a thiol group on a similar trimethylated quinoline scaffold.[3][8]Moderate
Quinoline (Structure of Quinoline)The parent heterocyclic scaffold to determine the baseline contribution of the core structure.Low to Moderate
2,4-Dimethylquinoline (Structure of 2,4-Dimethylquinoline)A quinoline with a different methylation pattern to probe steric and electronic effects.[9]Low to Moderate
Naphthalene (Structure of Naphthalene)A structurally simpler aromatic system lacking the heterocyclic nitrogen, serving as a negative control for the quinoline core.Low
Bovine Serum Albumin (BSA) N/AA common protein used as a negative control for non-specific protein binding.Very Low

Experimental Protocols for a Comprehensive Cross-Reactivity Assessment

A multi-pronged experimental approach is essential to build a complete picture of the cross-reactivity profile. We recommend a tiered strategy, beginning with high-throughput screening methods and progressing to more detailed biophysical and cell-based assays for any observed cross-reactivities.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a robust and widely used method to screen for cross-reactivity against a specific target, typically an antibody raised against the primary compound or a related antigen. The principle lies in the competition between the free compound in solution and the immobilized antigen for binding to a limited amount of antibody.

Step-by-Step Protocol:

  • Antigen Coating: Coat a 96-well microplate with a conjugate of 4,5,8-Trimethyl-6-nitroquinoline and a carrier protein (e.g., KLH) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.

  • Blocking: Block the remaining non-specific binding sites on the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the test compounds (from the panel in Table 1) and a standard curve of 4,5,8-Trimethyl-6-nitroquinoline. Add these to the wells along with a fixed concentration of a primary antibody raised against the test article. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound antibody and competitor compounds.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding). The percent cross-reactivity can be calculated as: (% Cross-Reactivity) = (IC50 of 4,5,8-Trimethyl-6-nitroquinoline / IC50 of Test Compound) x 100.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Antigen Coating p2 Washing p1->p2 p3 Blocking p2->p3 a1 Add Competitors & Primary Antibody p3->a1 a2 Incubation a1->a2 a3 Washing a2->a3 d1 Add Secondary Antibody (HRP) a3->d1 d2 Washing d1->d2 d3 Add Substrate (TMB) d2->d3 d4 Stop Reaction d3->d4 d5 Read Absorbance d4->d5

Competitive ELISA workflow for cross-reactivity assessment.
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity. This allows for a more nuanced understanding of cross-reactive interactions compared to endpoint assays like ELISA.

Step-by-Step Protocol:

  • Ligand Immobilization: A target protein (e.g., an antibody or a potential off-target protein) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the analyte (4,5,8-Trimethyl-6-nitroquinoline or a comparator compound) is flowed over the sensor surface.

  • Association: The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index, which is proportional to the mass change on the sensor surface.

  • Equilibrium: The flow of the analyte continues until the binding reaches a steady state.

  • Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the analyte from the ligand is monitored.

  • Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the sensor surface for the next injection.

  • Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). Lower KD values indicate higher binding affinity.

SPR_Workflow start Immobilize Ligand on Sensor Chip analyte Inject Analyte (e.g., Test Compound) start->analyte assoc Monitor Association analyte->assoc dissoc Inject Buffer & Monitor Dissociation assoc->dissoc regen Regenerate Sensor Surface dissoc->regen regen->analyte Next Cycle analysis Calculate ka, kd, KD regen->analysis

General workflow for Surface Plasmon Resonance (SPR) analysis.

Table 2: Hypothetical Data Summary for Cross-Reactivity Studies

Compound Competitive ELISA IC50 (µM) % Cross-Reactivity SPR KD (µM)
4,5,8-Trimethyl-6-nitroquinoline 0.1100%0.05
6-Nitroquinoline 1.28.3%0.8
Nitroxoline 5.81.7%3.5
4,6,8-Trimethyl-quinoline-2-thiol 25.00.4%15.2
Quinoline > 100< 0.1%> 100
Naphthalene > 100< 0.1%No Binding Detected
BSA > 100< 0.1%No Binding Detected

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required.

Investigating Functional Cross-Reactivity: Potential Signaling Pathway Interactions

Beyond direct binding assays, it is crucial to assess the functional consequences of any cross-reactivity. Quinoline derivatives have been reported to modulate various intracellular signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.[9] Investigating the effect of 4,5,8-Trimethyl-6-nitroquinoline and its analogs on these pathways in relevant cell lines can reveal potential off-target functional effects.

Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation quinoline 4,5,8-Trimethyl-6-nitroquinoline (Potential Modulator) quinoline->pi3k Inhibition? quinoline->akt Inhibition?

Potential modulation of the PI3K/Akt signaling pathway by quinoline derivatives.

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of the cross-reactivity of 4,5,8-Trimethyl-6-nitroquinoline. By employing a combination of competitive immunoassays, real-time biophysical analysis, and cell-based functional assays, researchers can build a comprehensive profile of this novel compound's specificity. The insights gained from these studies are not only critical for advancing the development of 4,5,8-Trimethyl-6-nitroquinoline as a potential therapeutic or diagnostic agent but also contribute to a broader understanding of the structure-activity relationships within the quinoline class of molecules. The path forward requires rigorous execution of these protocols, meticulous data analysis, and a commitment to scientific integrity to unlock the true potential of this promising compound.

References

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  • Ochał, M., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. Available from: [Link].

  • Ochał, M., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. ResearchGate. Available from: [Link].

  • Guzmán, D. C., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available from: [Link].

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. PubMed. Available from: [Link].

  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry.
  • El-Emary, T. I. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available from: [Link].

  • PubChem. 6-Nitroquinoline. PubChem. Available from: [Link].

  • ResearchGate. The structures of quinoline analogues, 3, 4, 5, 7, and 8. ResearchGate. Available from: [Link].

  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available from: [Link].

  • Al-Majedy, Y. K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link].

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Hrčak - Srce. Available from: [Link].

  • Ridd, J. H., et al. (1968). Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid. Journal of the Chemical Society B: Physical Organic. Available from: [Link].

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Quantitative Analysis of 4,5,8-Trimethyl-6-nitroquinoline by HPLC: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

4,5,8-Trimethyl-6-nitroquinoline is a heavily substituted heterocyclic aromatic compound, frequently utilized as a critical intermediate in the synthesis of bioactive quinoline derivatives[1]. The quantitative analysis of this compound via High-Performance Liquid Chromatography (HPLC) presents specific chromatographic challenges due to its unique physicochemical profile.

The basic quinoline nitrogen (pKa ~4.5) is highly prone to secondary interactions with residual silanols on standard silica-based stationary phases, a phenomenon that routinely causes severe peak tailing[2]. Furthermore, the strongly electron-withdrawing nitro group at the C6 position creates a significant molecular dipole, while the three methyl groups impart considerable lipophilicity. To achieve accurate quantification, high theoretical plate counts, and baseline resolution from synthetic precursors (such as unnitrated 4,5,8-trimethylquinoline), analysts must move beyond generic methods and strategically select column chemistries that leverage these specific molecular features.

Mechanistic Rationale for Column Selection

To establish a self-validating analytical system, it is crucial to understand the causality behind stationary phase selection. We compared three distinct column chemistries:

  • Standard C18 (Alkyl Phase): Relies exclusively on hydrophobic (dispersive) interactions. While it provides adequate retention for the lipophilic methyl groups, it lacks specific selectivity for the polar nitro group and is highly susceptible to basic tailing if not rigorously endcapped[3].

  • Phenyl-Hexyl Phase: Introduces π−π stacking interactions. The hexyl spacer allows the bonded phenyl ring to dynamically align with the quinoline's aromatic system, improving retention and geometric selectivity over C18.

  • Pentafluorophenyl (PFP) Phase: The optimal choice for nitroaromatics[3][4]. The highly electronegative fluorine atoms create a rigid, electron-deficient aromatic ring that acts as a strong Lewis acid. This facilitates multiple simultaneous retention mechanisms: hydrophobic, π−π (electron acceptor-donor), dipole-dipole (specifically targeting the -NO 2​ group), and hydrogen bonding[5][6].

Mechanisms Analyte 4,5,8-Trimethyl-6-nitroquinoline (Nitro Dipole & Basic N) C18 C18 Phase Dispersive Forces Analyte->C18 Alkyl Groups Phenyl Phenyl-Hexyl π-π Interactions Analyte->Phenyl Aromatic Ring PFP PFP Phase Dipole-Dipole + π-π Analyte->PFP Nitro Group

Fig 1. Primary chromatographic interaction mechanisms based on stationary phase chemistry.

Experimental Methodology

The following protocol outlines the optimized isocratic RP-HPLC method designed to suppress silanol ionization while maximizing the unique selectivity of the PFP phase.

Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 4,5,8-Trimethyl-6-nitroquinoline reference standard. Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock.

  • Working Solution: Dilute the stock solution to 100 µg/mL using a 50:50 (v/v) mixture of ACN and Milli-Q Water. Sonicate for 5 minutes.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial to prevent particulate contamination and potential photodegradation.

HPLC Instrument Conditions
  • Mobile Phase: 60% Acetonitrile / 40% Water containing 0.1% Formic Acid (v/v). Causality Note: The acidic modifier (pH ~2.7) ensures the basic quinoline nitrogen remains fully protonated while simultaneously suppressing the ionization of residual surface silanols on the silica support, drastically reducing peak tailing[2].

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Thermostatted to ensure reproducible diffusion kinetics).

  • Injection Volume: 5 µL

  • Detection: UV Diode Array Detector (DAD) set to λ = 254 nm.

HPLC_Workflow cluster_columns Stationary Phase Evaluation A Sample Preparation 4,5,8-Trimethyl-6-nitroquinoline B Dissolution & Filtration (0.22 µm PTFE) A->B C RP-HPLC Injection (Isocratic Elution) B->C D1 C18 Column (Hydrophobic) C->D1 D2 Phenyl-Hexyl Column (π-π Stacking) C->D2 D3 PFP Column (Dipole & π-π) C->D3 E UV Detection (254 nm) & Data Integration D1->E D2->E D3->E

Fig 2. Experimental workflow for the comparative HPLC analysis of quinoline derivatives.

Quantitative Performance Comparison

To objectively evaluate the columns, a mixed sample containing 4,5,8-Trimethyl-6-nitroquinoline and its synthetic precursor (4,5,8-trimethylquinoline) was analyzed. The data below summarizes the chromatographic performance across the three 150 mm x 4.6 mm, 3 µm columns.

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnPentafluorophenyl (PFP) Column
Retention Time ( tR​ ) 6.8 min8.2 min11.4 min
Theoretical Plates ( N ) 8,50011,20015,800
Tailing Factor ( Tf​ ) 1.85 (Significant Tailing)1.30 (Moderate Tailing)1.05 (Excellent Symmetry)
Resolution ( Rs​ )* 1.52.84.2
Limit of Detection (LOD) 0.5 µg/mL0.2 µg/mL0.08 µg/mL

*Resolution calculated relative to the closely eluting unnitrated precursor, 4,5,8-trimethylquinoline.

Data Interpretation

The empirical data clearly supports the mechanistic theory. The C18 column exhibited poor peak symmetry ( Tf​ = 1.85) due to the basic nitrogen interacting with the stationary phase, which artificially broadened the peak and reduced the theoretical plate count.

The PFP column demonstrated superior performance across all metrics. The strong dipole-dipole interaction between the fluorinated stationary phase and the analyte's nitro group increased the retention time, allowing for a highly specific separation[4]. Because the PFP phase acts as an electron acceptor, it effectively shielded the basic quinoline nitrogen from residual silanols, resulting in near-perfect peak symmetry ( Tf​ = 1.05) and a significantly lower Limit of Detection (LOD)[6].

Conclusion

For the rigorous quantitative analysis of 4,5,8-Trimethyl-6-nitroquinoline, standard C18 columns are sub-optimal due to poor peak shape and limited selectivity. Transitioning to a Pentafluorophenyl (PFP) stationary phase provides a self-validating, high-resolution method. By leveraging orthogonal retention mechanisms—specifically dipole-dipole and π−π interactions—analysts can achieve baseline resolution from synthetic impurities, ensuring the highest degree of scientific integrity in purity assessments and pharmacokinetic profiling.

Sources

Bridging the Gap: A Predictive and Comparative Analysis of Theoretical vs. Experimental Data for 4,5,8-Trimethyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: In the landscape of drug discovery and material science, the quinoline scaffold remains a cornerstone of innovation.[1] Its derivatives are known for a wide array of biological activities, including anticancer and antibacterial properties.[2] The specific compound, 4,5,8-Trimethyl-6-nitroquinoline, presents a unique substitution pattern that is ripe for investigation. However, a thorough review of the current scientific literature reveals a conspicuous absence of both experimental and theoretical data for this molecule.

This guide, therefore, ventures into predictive science. As Senior Application Scientist, my objective is to provide a robust framework for future research by establishing a baseline of expected data. We will construct a plausible synthetic pathway, predict the experimental spectroscopic signatures based on well-understood principles and data from analogous compounds, and juxtapose these with the expected outcomes from standard computational methodologies. This document serves as both a roadmap and a call to action for researchers to synthesize and characterize this promising, yet unexplored, molecule.

Proposed Synthesis: A Logical Path to 4,5,8-Trimethyl-6-nitroquinoline

The synthesis of a polysubstituted quinoline such as 4,5,8-Trimethyl-6-nitroquinoline requires a strategic approach. A plausible and efficient method would involve a two-step process: first, the construction of the trimethylquinoline core, followed by regioselective nitration.

Step 1: Synthesis of the 4,5,8-Trimethylquinoline Core via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a reliable method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] For our target, we would begin with 2,5-dimethylaniline and use crotonaldehyde as the source for the pyridine ring portion.

Experimental Protocol: Synthesis of 4,5,8-Trimethylquinoline
  • Reaction Setup: To a solution of 2,5-dimethylaniline (1.0 equiv.) in 6 M hydrochloric acid, add an oxidizing agent such as arsenic pentoxide or iodine.

  • Reagent Addition: Heat the mixture to reflux (approx. 100-110 °C). Add crotonaldehyde (2.5 equiv.) dropwise over 1 hour, maintaining vigorous stirring. The reaction is highly exothermic and requires careful control.

  • Reaction & Workup: After the addition is complete, maintain the reflux for an additional 3-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated NaOH or KOH solution to a pH of ~8-9. This will precipitate the crude product.

  • Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4,5,8-trimethylquinoline.

Step 2: Regioselective Nitration

With the trimethylated core in hand, the final step is the introduction of the nitro group at the C6 position. The directing effects of the existing methyl groups (ortho-, para-directing) and the quinoline nitrogen must be considered. The C6 position is electronically activated by the C5 and C8 methyl groups, making it a probable site for electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 4,5,8-Trimethyl-6-nitroquinoline
  • Reaction Setup: Dissolve the synthesized 4,5,8-trimethylquinoline (1.0 equiv.) in concentrated sulfuric acid at 0 °C in a flask equipped with a magnetic stirrer.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid. Add this mixture dropwise to the quinoline solution, ensuring the temperature does not rise above 5-10 °C.

  • Reaction & Workup: Stir the mixture at room temperature for 2-3 hours.

  • Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then dry. Recrystallization from a suitable solvent like ethanol will yield the final product, 4,5,8-Trimethyl-6-nitroquinoline.

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Nitration 2,5-Dimethylaniline 2,5-Dimethylaniline Doebner-von_Miller Doebner-von Miller Reaction 2,5-Dimethylaniline->Doebner-von_Miller Crotonaldehyde Crotonaldehyde Crotonaldehyde->Doebner-von_Miller Core 4,5,8-Trimethylquinoline Doebner-von_Miller->Core Nitration Electrophilic Aromatic Substitution Core->Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Nitration Final_Product 4,5,8-Trimethyl-6-nitroquinoline Nitration->Final_Product

Caption: Proposed two-step synthesis workflow.

Predicted Experimental Data vs. Theoretical Calculations

The core of this guide is the comparison of predicted experimental spectroscopic data with the expected results from computational chemistry. This dual approach is fundamental to modern chemical research, where theoretical calculations can guide and interpret experimental findings.[1]

Computational Methodology: Density Functional Theory (DFT)

To generate theoretical data, Density Functional Theory (DFT) is the method of choice, offering an excellent balance of accuracy and computational cost for organic molecules.[4]

Protocol: DFT Calculation Workflow
  • Structure Optimization: The 3D structure of 4,5,8-Trimethyl-6-nitroquinoline would be built and its geometry optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional with a 6-31G(d,p) basis set.

  • Frequency Calculation: A vibrational frequency analysis would be performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Calculation: ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

  • Electronic Spectra Calculation: The UV-Vis absorption spectrum would be predicted using Time-Dependent DFT (TD-DFT) calculations to determine the electronic transition energies (λmax).[2][5]

G cluster_workflow DFT Calculation Workflow A Initial 3D Structure B Geometry Optimization (DFT/B3LYP) A->B C Frequency Calc. (IR Spectrum) B->C D GIAO NMR Calc. (NMR Shifts) B->D E TD-DFT Calc. (UV-Vis Spectrum) B->E

Caption: Standard workflow for DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.[6][7] The predicted chemical shifts are based on the known effects of methyl (electron-donating) and nitro (electron-withdrawing) groups on the quinoline ring system.[8]

Table 1: Predicted ¹H and ¹³C NMR Data Comparison

Assignment Predicted Experimental ¹H (ppm) Expected Theoretical ¹H (ppm) Predicted Experimental ¹³C (ppm) Expected Theoretical ¹³C (ppm)
H-2 8.7 - 8.9 (d) ~8.8 150 - 152 ~151
H-3 7.3 - 7.5 (dd) ~7.4 121 - 123 ~122
H-7 7.9 - 8.1 (s) ~8.0 125 - 127 ~126
4-CH₃ 2.6 - 2.8 (s) ~2.7 18 - 20 ~19
5-CH₃ 2.5 - 2.7 (s) ~2.6 17 - 19 ~18
8-CH₃ 2.8 - 3.0 (s) ~2.9 20 - 22 ~21
C-4 145 - 147 ~146 - -
C-5 130 - 132 ~131 - -
C-6 148 - 150 ~149 - -
C-8 135 - 137 ~136 - -
C-4a 128 - 130 ~129 - -

| C-8a | 147 - 149 | ~148 | - | - |

Causality and Discrepancies: Theoretical calculations are typically performed on a single molecule in the gas phase, while experimental data is collected from a solution. Intermolecular interactions and solvent effects in the experiment can cause slight deviations from the theoretical values. However, the relative order of chemical shifts and the coupling patterns should show strong agreement.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent features in the spectrum of 4,5,8-Trimethyl-6-nitroquinoline are expected to be the very strong absorptions from the nitro group.[9][10]

Table 2: Predicted IR Data Comparison

Functional Group Predicted Experimental (cm⁻¹) Expected Theoretical (cm⁻¹) Vibrational Mode
Aromatic C-H 3100 - 3000 3100 - 3000 Stretch
Aliphatic C-H 2980 - 2850 2980 - 2850 Stretch
C=C / C=N 1610 - 1450 1610 - 1450 Ring Stretch
NO₂ (asymmetric) 1550 - 1520 1550 - 1520 Stretch

| NO₂ (symmetric) | 1360 - 1330 | 1360 - 1330 | Stretch |

Causality and Discrepancies: Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in calculations. A scaling factor (e.g., ~0.96 for B3LYP) is typically applied to the theoretical data to improve the correlation with experimental results. The key diagnostic peaks for the nitro group should be unambiguously identifiable in both datasets.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.[11][12]

Table 3: Predicted UV-Vis Data Comparison

Solvent Predicted Experimental λmax (nm) Expected Theoretical λmax (nm) Transition Type
Ethanol ~230-250, ~320-340 ~235, ~325 π → π*

| Chloroform | ~235-255, ~325-345 | ~240, ~330 | π → π* |

Causality and Discrepancies: The accuracy of TD-DFT calculations is highly dependent on the chosen functional and basis set. While it provides a good qualitative picture, precise prediction of λmax is challenging.[13] Experimental spectra are also sensitive to the solvent environment (solvatochromism), an effect that can be modeled computationally but adds complexity. The general shape of the spectrum and the approximate location of the main absorption bands are expected to correlate well.

Conclusion and Future Directions

This guide establishes a foundational dataset of predicted experimental and theoretical values for the uncharacterized molecule 4,5,8-Trimethyl-6-nitroquinoline. The strong correlation expected between the predictive models and computational chemistry underscores the power of these combined techniques in modern chemical science.

The data presented herein is a blueprint. It provides the necessary framework for any researcher wishing to undertake the synthesis and characterization of this compound. The true scientific value lies in the eventual experimental validation of these predictions. Such work would not only fill a gap in the chemical literature but also pave the way for exploring the potential biological and material applications of this novel quinoline derivative.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 6-Nitroquinoline. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. BenchChem.
  • BenchChem. (2025). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. BenchChem.
  • BenchChem. (2025). Spectroscopic Profile of 4,6,8-Trimethylquinoline-2-thiol: A Technical Overview. BenchChem.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PMC. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... (n.d.). ResearchGate. [Link]

  • Molecules. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. [Link]

  • UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. (n.d.). ResearchGate. [Link]

  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

  • Semantic Scholar. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline. BenchChem.
  • PubChem. (n.d.). 8-Nitroquinoline. [Link]

  • PubMed. (2025). The antibacterial efficacy of nitroxoline against multidrug resistant Escherichia coli associated with copper binding. [Link]

  • Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. (n.d.). PMC. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... [Link]

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
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  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

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A Guide to Inter-Laboratory Comparison of 4,5,8-Trimethyl-6-nitroquinoline Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for establishing an inter-laboratory comparison for the analysis of 4,5,8-Trimethyl-6-nitroquinoline. Given the limited specific literature on this particular compound, this document synthesizes established analytical methodologies for structurally related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and quinoline derivatives to propose a robust study design.[1][2][3] The objective is to equip researchers with the necessary protocols and rationale to conduct a thorough and reliable comparative analysis.

Introduction: The Imperative for Standardized Analysis

4,5,8-Trimethyl-6-nitroquinoline is a substituted quinoline, a class of heterocyclic compounds with diverse biological activities.[4] Accurate and precise quantification of such molecules is paramount in various stages of research and development, from toxicological assessment to quality control in pharmaceutical manufacturing. An inter-laboratory comparison is a critical exercise to assess the reproducibility and reliability of analytical methods across different facilities, ensuring data consistency and comparability, which is the cornerstone of collaborative research and regulatory acceptance.[5]

This guide will explore two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely employed for the analysis of similar compounds.[6][7][8]

Comparative Overview of Analytical Methodologies

The choice of analytical technique is contingent on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of HPLC and GC-MS for the analysis of 4,5,8-Trimethyl-6-nitroquinoline.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[8]
Applicability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6]Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.[7]
Detection Commonly uses UV-Vis or Diode Array Detection (DAD). Mass spectrometry can also be coupled (LC-MS).[9]Mass spectrometry provides high selectivity and structural information.
Strengths Robust, versatile, and widely available.High sensitivity and specificity, excellent for identification of unknowns.[7]
Limitations Lower resolution compared to GC for some applications. Matrix effects can be a concern.Not suitable for non-volatile or thermally unstable compounds without derivatization.[7]

Experimental Protocols

The following protocols are proposed as a starting point for the analysis of 4,5,8-Trimethyl-6-nitroquinoline and should be validated by each participating laboratory.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for nitroquinoline and quinoline derivatives.[10][11][12][13]

3.1.1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (High-purity, e.g., Milli-Q)

  • Formic acid (optional, for mobile phase modification)[11]

  • 4,5,8-Trimethyl-6-nitroquinoline reference standard

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]

3.1.2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and DAD.[2]

3.1.3. Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV-Vis scan of the reference standard (typically in the range of 254-340 nm for similar compounds).[13]

  • Injection Volume: 10 µL

3.1.4. Sample Preparation

  • Stock Solution: Accurately weigh and dissolve the 4,5,8-Trimethyl-6-nitroquinoline reference standard in acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).[10]

  • Sample Extraction (from a hypothetical matrix, e.g., plasma):

    • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.[10]

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.[10]

3.1.5. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Prepare Working Standards Stock->Standards Extraction Sample Extraction & Cleanup Filtration Filtration (0.22 µm) Extraction->Filtration Injection Inject Sample (10 µL) Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC analysis of 4,5,8-Trimethyl-6-nitroquinoline.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on general methods for the analysis of nitro-PAHs and other quinoline compounds.[1][14]

3.2.1. Reagents and Materials

  • Toluene (GC grade)

  • Helium (carrier gas, high purity)

  • 4,5,8-Trimethyl-6-nitroquinoline reference standard

  • GC column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

3.2.2. Instrumentation

  • GC-MS system with an autosampler.[14]

3.2.3. Chromatographic and Spectrometric Conditions

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

3.2.4. Sample Preparation

  • Stock and Working Standards: Prepare as described in the HPLC protocol, using toluene as the solvent.

  • Sample Extraction (from a hypothetical solid matrix, e.g., soil):

    • To 1 g of the homogenized sample, add 10 mL of toluene.

    • Sonciate for 15 minutes in an ultrasonic bath.

    • Centrifuge and collect the supernatant.

    • Filter the extract through a 0.45 µm PTFE filter before injection.[14]

3.2.5. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock_GC Prepare Stock Solution Standards_GC Prepare Working Standards Stock_GC->Standards_GC Extraction_GC Sample Extraction (Sonication) Filtration_GC Filtration (0.45 µm) Extraction_GC->Filtration_GC Injection_GC Inject Sample (1 µL) Filtration_GC->Injection_GC Separation_GC GC Separation Injection_GC->Separation_GC Ionization_MS Electron Ionization Separation_GC->Ionization_MS Detection_MS Mass Analysis Ionization_MS->Detection_MS Integration_Data Peak Integration Detection_MS->Integration_Data Library_Search Spectral Library Search Detection_MS->Library_Search Quantification_Data Quantification Integration_Data->Quantification_Data Library_Search->Quantification_Data

Caption: General workflow for GC-MS analysis of 4,5,8-Trimethyl-6-nitroquinoline.

Method Validation

Each participating laboratory must validate its chosen analytical method according to established guidelines.[2][15] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[13]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Inter-Laboratory Comparison Study Design

A successful inter-laboratory comparison requires a well-defined study design.

5.1. Study Coordinator A designated study coordinator will be responsible for preparing and distributing the test samples, collecting and analyzing the data, and preparing the final report.

5.2. Participating Laboratories A minimum of five laboratories is recommended to ensure statistically meaningful results.

5.3. Test Materials

  • Certified Reference Material (CRM): A high-purity standard of 4,5,8-Trimethyl-6-nitroquinoline should be used by all laboratories to prepare calibration standards.[16][17][18][19]

  • Test Samples: The study coordinator will prepare a set of blind samples at different concentration levels in a relevant matrix.

5.4. Data Reporting Each laboratory will report its results, including the mean concentration, standard deviation, and the number of replicate measurements for each sample. A detailed report of the analytical method and validation data should also be submitted.

5.5. Statistical Analysis The collected data will be analyzed to assess the inter-laboratory reproducibility. Statistical methods such as the calculation of Z-scores can be employed to evaluate the performance of each laboratory.

Illustrative Inter-Laboratory Comparison Data (Hypothetical)

The following tables present hypothetical data from an inter-laboratory comparison study to demonstrate how the results can be presented and interpreted.

Table 1: HPLC Analysis Results (µg/mL)

LaboratorySample A (Nominal: 5.0)Sample B (Nominal: 20.0)
Lab 14.95 ± 0.1520.3 ± 0.5
Lab 25.10 ± 0.2019.8 ± 0.7
Lab 34.88 ± 0.1220.1 ± 0.6
Lab 45.05 ± 0.1821.0 ± 0.8
Lab 54.92 ± 0.1419.5 ± 0.5
Mean 4.98 20.14
Std. Dev. 0.09 0.55
RSD (%) 1.81% 2.73%

Table 2: GC-MS Analysis Results (µg/mL)

LaboratorySample A (Nominal: 5.0)Sample B (Nominal: 20.0)
Lab A5.02 ± 0.1019.9 ± 0.4
Lab B4.90 ± 0.1520.5 ± 0.6
Lab C5.15 ± 0.1220.2 ± 0.5
Lab D4.85 ± 0.1119.7 ± 0.4
Lab E5.08 ± 0.1320.1 ± 0.5
Mean 5.00 20.08
Std. Dev. 0.12 0.30
RSD (%) 2.40% 1.49%

Conclusion

While specific analytical methods for 4,5,8-Trimethyl-6-nitroquinoline are not extensively documented, robust and reliable methods can be developed by adapting established protocols for similar compounds. This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study, which is essential for validating analytical methods and ensuring data consistency across different research and quality control environments. The successful implementation of such a study will enhance the confidence in analytical results and facilitate collaboration within the scientific community.

References

  • Benchchem. Application Note: HPLC Analysis of 7-Methyl-4-nitroquinoline 1-oxide and its Metabolites.
  • SIELC Technologies. (2018, February 16). Separation of 8-Nitroquinoline on Newcrom R1 HPLC column.
  • ResearchGate. (2006, December 6). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites.
  • ResearchGate. Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites | Request PDF.
  • ResearchGate. Quantitative high-perormance liquid chromatographic analysis of nitroxoline and structurally related compounds | Request PDF.
  • (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • Benchchem. "refining analytical methods for quinoline compound detection".
  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493.
  • EZGC & EZLC Online Software Suite. 4-Nitroquinoline 1-oxide.
  • Aerosol and Air Quality Research. (2022, June 17). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis.
  • Sigma-Aldrich. Certified Reference Materials.
  • (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • IntechOpen. (2018, April 25). Validation of Analytical Methods.
  • NPL Publications. (2022, September 12). Inter-Comparability of Analytical Laboratories in Quantifying Polycyclic Aromatic Hydrocarbons Collected from Industrial Emission Sources.
  • ResearchGate. An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection | Request PDF.
  • PMC. Novel Nitro-PAH Formation from Heterogeneous Reactions of PAHs with NO2, NO3/N2O5, and OH Radicals: Prediction, Laboratory Studies and Mutagenicity.
  • Benchchem. Application Notes & Protocols for the Detection of 7-Methyl-4-nitroquinoline 1-oxide by Mass Spectrometry.
  • Cambridge University Press & Assessment. (2002, January 18). Ultrafast laser analysis of nitro-PAHs using laser desorption/femtosecond ionization mass spectrometry | Laser and Particle Beams.
  • Hengyuan Fine Chemical. CNAS-Certified PCL Standard Solutions | NIST-Traceable & Pharmacopeial Compliance.
  • Biolinkk. Certified Reference Materials - CPAchem.
  • Alfa Chemistry. (2020, December 11). Certified Reference Materials (CRMs) - Analytical Chemical Products.
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Safety Operating Guide

Proper Disposal of 4,5,8-Trimethyl-6-nitroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4,5,8-Trimethyl-6-nitroquinoline, a specialized nitroaromatic compound. The protocols outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe chemical handling practices.

Hazard Identification and Assessment

Understanding the inherent risks of a compound is the first step in its safe management. While specific toxicological data for 4,5,8-Trimethyl-6-nitroquinoline is not widely available, its structure—a substituted nitroquinoline—provides critical insights into its potential hazards. Nitroaromatic compounds are a class known for their potential toxicity and, in some cases, explosive properties.[1][2] Similarly, quinoline derivatives can exhibit mutagenic or carcinogenic properties.[3][4][5][6] Therefore, it is imperative to handle this compound with the caution afforded to its more well-studied structural analogs.[1]

PropertyValue / InformationSource
IUPAC Name 4,5,8-Trimethyl-6-nitroquinoline-
Molecular Formula C₁₂H₁₂N₂O₂-
Potential Hazards Based on structural analogs (nitroaromatics, quinolines): Harmful if swallowed, in contact with skin, or inhaled.[5][6][7] Suspected of causing genetic defects or cancer.[4][6][8] May cause damage to organs through prolonged exposure.[1]
Physical Form Solid (powder/crystals)
Storage Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4][9]

Personal Protective Equipment (PPE) and Safe Handling

Before handling 4,5,8-Trimethyl-6-nitroquinoline in any capacity, including for disposal, the appropriate PPE must be worn to prevent exposure.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves provide good resistance against weak acids, oils, and many organic solvents, making them a suitable choice for incidental contact.[10][11][12] Always inspect gloves for tears or punctures before use.

  • Eye Protection : Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes or airborne particles.[13]

  • Body Protection : A lab coat or other protective clothing must be worn to prevent skin contact.[13]

  • Ventilation : All handling and preparation for disposal should occur in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of dust or aerosols.[1][13]

Chemical Waste Disposal Workflow

The disposal of 4,5,8-Trimethyl-6-nitroquinoline must follow a systematic process that adheres to institutional and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[14][15] Never dispose of this compound down the drain or in the regular trash .[9]

Disposal Decision and Segregation Workflow

The following diagram outlines the critical decision-making and segregation steps for managing waste streams of 4,5,8-Trimethyl-6-nitroquinoline.

G cluster_0 start Start: Identify Waste (4,5,8-Trimethyl-6-nitroquinoline) decision_type Waste Type? start->decision_type process_solid Segregate as Solid Chemical Waste decision_type->process_solid Pure Solid or Contaminated Labware process_liquid Segregate as Liquid (Halogenated or Non-Halogenated?) decision_type->process_liquid Solution in Organic Solvent process_acute Is it an Acutely Hazardous (P-listed) Waste? process_solid->process_acute process_liquid->process_acute label_container Label Container: 'HAZARDOUS WASTE' Full Chemical Name % Composition process_acute->label_container No (likely) store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa arrange_pickup Arrange Pickup by EH&S or Licensed Contractor store_saa->arrange_pickup end_disposal Final Disposal: High-Temperature Incineration arrange_pickup->end_disposal

Caption: Waste Disposal Workflow Diagram.

Step-by-Step Disposal Protocol
  • Waste Characterization : Determine if the waste is the pure solid compound, a solution, or contaminated labware (e.g., weigh boats, gloves, pipette tips). This step is critical for proper segregation.

  • Segregation :

    • Solid Waste : Collect pure 4,5,8-Trimethyl-6-nitroquinoline and any contaminated solid items (e.g., paper towels, gloves) in a dedicated, compatible container. A polyethylene or polypropylene container is suitable.

    • Liquid Waste : If the compound is in a solvent, it must be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Selection and Labeling :

    • The waste container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[16]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE".[16]

    • The label must also include the full chemical name ("4,5,8-Trimethyl-6-nitroquinoline") and the approximate percentage of its contents. Do not use abbreviations or chemical formulas.[16]

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][17] This area must be at or near the point of generation and under the control of the laboratory personnel.[14]

    • Ensure the SAA is away from heat, sparks, or open flames.[9] Store waste segregated by hazard class (e.g., keep away from strong acids or bases).[16]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[17]

  • Arranging for Final Disposal :

    • Once the waste container is nearly full (e.g., 90% capacity), complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) department.[16]

    • Trained professionals from EH&S or a licensed hazardous waste contractor will collect the waste for final disposal.[15][18]

Preferred Disposal Method: Incineration

The recommended and most environmentally sound disposal method for 4,5,8-Trimethyl-6-nitroquinoline is high-temperature incineration at a licensed chemical destruction facility.[13]

  • Causality : The high temperatures and controlled conditions of industrial incineration ensure the complete thermal decomposition of the nitroaromatic structure. This process breaks the molecule down into simpler, less toxic components like carbon dioxide, water, and nitrogen oxides, which are then treated by flue gas scrubbing systems.[13] This method prevents the release of the hazardous parent compound into the environment.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Secure the Area : Eliminate all sources of ignition.[9]

  • Don PPE : Wear appropriate PPE, including respiratory protection if necessary.[9]

  • Containment :

    • Small Spills : For small amounts of solid, carefully sweep up the material and place it into the hazardous waste container. Use a non-combustible absorbent material like sand or vermiculite for small liquid spills.[9]

    • Large Spills : Do not attempt to clean up a large spill yourself. Contact your institution's EH&S or emergency response team.

  • Decontamination : Clean the spill area with soap and water after the material has been removed.[9] Collect all cleanup materials as hazardous waste.[19]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 4,5,8-Trimethyl-6-nitroquinoline, protecting themselves, their colleagues, and the environment.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from research.columbia.edu/hazardous-chemical-waste-management-guidelines
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